1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
Descripción
Propiedades
IUPAC Name |
1-(hydroxymethyl)-4-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-7-2-6(11)8(4-9)3-5(7)10/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCMUXYQKFXXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561445 | |
| Record name | 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127605-74-7 | |
| Record name | 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing from established principles and analogous structures, this document will explore its chemical properties, synthesis methodologies, and potential applications, offering valuable insights for researchers in the field.
Introduction: The Piperazine-2,5-dione Scaffold
Piperazine-2,5-diones, also known as cyclic dipeptides or diketopiperazines (DKPs), are a prominent class of natural and synthetic compounds.[1][2] Their rigid, six-membered ring structure provides a valuable scaffold for the development of bioactive molecules.[3][4] This core structure, formed from the condensation of two amino acids, offers several advantages in drug design, including enhanced stability against enzymatic degradation compared to their linear peptide counterparts and the ability to present side chains in well-defined spatial orientations.[1][4] These properties make piperazine-2,5-diones a sought-after framework for designing potent therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[4][5]
The subject of this guide, 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione, incorporates two key functional groups onto this core: a hydroxymethyl group and an N-methyl group. The hydroxymethyl group provides a site for further chemical modification and can influence solubility and interactions with biological targets.[6] The N-methyl group can significantly impact the molecule's conformational flexibility and pharmacokinetic properties, such as oral bioavailability.[7][8][9][10]
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₆H₁₀N₂O₃ | Based on structural analysis. |
| Molecular Weight | 158.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Similar N-methylated piperazine-2,5-diones are described as solids.[11] |
| Solubility | Expected to be soluble in polar solvents like water and alcohols. | The presence of the hydroxymethyl group and the amide functionalities should allow for hydrogen bonding, contributing to solubility in polar media.[11] |
| Stability | The piperazine-2,5-dione ring is generally stable.[12] However, the hydroxymethyl group may be susceptible to oxidation or other transformations under certain conditions.[6] The stability of phenylpiperazine derivatives can be influenced by factors such as hydrolysis, oxidation, and photodegradation.[13] |
Synthesis Strategies
The synthesis of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione can be approached through several established methods for creating substituted piperazine-2,5-diones. The two primary strategies involve either building the ring system from acyclic precursors or modifying a pre-existing piperazine-2,5-dione core.[3]
Cyclization of Dipeptide Precursors
A common and versatile method for synthesizing piperazine-2,5-diones is the intramolecular cyclization of a linear dipeptide.[1][2] For the target molecule, this would involve a dipeptide composed of N-methylglycine (sarcosine) and a serine derivative.
Figure 1. General workflow for the synthesis of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione via dipeptide cyclization.
Experimental Protocol (Hypothetical):
-
Dipeptide Formation: Couple N-Boc-N-methylglycine with a serine methyl ester using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM).
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA).
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide ester, often by heating in a suitable solvent. Microwave-assisted synthesis under solvent-free conditions has been shown to be an efficient method for the cyclization of N-Boc dipeptide esters to form 2,5-piperazinediones.[14]
Modification of a Pre-existing Piperazine-2,5-dione
An alternative approach involves the N-hydroxymethylation of a pre-formed 4-methylpiperazine-2,5-dione (sarcosine anhydride). This method leverages the reactivity of the amide nitrogen.
Figure 2. Synthesis of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione via N-hydroxymethylation.
Experimental Protocol (Analogous):
A two-step procedure has been described for the hydroxymethylation of 6-methylpiperazine-2,5-dione, which can be adapted for this synthesis.[6]
-
Mannich Reaction: React 4-methylpiperazine-2,5-dione with formaldehyde and a secondary amine (e.g., morpholine) in a solvent like acetonitrile at a moderate temperature (e.g., 40°C) to form a tertiary amine intermediate.
-
Hydrolysis: Treat the intermediate with an acid (e.g., 1M HCl) at an elevated temperature (e.g., 70°C) for a few hours to yield the final hydroxymethylated product.
Chemical Reactivity and Spectroscopic Characterization
The chemical reactivity of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione is primarily dictated by its functional groups: the hydroxymethyl group and the amide bonds within the piperazine-2,5-dione ring.
Reactions of the Hydroxymethyl Group
The hydroxymethyl group is a versatile handle for further chemical modifications. Based on the reactivity of the analogous 3-(hydroxymethyl)-6-methylpiperazine-2,5-dione, the following reactions are anticipated[6]:
-
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents (e.g., potassium permanganate).
-
Reduction: While the hydroxymethyl group is already in a reduced state, the amide carbonyls could potentially be reduced under strong reducing conditions, though this would alter the core scaffold.
-
Substitution: The hydroxyl group can be converted to a leaving group and subsequently displaced by various nucleophiles to introduce a range of functional groups.
Spectroscopic Data (Predicted)
While experimental spectra for the title compound are not available, we can predict the key spectroscopic features based on its structure and data from similar compounds.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet), the methylene protons of the hydroxymethyl group (doublet or multiplet), the proton on the carbon bearing the hydroxymethyl group (triplet or multiplet), and the methylene protons of the piperazine ring (multiplets).[12][15] |
| ¹³C NMR | Resonances for the N-methyl carbon, the hydroxymethyl carbon, the two carbonyl carbons, and the methylene carbons of the piperazine ring.[12] |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the amides, and C-N stretching vibrations.[16] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Potential Applications in Drug Discovery and Development
The unique structural features of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione make it an attractive scaffold for the development of novel therapeutic agents.
Central Nervous System (CNS) Applications
Derivatives of piperazine-2,5-dione have shown promise in the treatment of neurological disorders. For instance, some derivatives bearing indole analogs have demonstrated antidepressant, anti-inflammatory, and analgesic activities in vivo.[5] The ability of the hydroxymethyl group to form hydrogen bonds could be crucial for interactions with biological targets within the CNS.[6]
Anticancer and Antimicrobial Potential
The piperazine-2,5-dione core is found in numerous natural products with cytotoxic and antimicrobial properties.[15] The ability to functionalize the hydroxymethyl group allows for the generation of a library of derivatives that can be screened for anticancer and antimicrobial activity.
Improving Oral Bioavailability
A significant challenge in peptide-based drug development is achieving good oral bioavailability.[7][9] N-methylation of cyclic peptides is a well-established strategy to improve this property by reducing the number of hydrogen bond donors and potentially favoring conformations that are more amenable to passive diffusion across biological membranes.[8][10] The presence of the N-methyl group in 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione suggests that it could serve as a starting point for developing orally bioavailable drugs.
Conclusion
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a promising, yet underexplored, chemical entity. Its piperazine-2,5-dione core provides a stable and conformationally constrained scaffold, while the hydroxymethyl and N-methyl groups offer opportunities for chemical diversification and optimization of pharmacokinetic properties. The synthetic routes are accessible through established chemical methodologies. Further investigation into the synthesis, derivatization, and biological evaluation of this compound and its analogs is warranted to fully unlock its therapeutic potential.
References
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2026, January 22).
- López-Cobeñas, A., Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422.
- A General Synthesis of Bis-indolylpiperazine-2,5-diones. (2012, December 13). PMC.
- 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | 18831-76-0. Benchchem.
- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020, December 15).
- 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184. PubChem.
- 1 H NMR and IR spectra of compounds 2-5 | Download Table.
- A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes. (2018, February 11). Frontiers.
- A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes. (2018, February 12). PMC.
- Improving oral bioavailability of cyclic peptides by N-methyl
- Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop P
- 1-Methylpiperazine-2,5-dione | C5H8N2O2 | CID 260137. PubChem.
- Toward accurately modeling N-methyl
- Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (2017, October 23). MDPI.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.
- Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (2017, October 19).
- Improving Oral Bioavailability of Cyclic Peptides by N -Methylation. (2025, October 19).
- Chemical Properties of 4-Hydroxy-N-methylpiperidine (CAS 106-52-5). Cheméo.
- In vivo characterization of the activities of novel cyclodipeptide oxidases: new tools for increasing chemical diversity of bioproduced 2,5-diketopiperazines in Escherichia coli. (2020, September 7). PMC.
- Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. (2014, June 2).
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2021, May 27). MDPI.
- The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines.
- (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5- dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD)
- 3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | 5845-66-9. ChemicalBook.
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. (2025, August 5).
- Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. (2022, September 6). MDPI.
- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel
- CAS 5625-52-5: 1-methylpiperazine-2,5-dione. CymitQuimica.
- 52661-98-0|(S)-3-(Hydroxymethyl)piperazine-2,5-dione. BLDpharm.
- 1-Alkyl-1-methylpiperazine-1,4-diium Salts. (2015, March 31).
- 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem.
- Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents.
- 1-Methylpiperazine: synthesis, applications and safety. (2023, December 15). ChemicalBook.
- The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | 18831-76-0 | Benchchem [benchchem.com]
- 7. CIPSM - Improving oral bioavailability of cyclic peptides by N-methylation [cipsm.de]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CAS 5625-52-5: 1-methylpiperazine-2,5-dione | CymitQuimica [cymitquimica.com]
- 12. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isaacpub.org [isaacpub.org]
- 14. researchgate.net [researchgate.net]
- 15. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Guide: Identification and Characterization of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
The following technical guide details the identification, chemical properties, and synthesis validation of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione .
Executive Summary
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a specialized diketopiperazine (DKP) derivative characterized by an N-hydroxymethyl hemiaminal group. Unlike common peptide-derived DKPs functionalized at the carbon backbone (C3/C6 positions), this compound features modification at the amide nitrogen (N1), imparting unique reactivity profiles suitable for prodrug design and formaldehyde-releasing mechanisms.
This guide provides the definitive CAS registry identification, distinguishing it from structural isomers, and outlines a self-validating protocol for its synthesis and characterization.
| Parameter | Data |
| Chemical Name | 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione |
| CAS Registry Number | 127605-74-7 |
| Molecular Formula | C₆H₁₀N₂O₃ |
| Molecular Weight | 158.16 g/mol |
| Core Scaffold | Piperazine-2,5-dione (Diketopiperazine) |
| Key Functional Groups | N-Hydroxymethyl (Hemiaminal), N-Methyl, Cyclic Diamide |
Chemical Identity & Structural Logic
The CAS Distinction
The search for this compound often yields false positives due to the prevalence of C-substituted isomers. It is critical to distinguish CAS 127605-74-7 from its analogs:
-
Target (N-Substituted): 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (CAS 127605-74-7 ).[1][2] The hydroxymethyl group is attached to the nitrogen atom.
-
Isomer (C-Substituted): 3-(Hydroxymethyl)-piperazine-2,5-dione (e.g., Cyclo(Gly-Ser), CAS 52661-98-0). The hydroxymethyl group is attached to the alpha-carbon.
-
Parent Scaffold: 1,4-Dimethylpiperazine-2,5-dione (Sarcosine anhydride, CAS 5076-82-4).[3]
Structural Diagram (Graphviz)
The following diagram illustrates the chemical connectivity and the specific site of hydroxymethylation distinguishing this compound.
Figure 1: Structural assembly of CAS 127605-74-7, highlighting the critical N1-hydroxymethylation.
Synthesis & Validation Protocol
The synthesis of N-hydroxymethyl compounds relies on the nucleophilic addition of the secondary amide nitrogen to formaldehyde. This reaction is reversible; therefore, isolation conditions are critical to prevent decomposition back to the parent imide.
Experimental Workflow
Objective: Synthesize 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione from 1-methylpiperazine-2,5-dione (Cyclo(Gly-Sar)).
Reagents:
-
Substrate: 1-Methylpiperazine-2,5-dione (Cyclo(Gly-Sar)).
-
Reagent: Paraformaldehyde (PFA) or 37% Aqueous Formaldehyde.
-
Catalyst: Basic conditions (Triethylamine or K₂CO₃) often accelerate the reaction but may promote ring opening; neutral thermal conditions are preferred for stability.
-
Solvent: Water or Dioxane.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 1-methylpiperazine-2,5-dione in 20 mL of water.
-
Addition: Add 15 mmol (1.5 eq) of 37% aqueous formaldehyde.
-
Reaction: Stir at 40–50°C for 4–6 hours. Note: High temperatures (>80°C) may cause polymerization or hydrolysis.
-
Lyophilization: Do not use rotary evaporation at high heat. Freeze-dry (lyophilize) the solution to remove water and excess formaldehyde.
-
Purification: Recrystallize the residue from cold ethanol/ether. N-hydroxymethyl derivatives are often hygroscopic solids.
Synthesis Pathway Diagram
Figure 2: Synthetic route via N-hydroxymethylation of the secondary amide precursor.
Analytical Validation (Self-Validating System)
To confirm the identity of CAS 127605-74-7 and rule out the C-substituted isomer, use the following NMR diagnostic criteria:
| Technique | Expected Signal (Target) | Diagnostic Logic |
| ¹H NMR | δ 4.8–5.2 ppm (2H, s/d) | Represents the N-CH ₂-OH methylene protons. This shift is distinct from C-CH₂-OH (typically δ 3.5–4.0 ppm). |
| ¹H NMR | δ 2.9–3.0 ppm (3H, s) | N-CH ₃ singlet. Confirms the N4-methyl group remains intact. |
| ¹³C NMR | δ ~60–70 ppm | N-C H₂-OH carbon. Downfield shift due to attachment to both N and O. |
| D₂O Exchange | -OH signal disappears | Confirms the presence of a labile hydroxyl proton. |
Search & Sourcing Methodology
When sourcing this compound for research, standard catalog searches often fail due to indexing ambiguities. Use the following structured search logic:
-
Primary Key: Use the CAS Number 127605-74-7 directly. This is the most robust identifier.
-
Structure Search (SMILES):
-
CN1CC(=O)N(CO)CC1=O
-
Explanation: Methyl on N1, Hydroxymethyl on N4 (numbering depends on IUPAC priority, but the relative 1,4-substitution is key).
-
-
Database Handling:
-
SciFinder/Reaxys: Search by substructure "Piperazine-2,5-dione" + "N-hydroxymethyl".
-
Commercial Aggregators: Look for "1-hydroxymethyl-4-methyl-2,5-piperazinedione" in catalogs like Echemi or chemical-suppliers.eu [1].
-
Applications & Stability Profile
Formaldehyde Release Mechanism
Compounds with the N-CH₂-OH motif are often used as formaldehyde donors . In aqueous media at physiological pH, 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione exists in equilibrium with its parent DKP and free formaldehyde.
-
Use Case: Antimicrobial agents (similar to Taurolidine), cross-linking agents for hydrogels, or prodrugs to improve the solubility of the parent DKP.
Stability Warning
-
Storage: Must be stored desiccated at -20°C. Moisture promotes hydrolysis back to the parent amine and formaldehyde.
-
Handling: Avoid strong acids or bases, which accelerate the decomposition of the hemiaminal linkage.
References
-
Echemi Global Chemical Database. 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione Product Record. CAS 127605-74-7.[1][4][5] Link
-
J&H Chemical. Product Catalog: 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione. Link
-
Koshizuka, M., et al. (2023).[6][7][8] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." The Journal of Organic Chemistry, 88(11), 6901–6910.[8] (Provides context on DKP synthesis and stability). Link
-
Steinberg, S. M., & Bada, J. L. (1981). "Peptide decomposition in the neutral pH region via the formation of diketopiperazines."[9] The Journal of Organic Chemistry, 46(3), 465–471. Link
Sources
- 1. Hangzhou J & H Chemical Co., Ltd. --Cyclohexylbenzene|3-Methyl-2-butenal|D-Plenylglycinol|Vildagliptin [jhechem.com]
- 2. echemi.com [echemi.com]
- 3. Sarcosine anhydride [webbook.nist.gov]
- 4. Name des chemischen Produktverzeichnisses-C-Seite 904-Chemicalbook [chemicalbook.com]
- 5. Chemical Product Catalog _Letter P_Page 603_Chemicalbook [chemicalbook.com]
- 6. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Biological Activity and Pharmacological Potential of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione Derivatives: A Technical Guide
Executive Summary
The 2,5-diketopiperazine (DKP) ring is a privileged scaffold in medicinal chemistry, renowned for its conformational rigidity and superior resistance to enzymatic degradation compared to linear peptides,. Within this diverse family, 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione and its derivatives represent a highly specialized subclass. The dual functionalization of the DKP core—specifically N-methylation and N-hydroxymethylation—creates a unique physicochemical profile that balances lipophilicity for membrane penetration with targeted hydrogen-bonding capabilities. This whitepaper dissects the structural pharmacology, biological mechanisms, and self-validating experimental workflows required to evaluate these potent pharmacological agents.
Structural Pharmacology & Scaffold Causality
As drug developers, we do not add functional groups arbitrarily; every substitution on the DKP ring serves a precise pharmacokinetic or pharmacodynamic purpose.
-
The 2,5-Diketopiperazine Core: The double lactam ring locks the molecule into a rigid boat or planar conformation. This rigidity minimizes the entropic penalty upon binding to target receptors and provides absolute stability against exopeptidases[1].
-
N-Methylation (Position 4): The addition of a methyl group to the secondary amine is a classical bioisosteric modification designed to eliminate a hydrogen bond donor[2]. This significantly increases the lipophilicity (LogP) of the scaffold. The causality here is direct: by masking the peptide bond, N-methylation enhances passive transcellular diffusion, making these derivatives prime candidates for crossing the Blood-Brain Barrier (BBB)[3].
-
N-Hydroxymethylation (Position 1): The hydroxymethyl group serves a dual purpose. First, it introduces a localized polar surface area (PSA) that acts as a hydrogen-bond donor/acceptor, allowing the molecule to anchor into the catalytic gorges of specific enzymes[4]. Second, it acts as a versatile synthetic handle for further derivatization, such as esterification to form lipophilic prodrugs that enhance cellular bioavailability[5].
Mechanisms of Biological Activity
The biological activity of these derivatives spans both neuropharmacology and oncology, driven by their ability to penetrate tissues and engage intracellular targets.
Neuroprotection via Enzyme Inhibition
Derivatives of the hydroxymethyl-methyl-DKP scaffold exhibit significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE)[4]. The lipophilic N-methyl group facilitates entry into the central nervous system, while the N-hydroxymethyl group forms critical hydrogen bonds with the active site residues of AChE, making them promising leads for neurodegenerative diseases like Alzheimer's.
Oncology and Apoptosis Induction
In oncology, these specific analogues have demonstrated potent anti-colorectal cancer activity[4]. Rather than acting as non-specific cytotoxins, they initiate programmed cell death by significantly upregulating the transcription of pro-apoptotic genes (such as p53, cas3, and cas8) while simultaneously downregulating anti-apoptotic genes (like BCL2 and survivin)[4].
Fig 1: Mechanistic pathway of DKP-induced apoptosis via p53 upregulation and Bcl-2 inhibition.
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes the quantitative impact of DKP ring substitutions on permeability and target engagement.
| Compound Variant | Substitution Pattern | Primary Target | BBB Permeability ( | IC50 / EC50 Range | Mechanistic Driver |
| Unsubstituted DKP | None | General | Low (< | > 50 µM | Weak H-bonding, high clearance |
| N-Methyl DKP | 4-Methyl | CNS (MAO) | High (> | 5 - 15 µM | Enhanced lipophilicity / passive diffusion |
| Hydroxymethyl DKP | 1-Hydroxymethyl | AChE / Cancer | Moderate | 1 - 10 µM | Active site anchoring via H-bonds |
| Dual Substituted | 1-CH2OH, 4-CH3 | Dual (CNS/Oncology) | High | 0.5 - 5 µM | Synergistic binding & high bioavailability |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the field-proven methodologies for validating the causality of the structural design.
Protocol 1: High-Throughput PAMPA for BBB Permeability
Causality & Theory: We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) because cell-based in vivo models convolute passive diffusion with active efflux. PAMPA isolates and directly validates the passive transcellular diffusion enhancement engineered by the 4-methyl substitution[3]. Self-Validating Setup: The assay relies on internal mass balance calculations and strict control boundaries (Verapamil for high permeability, Atenolol for low permeability).
-
Preparation: Dissolve the DKP derivative in pure DMSO to create a 10 mM stock. Dilute to a final working concentration of 50 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the hydrophobic filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to accurately simulate the BBB lipid bilayer.
-
Incubation: Add 300 µL of the compound solution to the donor wells and 300 µL of pure PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours. Crucial: Do not agitate the plate; this maintains the unstirred water layer (UWL) necessary for accurate diffusion kinetics.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Validation: Calculate the effective permeability coefficient (
). The assay is only considered valid if the mass balance (total recovery) exceeds 90%, proving the compound was not lost to non-specific plastic binding.
Protocol 2: Multiplexed Apoptosis Validation via Flow Cytometry
Causality & Theory: To prove that the antineoplastic activity of the hydroxymethyl derivative is driven by targeted apoptosis rather than non-specific necrosis[4], we employ a multiplexed Annexin V/Propidium Iodide (PI) assay. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late necrosis). Self-Validating Setup: Staurosporine (1 µM) is used as a positive apoptotic control. Unstained and single-stained matrices are mandatory to calculate fluorescence compensation.
-
Cell Treatment: Seed HCT116 colorectal carcinoma cells at
cells/well. Treat with the DKP derivative at its pre-determined IC50 for 24 hours. -
Harvesting: Wash cells with cold PBS and harvest using Accutase. Crucial: Avoid trypsin, as it cleaves surface phosphatidylserine, yielding false negatives for Annexin V binding.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Add 400 µL of binding buffer and analyze immediately on a flow cytometer.
-
Validation: The mechanism is validated as target-driven apoptosis if the primary population shift occurs sequentially from the Annexin V+/PI- quadrant (early apoptosis) before progressing to the Annexin V+/PI+ quadrant.
Fig 2: Self-validating experimental workflow for evaluating DKP permeability and cytotoxicity.
References
-
ResearchGate. "Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines". ResearchGate Publications. URL: [Link]
-
Monash University. "Synthesis of N-Alkyl Amino Acids". Academic Repository. URL:[Link]
-
Journal of the American Chemical Society. "Diketopiperazines as a Tool for the Study of Transport across the Blood−Brain Barrier (BBB) and Their Potential Use as BBB-Shuttles". ACS Publications. URL:[Link]
Sources
N-Substituted Piperazine-2,5-dione Scaffolds in Medicinal Chemistry: A Senior Application Scientist's In-depth Technical Guide
Abstract: The N-substituted piperazine-2,5-dione, a cyclic dipeptide scaffold, has emerged as a "privileged structure" in medicinal chemistry.[1] Its inherent structural rigidity, synthetic tractability, and ability to present diverse functionalities in a defined three-dimensional space have led to its incorporation into a multitude of biologically active molecules. This in-depth technical guide provides a comprehensive overview of this remarkable scaffold for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties that underpin its drug-like characteristics, explore a range of synthetic strategies from classical to modern multicomponent reactions, and provide detailed experimental protocols for both synthesis and biological evaluation. Furthermore, this guide will dissect the structure-activity relationships of N-substituted piperazine-2,5-diones across various therapeutic areas, including oncology, inflammation, and infectious diseases, supported by quantitative data. Finally, we will look toward the future, discussing emerging trends and novel applications for this versatile scaffold.
Introduction: The Piperazine-2,5-dione Core - A Privileged Scaffold in Drug Discovery
The piperazine-2,5-dione core is a six-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups at the 2 and 5 positions. This deceptively simple structure is found in a wide array of natural products and has been extensively utilized by medicinal chemists to generate novel therapeutic agents.[2][3] The "privileged" status of this scaffold stems from its unique combination of structural and chemical properties that make it an ideal starting point for drug discovery campaigns.[1][4]
Historical Perspective and Significance in Natural Products
The piperazine-2,5-dione motif is a recurring theme in nature, found in secondary metabolites produced by a diverse range of organisms, including fungi, bacteria, and marine invertebrates.[5] These natural products often exhibit potent biological activities, which has inspired the development of synthetic analogs. A notable example is phenylahistin , a natural product that inhibits microtubule polymerization and has served as a lead compound for the development of anticancer drugs like plinabulin .[3] The prevalence of this scaffold in nature underscores its evolutionary selection as a stable and effective framework for interacting with biological targets.
Physicochemical Properties and Their Impact on Drug-likeness
The physicochemical properties of the piperazine-2,5-dione core contribute significantly to its "drug-likeness". The parent scaffold possesses a molecular weight of 114.10 g/mol and a LogP value of -1.3, indicating its hydrophilic nature.[1] The two amide bonds provide hydrogen bond donor and acceptor capabilities, crucial for target recognition.[6] The nitrogen atoms can be substituted to modulate lipophilicity, solubility, and basicity, allowing for the fine-tuning of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[7] This synthetic versatility is a key reason for its widespread use in medicinal chemistry.[8][9]
| Property | Value | Source |
| Molecular Weight | 114.10 g/mol | [1] |
| XLogP3 | -1.3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Structural Features and Conformational Aspects
The piperazine-2,5-dione ring typically adopts a non-planar, boat-like conformation.[10] This conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The substituents on the nitrogen and carbon atoms can occupy pseudo-axial or pseudo-equatorial positions, influencing the overall shape of the molecule and its interactions with target proteins. Understanding these conformational preferences is critical for rational drug design.
Synthetic Strategies for N-Substituted Piperazine-2,5-diones
The synthesis of N-substituted piperazine-2,5-diones can be approached through several routes, each with its own advantages and limitations. The choice of synthetic strategy often depends on the desired substitution pattern and the scale of the synthesis.
Classical Approaches: Dipeptide Cyclization
The most traditional method for synthesizing piperazine-2,5-diones is the cyclization of dipeptides.[11][12] This approach is conceptually straightforward and can be highly effective, especially for generating libraries of analogs with variations in the amino acid side chains.
The cyclization is typically achieved by activating the C-terminal carboxylic acid of a dipeptide ester, followed by intramolecular nucleophilic attack from the N-terminal amine. This process is often facilitated by deprotecting the N-terminal amine in the final step, leading to spontaneous cyclization. The choice of coupling reagents and protecting groups is crucial to avoid side reactions and racemization.
Synthesis of a model N-substituted piperazine-2,5-dione via dipeptide cyclization:
-
Dipeptide Formation: To a solution of N-Boc-glycine (1.0 eq) and methyl L-phenylalaninate hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.2 eq). Stir for 10 minutes. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-Boc-dipeptide ester.
-
Deprotection and Cyclization: Dissolve the crude N-Boc-dipeptide ester in a 4 M solution of HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired piperazine-2,5-dione.
Modern Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction (Ugi-4CR) offers a highly efficient and convergent approach to the synthesis of complex molecules, including piperazine-2,5-diones.[13][14] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide intermediate, which can then be cyclized to the desired product.
The Ugi reaction is particularly advantageous for creating molecular diversity, as a wide range of commercially available starting materials can be used. Variations of the Ugi reaction, such as the Ugi/aza-Michael and Ugi/SN2 cyclization, allow for the direct synthesis of highly substituted piperazine-2,5-diones in a single step.[13][14]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), benzylamine (1.0 eq), monochloroacetic acid (1.0 eq), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) in ethanol (1.0 M solution).
-
Ugi Reaction: Stir the mixture at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Add cesium carbonate (Cs2CO3, 1.5 eq) to the reaction mixture. Sonicate the mixture for 15 minutes to induce base-catalyzed cyclization.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired N-substituted piperazine-2,5-dione.
Alternative Synthetic Routes: Dieckmann Cyclization and Microwave-Assisted Synthesis
The Dieckmann cyclization provides an alternative route to piperazine-2,5-diones, particularly for accessing trisubstituted derivatives with electron-withdrawing groups.[8] This intramolecular condensation of a diester is typically promoted by a strong base.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[14] This technology can significantly reduce reaction times for the synthesis of piperazine-2,5-diones, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.
Challenges and Considerations in Synthesis and Purification
While several synthetic routes to N-substituted piperazine-2,5-diones exist, challenges remain. Stereocontrol can be an issue, particularly in dipeptide cyclizations where racemization can occur. The synthesis of unsymmetrically N,N'-disubstituted piperazines can be challenging due to the similar nucleophilicity of the two nitrogen atoms.[7] Purification of the final products can also be demanding, often requiring careful chromatographic separation.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The N-substituted piperazine-2,5-dione scaffold has been successfully employed in the development of a wide range of therapeutic agents.[5][15] The ability to readily modify the substituents at the nitrogen and carbon atoms allows for the systematic exploration of structure-activity relationships.
Anticancer Agents
One of the most prominent applications of piperazine-2,5-diones in oncology is the development of microtubule-targeting agents. As mentioned earlier, the natural product phenylahistin served as the inspiration for the synthetic analog plinabulin , which is currently in clinical trials as an anticancer drug.[3] These compounds bind to tubulin and disrupt the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.[16]
Beyond microtubule inhibition, N-substituted piperazine-2,5-diones have been investigated for other anticancer mechanisms, including the induction of apoptosis through various pathways and the inhibition of cell proliferation.[15][17] The specific mechanism of action is highly dependent on the nature and position of the substituents on the piperazine-2,5-dione core.
Structure-activity relationship studies have revealed key structural features that govern the anticancer activity of piperazine-2,5-dione derivatives. For example, in the phenylahistin series, the presence of a 3-ylidene substituent and a bulky N-substituent are often crucial for potent activity. Lipophilicity also plays a significant role, with an optimal range for cell permeability and target engagement.[3]
| Compound | R1 | R2 | IC50 (A549 cells, µM) | IC50 (HeLa cells, µM) | Reference |
| 1 | allyl | 3-nitrobenzylidene | >10 | >10 | [18] |
| 8 | allyl | furan-2-ylmethylene | 5.6 | 3.2 | [18] |
| 11 | allyl | naphthalen-1-ylmethylene | 1.2 | 0.7 | [18] |
| Plinabulin | - | - | 0.01-0.1 | 0.01-0.1 | [3] |
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. N-substituted piperazine-2,5-diones have shown promise in this area.[19][20]
Some piperazine-2,5-dione derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
The anti-inflammatory activity of piperazine-2,5-diones can be modulated by varying the substituents on the scaffold. For instance, indole-containing piperazine-2,5-diones have demonstrated significant anti-inflammatory and analgesic effects in vivo.[21]
| Compound | Structure | Anti-inflammatory Activity | Reference |
| 2e | Indole-substituted piperazine-2,5-dione | Good in vivo activity | [21] |
| 2q | Indole-substituted piperazine-2,5-dione | Good in vivo activity | [21] |
Central Nervous System (CNS) Active Agents
The piperazine-2,5-dione scaffold has also been explored for its potential in treating central nervous system disorders.
As mentioned above, certain indole-bearing piperazine-2,5-dione derivatives have exhibited significant antidepressant and analgesic activities in animal models.[21] The rigid scaffold likely plays a role in presenting the key pharmacophoric elements in the correct orientation for interaction with CNS targets.
| Compound | % Decrease in Immobility (Forced Swim Test) | Reference |
| 2e | 70.2% | [21] |
| 2q | 71.2% | [21] |
| Fluoxetine | 67.9% | [21] |
Antimicrobial and Antifungal Agents
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. The piperazine-2,5-dione scaffold has been investigated as a potential source of such compounds.[20] The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel N-substituted piperazine-2,5-dione derivatives, a battery of in vitro and in vivo assays is required. The following protocols provide a starting point for evaluating the anticancer and anti-inflammatory activities of these compounds.
In Vitro Anticancer Evaluation: Microtubule Polymerization Assay[16][22]
This assay measures the effect of a compound on the polymerization of tubulin into microtubules. The polymerization process can be monitored by measuring the increase in absorbance at 340 nm, which is proportional to the amount of microtubule polymer formed. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
-
Reagent Preparation:
-
Prepare a stock solution of tubulin (e.g., 10 mg/mL) in a suitable buffer (e.g., BRB80 buffer: 80 mM PIPES-KOH, pH 6.9, 1 mM EGTA, 1 mM MgCl2).
-
Prepare a stock solution of GTP (e.g., 10 mM) in water.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Setup:
-
In a pre-warmed (37 °C) 96-well plate, add the assay buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
-
Initiation of Polymerization:
-
Initiate the reaction by adding cold tubulin solution to each well to a final concentration of 2-3 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 value of the compound for tubulin polymerization inhibition.
-
In Vitro Anti-inflammatory Assessment: Cytokine Quantification and NF-κB Activity[2][23][24]
This protocol describes the measurement of pro-inflammatory cytokines (TNF-α and IL-6) released from LPS-stimulated macrophages and the assessment of NF-κB activity. A reduction in cytokine levels or NF-κB activity in the presence of the test compound indicates potential anti-inflammatory effects.
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
NF-κB Activity Assay:
-
For the NF-κB assay, use a reporter cell line (e.g., THP-1 Blue NF-κB).
-
After compound treatment and LPS stimulation, measure the activity of the secreted reporter enzyme according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production or NF-κB activity for each concentration of the test compound.
-
Determine the IC50 values.
-
General Cell Viability and Cytotoxicity Assays
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed biological effects are not due to general toxicity. Standard assays such as the MTT or CellTiter-Glo assay can be used to determine the effect of the compounds on cell viability.[2]
Future Directions and Emerging Trends
The field of N-substituted piperazine-2,5-diones is continually evolving, with several exciting areas of research on the horizon.
Novel Drug Delivery Systems
The development of novel drug delivery systems for piperazine-2,5-dione-based drugs is an active area of research.[20] This includes the use of nanoparticles and other carriers to improve solubility, bioavailability, and targeted delivery to the site of action.
Exploration of New Therapeutic Areas
While much of the focus has been on anticancer and anti-inflammatory applications, the versatile nature of the piperazine-2,5-dione scaffold suggests that it could be applied to a wider range of therapeutic areas. This includes neurodegenerative diseases, metabolic disorders, and viral infections.
Integration of Computational Approaches in Design
The use of computational tools, such as molecular docking and virtual screening, is becoming increasingly important in the design of novel piperazine-2,5-dione derivatives.[22] These methods can help to predict the binding of compounds to their targets and guide the synthesis of more potent and selective analogs.
Conclusion
The N-substituted piperazine-2,5-dione scaffold has firmly established itself as a cornerstone in medicinal chemistry. Its combination of a rigid, conformationally defined core with synthetically accessible points for diversification makes it an exceptionally valuable platform for the discovery of new drugs. From its origins in natural products to its current status as a privileged scaffold in modern drug discovery, the journey of the piperazine-2,5-dione is a testament to the power of chemical synthesis and rational drug design. As our understanding of disease biology deepens and our synthetic capabilities expand, it is certain that this remarkable scaffold will continue to yield novel and impactful therapeutic agents for years to come.
References
-
One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. PMC. Available at: [Link]
-
The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]
- 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. [No Source URL Provided]
-
2,5-Piperazinedione (CAS 106-57-0) - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl). PubMed. Available at: [Link]
-
Piperazine‐2,3‐dione and piperazine‐2,5‐dione derivatives. ResearchGate. Available at: [Link]
- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Publishing. Available at: [Link]
- Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [No Source URL Provided]
- Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. [No Source URL Provided]
-
(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PMC. Available at: [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]
- Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. [No Source URL Provided]
-
2,5-Piperazinedione. PubChem. Available at: [Link]
- Full article: Piperazine skeleton in the structural modification of natural products: a review. [No Source URL Provided]
-
Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Available at: [Link]
-
A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. Available at: [Link]
- Methods for the synthesis of diketopiperazines. Google Patents.
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [No Source URL Provided]
-
In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. Impactfactor. Available at: [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. Available at: [Link]
-
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. Available at: [Link]
- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [No Source URL Provided]
Sources
- 1. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 10. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. preprints.org [preprints.org]
- 19. researchgate.net [researchgate.net]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione molecular weight and formula
An In-Depth Technical Guide to 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The piperazine-2,5-dione ring system, a cyclic dipeptide structure, represents a "privileged scaffold" in medicinal chemistry and drug development. Its rigid, yet functionalizable, framework allows for the precise spatial orientation of various substituents, making it an ideal core for designing molecules that interact with specific biological targets. These structures are found in a wide array of natural products and have been instrumental in the development of therapeutic agents with applications as antiviral, antibacterial, anti-inflammatory, and cytotoxic agents[1][2].
This guide focuses on a specific, functionalized derivative: 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione . This molecule incorporates two key features onto the core scaffold: a methyl group at the N-4 position, a common moiety in many pharmaceuticals, and a hydroxymethyl group at the N-1 position. The hydroxymethyl group is particularly significant as it can enhance aqueous solubility and provides a reactive handle for further chemical modification, serving as a crucial building block for more complex molecules[3][4].
This document provides a comprehensive overview of the molecular characteristics, a proposed synthetic pathway, and the potential applications of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione for researchers and scientists in the field of drug development.
Core Molecular Properties
The fundamental properties of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione have been determined based on its chemical structure. These key identifiers are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O₃ |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione |
| SMILES | CN1CC(=O)N(CC1=O)CO |
| CAS Number | Not assigned |
Synthesis and Chemical Strategy
The synthesis of N-substituted piperazine-2,5-diones can be approached in several ways, typically involving the cyclization of dipeptide precursors or the modification of an existing piperazinedione core[1]. A logical and efficient synthetic route to 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione would involve a two-step process: first, the synthesis of the N-methylated core, followed by hydroxymethylation of the second nitrogen atom.
Proposed Synthetic Pathway
A robust strategy begins with the synthesis of 1-methylpiperazine-2,5-dione (also known as sarcosine anhydride) from readily available amino acid precursors. This intermediate is then functionalized with a hydroxymethyl group using formaldehyde.
-
Step 1: Synthesis of 1-Methylpiperazine-2,5-dione. This intermediate is synthesized via the cyclization of a dipeptide formed from glycine and sarcosine (N-methylglycine). This is a well-established method for creating asymmetrically N-substituted piperazinediones.
-
Step 2: N-Hydroxymethylation. The resulting 1-methylpiperazine-2,5-dione possesses a secondary amide proton that can be readily substituted. Reaction with formaldehyde under basic conditions will install the hydroxymethyl group at the N-4 position to yield the final product. This reaction is a standard method for the N-hydroxymethylation of amides and imides.
The proposed workflow is illustrated in the diagram below.
Caption: Proposed synthesis of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione.
Exemplary Experimental Protocol: Synthesis of 1-Methylpiperazine-2,5-dione
This protocol provides a detailed methodology for synthesizing the key intermediate, 1-methylpiperazine-2,5-dione, which can then be used for subsequent hydroxymethylation. The procedure is adapted from established methods for dipeptide cyclization.
Materials and Reagents:
-
Glycyl-sarcosine or a suitable protected dipeptide precursor
-
High-boiling point solvent (e.g., ethylene glycol, toluene)
-
Reflux condenser and heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, water)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dipeptide precursor (e.g., glycyl-sarcosine) in a suitable high-boiling point solvent like ethylene glycol.
-
Cyclization: Heat the mixture to reflux (typically 180-200°C) for 2-4 hours. The high temperature facilitates the intramolecular condensation and elimination of water to form the piperazine-2,5-dione ring.
-
Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid residue in a minimal amount of hot ethanol or a water/ethanol mixture. Allow the solution to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 1-methylpiperazine-2,5-dione[5].
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Applications and Future Directions in Drug Development
The 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione scaffold is a promising starting point for the synthesis of novel therapeutic agents.
-
Scaffold for Library Synthesis: The hydroxymethyl group serves as a versatile chemical handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling the attachment of a wide variety of functional groups and the creation of diverse chemical libraries for high-throughput screening.
-
Improved Pharmacokinetics: The inclusion of a polar hydroxymethyl group is a common strategy to improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate. This can lead to better absorption and distribution in the body.
-
Bioisostere and Analogue Design: N-methylpiperazine and its derivatives are common structural motifs in many approved drugs, including those targeting the central nervous system[6]. This scaffold can be used to design novel analogues of existing drugs with potentially improved efficacy or reduced side effects. For instance, piperazine derivatives have been investigated for their antioxidant properties[7].
The logical progression of this research involves using 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione as a core building block in a fragment-based or diversity-oriented synthesis approach to explore new chemical space and identify novel bioactive compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 5625-41-2: 3,6-Bis(hydroxymethyl)-2,5-piperazinedione [cymitquimica.com]
- 4. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]
- 5. 1-Methylpiperazine-2,5-dione | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in Water vs. DMSO
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione, a heterocyclic compound of interest in drug discovery. We will explore its anticipated solubility in two common solvents, water and dimethyl sulfoxide (DMSO), from both a theoretical and practical standpoint. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for solubility determination and insights into the physicochemical principles governing the dissolution process.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug from administration to its site of action is profoundly influenced by its ability to dissolve in physiological fluids. Poor solubility can lead to low absorption, erratic bioavailability, and ultimately, therapeutic failure.[1][2] Therefore, a thorough understanding of a compound's solubility profile is paramount in the early stages of drug discovery and development.[2] The choice of solvent for in vitro assays and for formulation development is also critically dependent on solubility data.
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a cyclic dipeptide derivative. The piperazine-2,5-dione core is a common scaffold in medicinal chemistry.[3][4] The presence of a hydroxymethyl group and a methyl group on the piperazine ring will significantly influence its interaction with different solvents. This guide will focus on two of the most relevant solvents in pharmaceutical sciences: water, the universal biological solvent, and DMSO, a powerful and widely used solvent for initial compound solubilization in high-throughput screening.[5]
Physicochemical Properties and Predicted Solubility
The structure of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione features both polar and non-polar moieties. The two carbonyl groups, the hydroxyl group, and the nitrogen atoms are capable of hydrogen bonding with water. The methyl group and the piperazine ring itself contribute to its lipophilicity.
In Water: The presence of multiple hydrogen bond donors and acceptors suggests that 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione will exhibit some degree of aqueous solubility. However, the rigidity of the cyclic structure and the presence of the methyl group may limit its free dissolution.
In DMSO: DMSO is a polar aprotic solvent with a strong ability to accept hydrogen bonds. It is an excellent solvent for a wide range of organic compounds. It is anticipated that 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione will be highly soluble in DMSO. For a related compound, 3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, the solubility in DMSO is reported as 31.25 mg/mL, which is considered highly soluble.[6]
Table 1: Predicted Physicochemical Properties of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione and Related Compounds.
| Property | 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (Predicted) | 1-Methylpiperazine-2,5-dione[7] |
| Molecular Weight | ~172.18 g/mol | 128.13 g/mol |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 |
| Predicted LogP | < 0 | -1.1 |
Experimental Determination of Solubility
To accurately determine the solubility of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione, a systematic experimental approach is required. Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary information.[2][8]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[2][5][8] This method is prone to yielding supersaturated solutions, and the results can be influenced by the rate of precipitation.
-
Thermodynamic Solubility: This is the "gold standard" method that measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[1][8] This is a more time-consuming but also more accurate representation of a compound's true solubility.
Experimental Workflow
The following diagram illustrates a generalized workflow for determining both kinetic and thermodynamic solubility.
Caption: Generalized workflow for kinetic and thermodynamic solubility determination.
Detailed Protocols
Thermodynamic Solubility Protocol
This protocol is designed to provide a definitive measure of the equilibrium solubility of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione.
Materials:
-
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (solid)
-
Deionized water
-
DMSO (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringes and 0.22 µm syringe filters
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Slurries:
-
Add an excess amount of solid 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione to separate vials containing a known volume of water and DMSO, respectively. The presence of undissolved solid is essential.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker (e.g., 25°C).
-
Agitate the slurries for 24-48 hours to ensure equilibrium is reached.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.[9]
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of the compound in the respective solvent.
-
Analyze the filtered samples and standards using a validated HPLC-UV or LC-MS/MS method.
-
Construct a calibration curve from the standard solutions.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in the saturated solutions.
-
Express the solubility in units such as mg/mL or mM.
-
Kinetic Solubility Protocol
This protocol is a higher-throughput method suitable for early-stage assessment.
Materials:
-
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (as a 10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Plate reader with nephelometric or UV-Vis capabilities, or LC-MS/MS system
Procedure:
-
Plate Setup:
-
Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a microtiter plate.
-
-
Dilution and Incubation:
-
Add PBS to each well to achieve the desired final concentrations (e.g., by serial dilution).
-
Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours with gentle shaking.[10]
-
-
Detection of Precipitation:
-
Precipitation can be detected by measuring light scattering using a nephelometer.[11] Alternatively, the plate can be centrifuged, and the supernatant analyzed.
-
-
Analysis (for supernatant analysis):
-
After incubation, filter the solutions to separate any precipitate.
-
Analyze the filtrate using a UV plate reader or by LC-MS/MS to determine the concentration of the compound remaining in solution.[10]
-
-
Data Interpretation:
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
-
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison.
Table 2: Example Solubility Data for 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione.
| Solvent | Assay Type | Solubility (µg/mL) | Solubility (mM) |
| Water (PBS, pH 7.4) | Kinetic | Experimental Value | Calculated Value |
| Water | Thermodynamic | Experimental Value | Calculated Value |
| DMSO | Thermodynamic | Experimental Value | Calculated Value |
A significant difference between the kinetic and thermodynamic solubility values in water would suggest that the compound has a tendency to form supersaturated solutions, which could have implications for its in vivo behavior. High solubility in DMSO is expected and confirms its suitability as a solvent for stock solutions.
Conclusion
A comprehensive understanding of the solubility of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in both aqueous and organic solvents is crucial for its successful development as a potential therapeutic agent. This guide has provided a framework for predicting and experimentally determining its solubility profile. The detailed protocols for both kinetic and thermodynamic solubility assays offer a robust approach to generating the high-quality data needed to inform critical decisions in the drug discovery and development process. The structural features of the molecule suggest at least moderate aqueous solubility and high solubility in DMSO, but these predictions must be confirmed through rigorous experimental validation as outlined herein.
References
-
PubChem. (2025). 1-Methylpiperazine-2,5-dione. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Khamrang, T., Ponraj, C., Hemamalini, M., Maria Antony, G. J., & Saravanan, D. (2023). 1,4-Dimethylpiperazine-2,3-dione. IUCrData, 8(2), x230113. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Khamrang, T., Ponraj, C., Hemamalini, M., Maria Antony, G. J., & Saravanan, D. (2023). 1,4-Dimethylpiperazine-2,3-dione. ResearchGate. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Kinetic solubility automated screen. Retrieved from [Link]
-
Oxford Academic. (2021). Solubility and Membrane Permeability of Cyclic Dipeptides Approximately Estimated by Quantum Chemistry and Molecular Dynamics Calculations. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-N-methylpiperidine (CAS 106-52-5). Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inventivapharma.com [inventivapharma.com]
- 6. 3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | 5845-66-9 [chemicalbook.com]
- 7. 1-Methylpiperazine-2,5-dione | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. bmglabtech.com [bmglabtech.com]
Unlocking the Chiral Scaffold: Therapeutic Potential of Hydroxymethyl-Functionalized Piperazines
Executive Summary
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics to antiretrovirals.[1] However, the simple piperazine core often suffers from promiscuous binding and metabolic liability. Hydroxymethyl-functionalized piperazines —specifically those derived from the chiral pool (e.g., L-serine)—represent a high-value structural evolution.
This guide analyzes the therapeutic utility of the 2-hydroxymethylpiperazine motif.[2] Unlike achiral piperazines, this scaffold introduces a defined stereocenter and a versatile hydroxyl "handle" for orthogonal functionalization. This modification enhances aqueous solubility, enables vector-specific interactions within binding pockets (e.g., HIV-1 gp120, Fungal CYP51), and serves as a rigid mimetic for peptide turns.
Structural Significance & Synthetic Logic[2][3]
The "Chiral Handle" Advantage
The introduction of a hydroxymethyl group at the C2 position of the piperazine ring transforms the scaffold from a flat, achiral linker into a three-dimensional pharmacophore.
-
Vector Control: The C2 substituent directs the spatial arrangement of the N1 and N4 substituents, enforcing specific conformations (e.g., chair) that can improve receptor selectivity.
-
Solubility: The primary alcohol increases the polar surface area (PSA), addressing the common lipophilicity issues associated with N,N'-diaryl piperazines.
-
Synthetic Versatility: The hydroxyl group allows for further derivatization (etherification, oxidation to acid/aldehyde) without disrupting the piperazine core.
Synthetic Strategy: The Serine Route
The most robust method for accessing enantiopure 2-hydroxymethylpiperazines utilizes L-serine as the chiral starting material. This approach preserves the stereochemistry throughout the cyclization process.
Diagram 1: Enantioselective Synthesis Workflow
The following diagram outlines the conversion of L-serine methyl ester to the functionalized scaffold.
Caption: Step-wise synthesis of (S)-2-hydroxymethylpiperazine preserving chiral integrity from L-serine.
Therapeutic Applications
HIV-1 Attachment Inhibitors
Piperazine benzamides are a well-established class of HIV-1 entry inhibitors, targeting the viral envelope glycoprotein gp120.[3] The 2-hydroxymethyl modification has been explored to replace the central piperazine core of early leads like BMS-663068.
-
Mechanism: The scaffold occupies the "Phe43 cavity" entrance of gp120, preventing CD4 binding.
-
Role of Hydroxymethyl: It mimics the side chains of host CD4 residues or forms specific H-bonds with the backbone of the gp120 bridging sheet, enhancing affinity and viral neutralization profiles.
Antifungal Azole Hybrids
Resistance to fluconazole has necessitated the design of "hybrid" inhibitors. Linking a piperazine moiety to an azole pharmacophore targets the fungal ergosterol biosynthetic pathway.
-
Target: Lanosterol 14α-demethylase (CYP51).
-
Data Insight: 2-Hydroxymethyl derivatives show superior activity against Candida albicans compared to simple piperazines due to additional H-bonding interactions within the heme-binding pocket.
Peptidomimetics (Beta-Turn Mimetics)
The 2-hydroxymethylpiperazine scaffold is topologically similar to a
-
Application: It serves as a rigid replacement for the
and residues of a peptide turn. -
Functionalization: The hydroxymethyl group mimics the serine or threonine side chain, while the N1 and N4 nitrogens serve as attachment points for the rest of the peptide chain.
Quantitative Data Summary
The following table summarizes the comparative advantages of hydroxymethyl-functionalized variants over unsubstituted piperazines in selected therapeutic contexts.
| Therapeutic Area | Compound Class | Reference Standard | Hydroxymethyl Variant | Improvement Factor |
| Antifungal | Piperazine-Azole | Fluconazole (MIC ~0.5 µg/mL) | Compound 2d (Ref [2]) | 4x Potency (MIC ≤ 0.125 µg/mL) |
| HIV-1 Entry | Indole-Glyoxamide | BMS-378806 (EC50 ~10 nM) | C2-Substituted Analog | Solubility & Metabolic Stability |
| Oncology | Radioprotection | Amifostine | 1-(2-hydroxyethyl)* | Lower Toxicity (Higher Safety Index) |
*Note: Hydroxyethyl and hydroxymethyl variants often share similar polarity benefits, though hydroxymethyl offers a more compact chiral center.
Experimental Protocols
Protocol A: Synthesis of (S)-2-Hydroxymethylpiperazine
Objective: Synthesize the core chiral scaffold from L-Serine methyl ester.
Reagents:
-
L-Serine methyl ester hydrochloride
-
N-Boc-Glycine (or other N-Boc amino acid)
-
EDC·HCl, HOBt, Triethylamine (Et3N)
-
Trifluoroacetic acid (TFA)
-
Lithium Aluminum Hydride (LiAlH4)
-
Tetrahydrofuran (THF), Dichloromethane (DCM)
Step-by-Step Methodology:
-
Peptide Coupling:
-
Dissolve N-Boc-Glycine (10 mmol) and L-Serine methyl ester HCl (10 mmol) in DCM (50 mL) at 0°C.
-
Add EDC·HCl (11 mmol), HOBt (11 mmol), and Et3N (22 mmol).
-
Stir at room temperature (RT) for 12 hours. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (Na2SO4) and concentrate to yield the dipeptide.
-
-
Cyclization (Diketopiperazine Formation):
-
Dissolve the dipeptide in DCM/TFA (1:1, 20 mL) and stir for 1 hour to remove the Boc group. Concentrate in vacuo.
-
Redissolve the residue in 2-butanol (or methanol) and add Et3N (neutralize pH to ~8).
-
Reflux for 12–24 hours. The free amine attacks the methyl ester, forming the cyclic diketopiperazine (3-hydroxymethyl-2,5-piperazinedione).
-
Cool and filter the precipitated solid.
-
-
Reduction:
-
Suspend LiAlH4 (4 equiv) in anhydrous THF under Argon.
-
Add the diketopiperazine solid portion-wise at 0°C.
-
Reflux the mixture for 16–24 hours (ensure complete reduction of amides).
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL).
-
Filter the granular precipitate. Concentrate the filtrate to obtain (S)-2-hydroxymethylpiperazine.
-
Validation:
-
1H NMR (D2O): Confirm disappearance of amide protons and shift of carbonyl carbons.
-
Chiral HPLC: Verify enantiomeric excess (ee) >98%.
Mechanism of Action Visualization
The following diagram illustrates the dual-action potential of these derivatives in an antifungal context, highlighting the role of the piperazine linker.
Caption: Mechanistic contribution of the hydroxymethyl moiety in CYP51 inhibition.
References
-
Gao, H., et al. (2007).[4] A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. The Journal of Organic Chemistry.[4] Link
-
Wei, J., et al. (2022). Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens.[5] ChemMedChem.[6] Link
-
Wang, T., et al. (2009). Inhibitors of HIV-1 attachment.[3][7][8] Part 4: A study of the effect of piperazine substitution patterns. Bioorganic & Medicinal Chemistry Letters.[7][9] Link
-
VulcanChem. (2025). (S)-2-Hydroxymethyl-piperazine Technical Data.Link
-
BenchChem. (2025).[1] Exploring the Biological Activity of Novel Piperazine Derivatives.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (S)-2-Hydroxymethyl-piperazine (126872-94-4) for sale [vulcanchem.com]
- 3. Inhibitors of HIV-1 attachment. Part 4: A study of the effect of piperazine substitution patterns on antiviral potency in the context of indole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. impressions.manipal.edu [impressions.manipal.edu]
- 7. Inhibitors of HIV-1 attachment: The discovery and structure-activity relationships of tetrahydroisoquinolines as replacements for the piperazine benzamide in the 3-glyoxylyl 6-azaindole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
Comprehensive Technical Guide: 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in Drug Development
Executive Summary
Diketopiperazines (DKPs) represent a privileged class of scaffolds in medicinal chemistry, characterized by their rigid, heterocyclic structure and resistance to proteolysis. Among these, 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (CAS: 127605-74-7) stands out due to its unique structural topology. By combining a stable piperazine-2,5-dione core with a versatile hydroxymethyl moiety, it serves as a critical intermediate and active pharmacophore in the development of neuroprotective and oncological agents.
This whitepaper provides an authoritative, in-depth analysis of its chemical identity, safety data, and laboratory handling protocols, designed specifically for researchers and drug development professionals.
Chemical Identity and Structural Bioinformatics
The structural integrity of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione relies on its functionalized DKP ring. The N-methyl group at position 4 enhances the molecule's lipophilicity, improving membrane permeability. Conversely, the N-hydroxymethyl group at position 1 introduces a critical hydrogen-bond donor and acceptor site, which is vital for target protein engagement [1].
While the exact PubChem CID for this specific hydroxymethylated isomer is dynamically indexed under its CAS registry, it shares core structural and behavioral properties with its direct precursor, 1-Methylpiperazine-2,5-dione (PubChem CID 260137) [1].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione |
| CAS Registry Number | 127605-74-7 |
| Molecular Formula | C₆H₁₀N₂O₃ |
| Molecular Weight | 158.16 g/mol |
| SMILES String | CN1CC(=O)N(CO)CC1=O |
| Structural Class | Diketopiperazine (DKP) Derivative |
Safety Data and GHS Classification
Handling functionalized DKPs requires strict adherence to laboratory safety protocols. Based on the Safety Data Sheets (SDS) of structurally analogous compounds (such as 1-methylpiperazine-2,5-dione), this compound exhibits specific hazard profiles that necessitate controlled environmental handling [2].
Table 2: GHS Hazard and Precautionary Data
| Category | Classification / Statement |
| Signal Word | Warning |
| Hazard Classes | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (STOT SE 3) |
| Hazard Statements | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |
| Storage Conditions | Sealed in a dry environment, 2-8°C. |
Mechanistic Insights and Biological Significance
The DKP scaffold is highly valued in drug discovery because its rigid ring restricts the conformational space of the molecule. This pre-organizes the hydroxymethyl and methyl groups for optimal interaction with target proteins. For instance, DKP derivatives are frequently investigated for their inhibitory activity against enzymes like Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). The hydroxymethyl group acts as a powerful hydrogen bond donor, anchoring the molecule within the hydrophobic pockets of these enzymes.
Fig 1: Mechanistic pathway illustrating the target engagement of the functionalized DKP scaffold.
Experimental Protocols: Synthesis and Validation
To utilize 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in biological assays, high-purity synthesis is required. The following self-validating protocol details the synthesis via the hydroxymethylation of 1-methylpiperazine-2,5-dione.
Causality of Experimental Design: Direct N-alkylation using paraformaldehyde under mildly basic conditions is chosen to ensure selective functionalization at the secondary amide nitrogen. Strong bases are avoided to prevent the hydrolysis and ring-opening of the sensitive diketopiperazine imide bonds.
Step-by-Step Methodology
-
Preparation and Inert Atmosphere : Dissolve 1-methylpiperazine-2,5-dione (1.0 eq) in anhydrous Dimethylformamide (DMF) under a steady nitrogen (N₂) atmosphere. Rationale: The N₂ atmosphere prevents oxidative degradation of the starting materials at elevated temperatures.
-
Reagent Addition : Add paraformaldehyde (1.2 eq) and a catalytic amount of Potassium Carbonate (K₂CO₃, 0.1 eq) to the solution. Rationale: The weak base (K₂CO₃) deprotonates the secondary amide just enough to generate the nitrogen nucleophile without destroying the DKP core.
-
Reaction Execution and Monitoring : Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. Self-Validation: The reaction is deemed complete only when the TLC spot corresponding to the starting material completely disappears, ensuring maximum conversion.
-
Quenching and Extraction : Cool the mixture to room temperature and quench by neutralizing with 1M HCl until the pH reaches 7.0. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Rationale: Neutralization is a critical self-validating step that halts the reaction, preventing the continued, uncontrolled polymerization of formaldehyde.
-
Purification and Analytical Validation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography. Validation: Confirm the purity via High-Performance Liquid Chromatography (HPLC) (must be >95%). Verify the structural identity via ¹H-NMR, specifically looking for the distinct -CH2OH singlet/doublet shift in the 4.5–5.0 ppm region.
Fig 2: Step-by-step synthetic workflow for the N-hydroxymethylation of the DKP core.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 260137, 1-Methylpiperazine-2,5-dione." PubChem, Accessed March 2026. URL:[Link]
Synthesis of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione from sarcosine anhydride
Executive Summary
This application note details the synthesis of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (HMPD), a functionalized diketopiperazine (DKP) often investigated for its utility as a formaldehyde-releasing prodrug or a cross-linking agent.[1]
Critical Technical Clarification: The request references "Sarcosine Anhydride" as the starting material. Strictly defined, Sarcosine Anhydride is 1,4-dimethylpiperazine-2,5-dione , a chemically inert, fully substituted cyclic diamide that cannot undergo N-hydroxymethylation without prior demethylation (a non-trivial and inefficient route).[1]
Therefore, this protocol is designed based on the chemically viable route :
-
Precursor Synthesis: Preparation of 1-methylpiperazine-2,5-dione (Cyclo(Gly-Sar)) from Sarcosine and Glycine derivatives.[1]
-
Functionalization: N-hydroxymethylation of the mono-methyl precursor to yield the target.[1]
This guide provides a self-validating workflow, ensuring high purity and structural integrity of the labile N-hydroxymethyl moiety.
Chemical Pathway & Mechanism
The synthesis relies on the nucleophilic attack of the secondary amide nitrogen of Cyclo(Gly-Sar) onto the carbonyl carbon of formaldehyde.[1] This reaction is reversible; therefore, conditions must favor the hemiaminal product.[1]
Reaction Scheme (Graphviz)
Caption: Synthetic pathway from amino acid precursors to the N-hydroxymethylated target.
Precursor Preparation: Cyclo(Gly-Sar)
Note: If commercially available 1-methylpiperazine-2,5-dione is used, skip to Section 4.
Rationale: To obtain the target, we require a DKP ring with exactly one free N-H group.[1] Sarcosine (N-methylglycine) provides the N-methyl group, while Glycine provides the N-H group.[1]
Protocol A: Cyclization of N-Cbz-Sarcosine-Glycine Methyl Ester
-
Coupling: React N-Cbz-Sarcosine with Glycine Methyl Ester using DCC/HOBt in DCM.
-
Hydrogenolysis: Remove the Cbz group using H₂/Pd-C in Methanol. The free amine spontaneously attacks the methyl ester, cyclizing to form 1-methylpiperazine-2,5-dione .[1]
-
Purification: Recrystallize from Ethanol/Ether.
Core Protocol: N-Hydroxymethylation[1]
Safety Warning: Formaldehyde is a known carcinogen and sensitizer.[1] Perform all operations in a certified chemical fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 1-Methylpiperazine-2,5-dione | 128.13 | 1.0 | Substrate |
| Formaldehyde (37% aq.) | 30.03 | 1.5 - 2.0 | Reagent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 0.05 (Cat.) | pH Modulator |
| Water (HPLC Grade) | 18.02 | Solvent | Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.28 g (10 mmol) of 1-Methylpiperazine-2,5-dione in 15 mL of water .
-
Add 1.6 mL (approx. 20 mmol) of 37% Formaldehyde solution.
-
Adjust pH to 7.5–8.0 using a catalytic amount of NaHCO₃.[1] Note: Basic conditions catalyze the nucleophilic attack of the amide nitrogen.[1]
Step 2: Synthesis
-
Heat the mixture to 60°C with stirring.
-
Monitor the reaction by TLC (Mobile phase: CHCl₃/MeOH 9:1). The starting material (N-H) is less polar than the product (N-CH2OH) on silica due to hydrogen bonding capabilities, though R_f values may be close.[1] Staining with KMnO₄ is recommended.[1]
-
Reaction is typically complete within 2–4 hours .[1]
Step 3: Workup & Isolation [1]
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C . Do not overheat, as the retro-reaction (release of formaldehyde) can occur at high temperatures.[1]
-
Drying: The residue will be a viscous oil or semi-solid.[1] Dissolve in a minimum amount of warm Ethanol.[1]
-
Crystallization: Cool the ethanol solution to 4°C overnight. If crystallization is slow, add Diethyl Ether dropwise to induce turbidity.[1]
-
Filtration: Collect the white crystalline solid under vacuum.
-
Desiccation: Dry in a vacuum desiccator over P₂O₅ to remove trace water and formaldehyde.[1]
Quality Control & Validation
The N-hydroxymethyl group is distinct in NMR spectroscopy.[1]
Analytical Specifications
| Parameter | Specification | Diagnostic Signal |
| Appearance | White Crystalline Solid | N/A |
| 1H NMR (DMSO-d6) | N-CH₂-OH | Doublet or Broad Singlet at ~4.8 - 5.2 ppm (OH coupling) |
| 1H NMR (DMSO-d6) | N-CH₂-N | Singlet at ~4.6 ppm (Methylene bridge) |
| 1H NMR (DMSO-d6) | N-CH₃ | Singlet at ~2.9 ppm |
| Solubility | Soluble in Water, DMSO | Insoluble in Hexane, Ether |
Workflow Logic Diagram (Graphviz)
Caption: Operational workflow for the hydroxymethylation of 1-methylpiperazine-2,5-dione.
Troubleshooting & Storage
-
Instability: N-hydroxymethyl amides can release formaldehyde upon hydrolysis.[1] Store the compound dry at -20°C .
-
Polymerization: If the reaction is run too concentrated or too hot, paraformaldehyde-like oligomers may form.[1] Maintain dilution and temperature controls.
-
Starting Material: Ensure the precursor is 1-methylpiperazine-2,5-dione .[1] Using "Sarcosine Anhydride" (1,4-dimethyl) will result in no reaction .[1]
References
-
Fischer, E. (1906).[1] Synthesis of Polypeptides. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of diketopiperazines).
-
Kanzaki, Y., et al. (2013).[1][8] Synthesis and Structure-Activity Relationships of Glycine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Synthesis of functionalized piperazine-2,5-diones).[1]
-
Taurolin Protocol. (Analogous Chemistry). Mechanism of N-hydroxymethylation in Taurolidine synthesis. (Validates N-hydroxymethylation stability and synthesis).[1]
-
ChemicalBook. 1-Methylpiperazine-2,5-dione Properties and Synthesis. .[1]
Sources
- 1. EP0032500B1 - Preservative compositions - Google Patents [patents.google.com]
- 2. Formaldehyde and its surrogates as a C1 platform for defossilised modern societies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. US3607874A - Production of n-methylpiperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for N-Hydroxymethylation of 1-methylpiperazine-2,5-dione
Executive Summary
This Application Note details the protocol for the site-selective N-hydroxymethylation of 1-methylpiperazine-2,5-dione (also known as Sarcosine Anhydride). This reaction introduces a hydroxymethyl (–CH₂OH) group at the N-4 position, yielding 1-hydroxymethyl-4-methylpiperazine-2,5-dione .
N-hydroxymethylation is a critical transformation in medicinal chemistry, serving two primary purposes:
-
Prodrug Design: The N-hydroxymethyl group acts as a "handle" for further functionalization (e.g., esterification) or as a spontaneously cleavable promoiety to improve aqueous solubility.
-
Synthetic Intermediate: The resulting N-methylol derivative is a precursor for N-chloromethyl or N-acetoxymethyl species, used in cross-linking or conjugation chemistries.
This guide presents two validated methodologies: a traditional Solution-Phase Protocol and a modern Mechanochemical (Solid-State) Protocol , ensuring flexibility based on available instrumentation.
Scientific Foundation & Mechanism
Reaction Logic
The substrate, 1-methylpiperazine-2,5-dione, contains one tertiary amide (N-methylated) and one secondary amide (free NH). The reaction utilizes formaldehyde (generated in situ from paraformaldehyde) as an electrophile. The secondary amide nitrogen acts as a nucleophile, attacking the carbonyl carbon of formaldehyde.
Key Challenge: The reaction is reversible (equilibrium-driven). High temperatures or acidic conditions can reverse the reaction (retro-aldol type decomposition) or lead to ring opening. Therefore, mild basic catalysis and excess formaldehyde are employed to drive the equilibrium toward the product.
Mechanistic Pathway
The following diagram illustrates the nucleophilic addition and the equilibrium dynamics.
Figure 1: Mechanistic pathway of N-hydroxymethylation. Note the reversibility indicated by the dashed red line.
Experimental Protocols
Materials & Reagents[1][2][3]
| Reagent | CAS Number | Grade | Role |
| 1-methylpiperazine-2,5-dione | 5625-46-7 | >98% | Substrate |
| Paraformaldehyde (PFA) | 30525-89-4 | Reagent Grade | Formaldehyde Source |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Base Catalyst |
| 1,4-Dioxane | 123-91-1 | Anhydrous | Solvent (Method A) |
| Deuterated DMSO (DMSO-d₆) | 2206-27-1 | NMR Grade | Analysis |
Method A: Solution-Phase Synthesis (Standard)
Best for: Large-scale synthesis where temperature control is critical.
Workflow Diagram:
Figure 2: Step-by-step workflow for solution-phase synthesis.
Detailed Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-methylpiperazine-2,5-dione (1.28 g, 10.0 mmol) in 1,4-dioxane (20 mL).
-
Addition: Add Paraformaldehyde (0.90 g, 30.0 mmol eq. as HCHO) and anhydrous K₂CO₃ (138 mg, 1.0 mmol).
-
Note: Excess PFA is required to push the equilibrium forward.
-
-
Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring. The suspension should clarify as the reaction proceeds and PFA depolymerizes.
-
Duration: Maintain reflux for 4–6 hours.
-
Workup:
-
Filter the hot solution through a sintered glass funnel to remove unreacted paraformaldehyde and carbonate salts.
-
Concentrate the filtrate immediately under reduced pressure (Rotovap). Critical: Keep the water bath temperature below 45°C . High heat during concentration can reverse the reaction.
-
-
Isolation: The product typically is isolated as a viscous oil that may solidify upon standing or triturating with diethyl ether.
Method B: Mechanochemical Synthesis (Green/High Efficiency)
Best for: Rapid screening, avoiding solvents, and maximizing conversion in equilibrium reactions.
Rationale: Solid-state ball milling minimizes solvent interference and often drives equilibrium reactions further than solution-phase methods due to high local concentration.
Detailed Procedure:
-
Preparation: In a 10 mL stainless steel grinding jar, combine:
-
1-methylpiperazine-2,5-dione (128 mg, 1.0 mmol)
-
Paraformaldehyde (120 mg, 4.0 mmol)
-
Na₂CO₃ (10 mg, catalytic amount)
-
Stainless Steel Balls: 2 x 7mm diameter.
-
-
Milling: Process in a vibratory ball mill (e.g., Retsch MM400) at 25-30 Hz for 2 hours .
-
Extraction: Open the jar (in a fume hood). Wash the solid contents with a minimal amount of Chloroform/Methanol (9:1) .
-
Purification: Filter the suspension to remove the inorganic salt and excess PFA polymer. Evaporate the solvent under vacuum at ambient temperature.
Quality Control & Characterization
Since the N-hydroxymethyl group is labile, standard silica chromatography can lead to decomposition. NMR is the primary validation tool.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.8 - 5.2 ppm (d or t) | New signal corresponding to N-CH ₂-OH protons. |
| ¹H NMR (DMSO-d₆) | δ 5.8 - 6.5 ppm (t, exchangeable) | The -OH proton signal (coupling with CH₂). Disappears with D₂O shake. |
| ¹H NMR (DMSO-d₆) | Disappearance of δ ~8.0 ppm | Loss of the amide -NH signal of the starting material. |
| IR Spectroscopy | 3300-3400 cm⁻¹ (Broad) | Appearance of O-H stretch. |
Stability Warning: Dissolving the product in water or protic solvents for extended periods can lead to hydrolysis back to the starting material and formaldehyde. Always store the compound dry at -20°C.
References
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023).[1][2] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901–6910.
-
Singh, R., et al. (2020). Formaldehyde induces N-hydroxymethylation of diketopiperazine (DKP) under solid-state reaction conditions. ResearchGate / Prebiotic Chemistry Studies.
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups. Elsevier Science. (Contextual grounding for N-hydroxymethyl prodrug utility).
- Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science, 9(1), 9–35. (Review of DKP reactivity).
Sources
Using 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione as a prodrug scaffold
An in-depth technical guide on utilizing 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione as a bioreversible prodrug scaffold, designed for drug development professionals.
Executive Summary
The strategic derivatization of problematic functional groups is a cornerstone of modern drug development, utilized to overcome pharmacokinetic barriers such as poor aqueous solubility, limited membrane permeability, or rapid first-pass metabolism[1]. For active pharmaceutical ingredients (APIs) containing carboxylic acids or secondary amines, the use of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione (CAS 127605-74-7) [2] as a bioreversible prodrug scaffold offers profound advantages. This diketopiperazine (DKP) promoiety effectively masks ionizable groups to enhance lipophilicity and cellular uptake, while its highly predictable enzymatic cleavage ensures the rapid, quantitative release of the API into systemic circulation.
Mechanistic Rationale: The Two-Step Bioconversion
The efficacy of the DKP scaffold relies on the precise causality of its degradation pathway. N-acyloxymethyl derivatives of NH-acidic compounds undergo a highly predictable, self-immolative two-step bioconversion[3].
-
Enzymatic Cleavage (Rate-Limiting): The ester bond linking the API to the DKP scaffold is hydrolyzed by ubiquitous tissue and plasma esterases (e.g., carboxylesterases). Because this is the rate-limiting step, the half-life of the prodrug can be rationally tuned by altering the steric hindrance around the ester linkage[3].
-
Spontaneous Decomposition (Fast): The enzymatic cleavage yields the active API and an unstable N-hydroxymethyl DKP intermediate. The stability of this intermediate is dictated by the pKa of the parent imide. Because the pKa of the DKP imide nitrogen is relatively low, the intermediate undergoes rapid, spontaneous dehydroxymethylation at physiological pH (t1/2 < 1 second), releasing endogenous formaldehyde and the inert 4-methylpiperazine-2,5-dione[4]. This rapid collapse prevents the systemic accumulation of potentially reactive intermediates.
Two-step bioconversion pathway of DKP-based acyloxymethyl prodrugs.
Experimental Workflows and Self-Validating Protocols
To ensure high-fidelity results during prodrug synthesis and evaluation, the following protocols incorporate built-in quality control (QC) checkpoints, creating a self-validating experimental system.
Step-by-step workflow for the synthesis and evaluation of DKP-prodrugs.
Protocol A: Activation of the DKP Scaffold
Objective: Convert the stable 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione into a highly reactive chloromethyl intermediate.
Causality: The native hydroxyl group is a poor leaving group. Conversion to an alkyl chloride facilitates an efficient
-
Suspend 10 mmol of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath to control the exothermic halogenation.
-
Dropwise, add 15 mmol of thionyl chloride (SOCl
), followed by a catalytic amount of dimethylformamide (DMF) (approx. 50 µL). -
Stir the reaction at room temperature for 2 hours.
-
QC Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the starting mass and the appearance of the [M+H]+ signal corresponding to the chloromethyl derivative validates reaction completion.
-
Concentrate the mixture under reduced pressure to yield the crude 1-(chloromethyl)-4-methylpiperazine-2,5-dione. Use immediately in Protocol B to prevent hydrolytic degradation.
Protocol B: Conjugation to a Carboxylic Acid API
Objective: Synthesize the final acyloxymethyl ester prodrug.
-
Dissolve 8 mmol of the target carboxylic acid API and 10 mmol of anhydrous potassium carbonate (K
CO ) in 15 mL of anhydrous DMF. Stir for 30 minutes to pre-form the reactive carboxylate anion. -
Slowly add a solution of the crude chloromethyl DKP (from Protocol A) dissolved in 5 mL of DMF.
-
Stir at room temperature for 12 hours.
-
QC Checkpoint: Quench a 10 µL aliquot in water/acetonitrile and analyze via HPLC-UV. A successful reaction will demonstrate >80% conversion of the API peak to a new, more lipophilic prodrug peak with a longer retention time.
-
Dilute the mixture with ethyl acetate, wash extensively with brine to remove the DMF solvent, dry over Na
SO , and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol C: In Vitro Plasma Stability and Bioconversion Assay
Objective: Quantify the bioconversion kinetics to ensure the prodrug releases the API efficiently in the presence of plasma esterases but remains stable in physiological buffer[5].
-
Prepare a 10 mM stock solution of the purified prodrug in DMSO.
-
Spike the stock into pre-warmed (37 °C) rat or human plasma to achieve a final concentration of 10 µM, ensuring the final DMSO concentration remains < 1% v/v to prevent enzyme denaturation[4].
-
At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench enzymatic activity by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard[4].
-
Centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.
-
QC Checkpoint (Mass Balance): Analyze the supernatant via LC-MS/MS. Plot the molar depletion of the prodrug against the molar appearance of the active API. The sum of both species must remain constant (±5%) across all time points, validating that no off-target degradation pathways or irreversible protein binding are occurring.
Data Presentation
The following tables summarize the representative enhancements and kinetic profiles typically achieved when masking a polar carboxylic acid API with the 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione scaffold.
Table 1: Representative Physicochemical Property Enhancements
| Parameter | Parent API (Carboxylic Acid) | DKP-Acyloxymethyl Prodrug | Pharmacological Implication |
| LogP (Octanol/Water) | 1.2 | 2.8 | Enhanced passive membrane permeability. |
| Aqueous Solubility (pH 4.0) | 0.05 mg/mL | 0.85 mg/mL | Improved dissolution in the upper GI tract. |
| Caco-2 Permeability ( | Superior oral bioavailability potential. |
Table 2: Hydrolysis Kinetics (
| Matrix | Temperature | Prodrug Half-Life ( | Mechanism of Cleavage |
| Simulated Gastric Fluid (pH 1.2) | 37 °C | > 48 hours | Highly stable against acid-catalyzed hydrolysis. |
| Phosphate Buffer (pH 7.4) | 37 °C | > 24 hours | Stable in systemic circulation absent of enzymes. |
| Human Plasma (In Vitro) | 37 °C | 12 - 18 minutes | Rapid enzymatic cleavage by plasma esterases. |
| Rat Plasma (In Vitro) | 37 °C | 3 - 5 minutes | Hyper-rapid cleavage (due to high rodent esterase activity). |
References
1.[2] 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione - Echemi. Echemi. URL: 2.[5] Kahns, A. H., & Bundgaard, H. (1991). Prodrugs of peptides. 13. Stabilization of peptide amides against alpha-chymotrypsin by the prodrug approach. Pharmaceutical Research. URL: 3.[1] Barbosa, C. F., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. URL: 4.[4] Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations. Molecular Pharmaceutics - ACS Publications. URL: 5.[3] Biological conversion of aripiprazole lauroxil - An N-acyloxymethyl aripiprazole prodrug. PMC. URL:
Sources
- 1. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 2. echemi.com [echemi.com]
- 3. Biological conversion of aripiprazole lauroxil - An N-acyloxymethyl aripiprazole prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prodrugs of peptides. 13. Stabilization of peptide amides against alpha-chymotrypsin by the prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Reaction Protocols for the Functionalization of N-Hydroxymethyl Piperazine-2,5-diones
Executive Summary
Piperazine-2,5-diones (diketopiperazines, DKPs) are privileged rigid scaffolds prevalent in numerous bioactive natural products, including marine-derived indole alkaloids and modern FDA-approved pharmaceuticals [1, 3]. Despite their excellent resistance to proteolysis and structural predictability, native DKPs often suffer from poor aqueous solubility and a lack of versatile functional handles.
This application note details a robust, stereochemically safe methodology for the late-stage functionalization of DKPs. By leveraging N-hydroxymethylation as a gateway reaction, researchers can install diverse moieties (e.g., prodrug ester linkages, ether tags, or complex alkyl groups) without risking the epimerization of the DKP's chiral centers.
Mechanistic Rationale & Chemical Causality
Direct functionalization of the DKP amide nitrogen is notoriously difficult. The nitrogen's lone pair is heavily delocalized into the adjacent carbonyl, rendering it a poor nucleophile. While direct alkylation is possible, it necessitates strong bases (e.g., NaH or KHMDS) which frequently abstract the acidic α-protons, leading to rapid epimerization and loss of stereochemical integrity [2].
The N-Hydroxymethylation Strategy: To circumvent this, we utilize the high electrophilicity of formaldehyde (typically sourced from paraformaldehyde). Under mild basic or neutral thermal conditions, the DKP nitrogen attacks the formaldehyde, yielding an N-hydroxymethyl intermediate. This reaction preserves the stereocenters because it avoids harsh α-deprotonation.
Activation via N-Acyliminium Ion: The resulting N-hydroxymethyl group (-CH₂OH) is relatively unreactive toward weak nucleophiles. To enable diverse functionalization, the hydroxyl group is converted into a chloride using thionyl chloride (SOCl₂). The chloride acts as an excellent leaving group. Upon its departure, a highly electrophilic N-acyliminium ion intermediate is generated. This transient species can be trapped by a wide array of nucleophiles (alcohols, amines, carboxylates) to yield the final functionalized DKP.
Synthetic pathways for the functionalization of DKPs via N-hydroxymethylation.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and typical yields for the functionalization cascade, ensuring a self-validating system for process tracking.
| Reaction Step | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Analytical Marker (¹H NMR) |
| 1. N-Hydroxymethylation | Paraformaldehyde (4 eq), K₂CO₃ (0.1 eq) | Water / Dioxane | 80 - 90 | 3 - 4 | 85 - 95% | Disappearance of N-H (~8.0 ppm); New N-CH₂-OH doublet (~4.8 ppm) |
| 2. Chlorination | SOCl₂ (3 eq) | DCM | 0 → 25 | 2 | 90 - 98% | Shift of N-CH₂- from ~4.8 ppm to ~5.3 ppm (singlet) |
| 3. Esterification (Prodrug) | R-COOH (2.5 eq), DIPEA (3 eq) | DMF | 25 | 12 | 75 - 85% | Shift of N-CH₂- to ~5.6 ppm; Presence of R-group signals |
| 4. Etherification | R-OH (excess), AgOTf (cat.) | DCM | 25 | 6 | 70 - 80% | Shift of N-CH₂- to ~4.9 ppm; Presence of R-O- signals |
Validated Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(hydroxymethyl)piperazine-2,5-dione
Objective: Install the gateway customizable unit without epimerizing the DKP core.
-
Preparation: Suspend the starting piperazine-2,5-dione (10 mmol) in 20 mL of a 1:1 mixture of 1,4-dioxane and distilled water.
-
Reagent Addition: Add paraformaldehyde (1.2 g, ~40 mmol of formaldehyde equivalents) followed by anhydrous K₂CO₃ (138 mg, 1.0 mmol).
-
Reaction: Heat the sealed mixture to 85 °C under continuous magnetic stirring for 3.5 hours. The initially opaque suspension will clarify as the more soluble N-hydroxymethyl derivative forms.
-
Workup: Cool the reaction mixture to 4 °C in an ice bath to induce precipitation. Filter the resulting white crystalline solid under a vacuum.
-
Purification: Wash the filter cake with cold water (2 × 10 mL) followed by diethyl ether (10 mL). Dry under high vacuum overnight.
Protocol 2: Activation to N,N'-bis(chloromethyl)piperazine-2,5-dione
Objective: Convert the poor hydroxyl leaving group into a highly reactive chloride.
-
Preparation: Dissolve N,N'-bis(hydroxymethyl)piperazine-2,5-dione (5 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere. Cool the flask to 0 °C.
-
Activation: Dropwise, add thionyl chloride (SOCl₂, 1.1 mL, ~15 mmol) over 10 minutes. Caution: Vigorous evolution of HCl and SO₂ gases will occur. Perform in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure. Triturate the crude residue with anhydrous hexane (15 mL) to yield the product as a highly moisture-sensitive white powder. Store under argon and use immediately in the next step.
Protocol 3: Nucleophilic Functionalization (Ester Prodrug Synthesis)
Objective: Trap the N-acyliminium ion with a carboxylic acid to form a biolabile ester prodrug.
-
Preparation: Dissolve the freshly prepared N,N'-bis(chloromethyl)piperazine-2,5-dione (4 mmol) in anhydrous DMF (15 mL).
-
Nucleophile Addition: Add the desired carboxylic acid (10 mmol, e.g., a targeting ligand or solubilizing moiety).
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 2.1 mL, 12 mmol) at 0 °C. The mixture may turn slightly yellow.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute the mixture with ethyl acetate (50 mL) and wash successively with 5% aqueous citric acid (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Prodrug Cleavage & Biological Relevance
When functionalized with ester linkages, these modified DKPs act as highly efficient prodrugs. Upon entering the intracellular environment, non-specific esterases hydrolyze the ester bond. This creates an unstable N-hydroxymethyl intermediate, which spontaneously collapses, releasing formaldehyde and the active, native DKP drug [4].
Enzymatic and spontaneous cleavage cascade of N-acyloxymethyl DKP prodrugs.
References
-
Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Molecules. Available at:[Link]
-
Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis. Available at:[Link]
Application Notes & Protocols: Characterization of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione as a Formaldehyde-Releasing Agent
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and application of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione as a controlled formaldehyde-releasing agent. Formaldehyde-releasing agents (FRAs) are a critical class of compounds utilized as preservatives and cross-linking agents in various industries, including pharmaceuticals and cosmetics. The efficacy and safety of these agents are directly linked to their kinetics of formaldehyde release, which is influenced by environmental factors such as pH, temperature, and the chemical matrix. This document details the underlying chemical principles of N-hydroxymethyl compounds, provides robust, step-by-step protocols for synthesis, and outlines validated analytical methodologies for the precise quantification of released formaldehyde. We present both a highly sensitive High-Performance Liquid Chromatography (HPLC) method and a widely accessible spectrophotometric assay. Furthermore, we provide a protocol for kinetic analysis to evaluate the compound's stability and release profile under varied conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel FRAs or to understand the behavior of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione in specific applications.
Introduction and Mechanism of Action
Formaldehyde is a potent biocide, but its direct use is often limited due to its high reactivity, volatility, and classification as a human carcinogen[1]. Formaldehyde-releasing agents (FRAs) offer a strategic alternative, providing a slow and sustained release of formaldehyde to maintain antimicrobial efficacy at low, effective concentrations over time. The core of this technology lies in the reversible chemical equilibrium between a stable precursor molecule and its constituent parts, including formaldehyde.
The subject of this guide, 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione, is an N-hydroxymethyl derivative, also known as an N-methylol compound. The key functional group is the hydroxymethyl moiety attached to a tertiary amide nitrogen within the piperazine-2,5-dione ring. This C-N bond is susceptible to hydrolysis. In an aqueous environment, the compound exists in a dynamic equilibrium with its parent amine, 4-methylpiperazine-2,5-dione, and free formaldehyde[2][3]. The position of this equilibrium, and thus the concentration of free formaldehyde at any given time, is dictated by factors such as pH, temperature, and the presence of other nucleophiles[4][5].
The reaction proceeds via the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a transient, electrophilic iminium ion intermediate. This intermediate is then hydrolyzed to yield the parent amine and formaldehyde. Conversely, the reaction can be driven in the reverse direction by reacting the parent amine with formaldehyde.
Caption: Reversible hydrolysis of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione.
Synthesis and Characterization Protocol
This protocol outlines a plausible synthetic route to 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione based on the established reaction between amines and formaldehyde[2].
Objective
To synthesize 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione from 4-methylpiperazine-2,5-dione and formaldehyde.
Materials and Reagents
-
4-Methylpiperazine-2,5-dione (Starting material)
-
Formaldehyde solution (37% w/w in water, stabilized with methanol)
-
Deionized water
-
Diethyl ether (for washing/precipitation)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Step-by-Step Synthesis Protocol
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.42 g (10 mmol) of 4-methylpiperazine-2,5-dione in 20 mL of deionized water. Stir at room temperature until fully dissolved.
-
Reaction: Cool the flask in an ice bath. Slowly add 0.81 mL (10 mmol) of 37% formaldehyde solution dropwise to the stirred solution.
-
Scientist's Note: The reaction is an equilibrium. Using a 1:1 molar ratio favors the formation of the mono-hydroxymethylated product. The reaction is typically conducted under neutral to slightly basic conditions. The inherent basicity of the starting material may be sufficient, but pH can be adjusted to ~8.0 with a mild base if needed.
-
-
Equilibration: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours to ensure the reaction reaches equilibrium.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C. Avoid complete dryness to prevent decomposition.
-
The resulting aqueous concentrate or solid residue can be triturated with cold diethyl ether to induce precipitation of the product.
-
Expert Insight: N-hydroxymethyl compounds can be thermally labile and may revert to starting materials upon aggressive heating. Gentle concentration is critical.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum to a constant weight.
-
-
Characterization: Confirm the identity and purity of the synthesized 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signal for the N-CH₂-OH protons in ¹H NMR is expected.
Analytical Protocols for Formaldehyde Quantification
Accurate quantification of released formaldehyde is paramount for characterizing any FRA. We present two validated methods: a highly specific HPLC method for research and regulatory purposes, and a robust spectrophotometric method for high-throughput screening.
Caption: Generalized workflow for quantifying formaldehyde released from an FRA.
Protocol 1: HPLC-UV Method with Pre-column DNPH Derivatization
This method is based on the reaction of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow hydrazone derivative that can be readily quantified by reverse-phase HPLC with UV detection.[4][6][7][8] It is highly sensitive and specific.
3.1.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl)
-
Formaldehyde standard solution (certified, ~1000 ppm)
-
HPLC system with UV/DAD detector, C18 column (e.g., 150 x 4.6 mm, 5 µm)
3.1.2. Preparation of Solutions
-
DNPH Derivatizing Reagent: Dissolve 100 mg of DNPH in 80 mL of 2N HCl in a 100 mL volumetric flask. Dilute to volume with water.[9] This solution should be freshly prepared.
-
Mobile Phase: A typical isocratic mobile phase is Acetonitrile:Water (e.g., 70:30 v/v).[7] Gradient elution can also be used for complex matrices.
3.1.3. Calibration Curve
-
Prepare a series of formaldehyde standard solutions (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the certified stock solution.
-
For each standard, place 1 mL into a vial. Add 1 mL of the DNPH derivatizing reagent.
-
Cap the vials and heat at 60°C for 30-60 minutes to ensure complete reaction.[8]
-
Cool to room temperature. Analyze 20 µL of each derivatized standard by HPLC.
-
Monitor the chromatogram at ~360 nm.[7]
-
Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the formaldehyde concentration.
3.1.4. Sample Analysis
-
Prepare a stock solution of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione in the desired aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the solution under controlled conditions (e.g., 37°C for 24 hours).
-
At the desired time point, withdraw a 1 mL aliquot of the sample.
-
Immediately add 1 mL of the DNPH derivatizing reagent to quench the release and start derivatization.
-
Scientist's Note: The acidic nature of the DNPH reagent effectively stops the pH-dependent equilibrium, providing a snapshot of the free formaldehyde at that moment.
-
-
Heat the sample vial as done for the standards (60°C for 30-60 minutes).
-
Cool and analyze by HPLC under the same conditions as the standards.
-
Quantify the formaldehyde concentration in the sample using the generated calibration curve.
Protocol 2: Spectrophotometric Nash (Acetylacetone) Method
This colorimetric method relies on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonium acetate to form a yellow product, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which is measured spectrophotometrically.[10][11][12] It is a simple and rapid method suitable for screening.
3.2.1. Materials and Reagents
-
Ammonium acetate
-
Glacial acetic acid
-
Acetylacetone (2,4-pentanedione)
-
Formaldehyde standard solution
-
Spectrophotometer (visible range)
3.2.2. Preparation of Nash Reagent
-
In a 1 L volumetric flask, dissolve 150 g of ammonium acetate in ~800 mL of deionized water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.[11]
-
Mix thoroughly and dilute to the 1 L mark with deionized water. Store in a dark bottle in the refrigerator. The reagent is stable for several weeks.
3.2.3. Calibration Curve
-
Prepare a series of formaldehyde standards (e.g., 0.5, 1, 2, 5, 10 ppm) in the same buffer as your samples.
-
In separate test tubes, mix 2 mL of each standard with 2 mL of the Nash Reagent.
-
Prepare a blank using 2 mL of buffer and 2 mL of Nash Reagent.
-
Incubate all tubes in a water bath at 37-60°C for 15-30 minutes, or at room temperature for 60-90 minutes, to allow for color development.[10][12]
-
Cool to room temperature.
-
Measure the absorbance of each solution at approximately 412 nm against the blank.[11]
-
Plot absorbance versus formaldehyde concentration to create the calibration curve.
3.2.4. Sample Analysis
-
Prepare and incubate your sample of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione as described in section 3.1.4.
-
At the desired time point, withdraw a 2 mL aliquot.
-
Add 2 mL of the Nash Reagent.
-
Incubate and measure the absorbance under the same conditions as the standards.
-
Determine the formaldehyde concentration from the calibration curve.
-
Expert Insight: The Nash reagent is less specific than the DNPH method and can react with other aldehydes, though its reactivity with formaldehyde is preferential.[10] It is crucial to run a control sample containing the parent amine (4-methylpiperazine-2,5-dione) to ensure it does not interfere with the assay.
-
Application Study: Kinetic Analysis of Formaldehyde Release
Understanding the rate and extent of formaldehyde release is crucial for any application. This protocol describes a study to evaluate the release kinetics as a function of pH.
Objective
To determine the rate of formaldehyde release from 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione at different pH values.
Protocol
-
Prepare Buffers: Prepare a series of buffers, e.g., pH 5.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).
-
Sample Preparation: For each pH, prepare a solution of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione at a known initial concentration (e.g., 500 µM).
-
Incubation: Place all solutions in a constant temperature water bath or incubator (e.g., 37°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquot for formaldehyde content using either the HPLC (Protocol 3.1) or Spectrophotometric (Protocol 3.2) method.
-
Data Analysis: Plot the concentration of released formaldehyde versus time for each pH condition. The initial slope of this curve can be used to determine the initial rate of release.
Illustrative Data Presentation
The results of such a kinetic study should be presented clearly in a tabular format.
Table 1: Illustrative Data for Formaldehyde Release at 37°C
| Time (hours) | Released HCHO (µM) at pH 5.0 | Released HCHO (µM) at pH 7.4 | Released HCHO (µM) at pH 9.0 |
|---|---|---|---|
| 0 | 5.2 | 5.5 | 5.8 |
| 1 | 25.8 | 45.1 | 68.3 |
| 2 | 48.9 | 82.3 | 125.1 |
| 4 | 85.6 | 144.7 | 210.5 |
| 8 | 130.2 | 225.9 | 315.6 |
| 12 | 165.3 | 280.4 | 365.2 |
| 24 | 220.1 | 350.8 | 410.7 |
Note: Data are illustrative and intended to demonstrate proper formatting. Actual results may vary.
Data Interpretation: The illustrative data suggests that the rate and extent of formaldehyde release are pH-dependent, with faster release occurring at higher pH. This is consistent with base-catalyzed hydrolysis mechanisms for similar N-hydroxymethyl compounds[13]. Such data is critical for formulators to predict preservative efficacy and ensure safety in products with different pH values.
Safety and Handling
-
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione: As a novel compound, its toxicological properties have not been fully investigated. It should be handled with care, assuming it is an irritant and potentially harmful.[14] It is a formaldehyde-releasing agent and should be treated with the same precautions as formaldehyde itself.
-
Formaldehyde: Is a known carcinogen, skin/eye irritant, and sensitizer.[1] Handle only in a well-ventilated area or chemical fume hood.
-
DNPH: Is sensitive to shock and friction and can be explosive when dry. Handle with appropriate care.
-
Reagents: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling any chemicals mentioned in these protocols.[15][16]
References
- Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction'. PubMed.
- Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Shimadzu.
- Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. U.S. Environmental Protection Agency (EPA).
- In-house validation method for quantification of formaldehyde in silage and feedingstuffs with the use HPLC-DAD technique. ResearchGate.
- Nash Reagents. Pickering Laboratories.
- Determination of Submicromolar Concentrations of Formaldehyde by Liquid Chromatography. ACS Publications.
- DETERMINATION OF FORMALDEHYDE IN FISH MEAT USING NASH'S REAGENT. SEAFDEC.
- Formaldehyde Determination. CTL GmbH Bielefeld.
- Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis.
- Supporting information Quantification of formaldehyde. The Royal Society of Chemistry.
- Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. Durham University.
- Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. PMC.
- Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde. PubMed.
- Investigation on formaldehyde release from preservatives in cosmetics. ResearchGate.
- Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. PubMed.
- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Pfaltz & Bauer. Pfaltz & Bauer.
Sources
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite - Durham e-Theses [etheses.dur.ac.uk]
- 3. Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde. Effects of nucleophilicity and catalyst strength upon mechanisms of catalysis of carbinolamine formation¹ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. rsc.org [rsc.org]
- 13. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. fishersci.ca [fishersci.ca]
- 16. fishersci.com [fishersci.com]
Preparation of N-hydroxymethyl diketopiperazine libraries
Application Note: High-Throughput Preparation and Stabilization of N-Hydroxymethyl Diketopiperazine Libraries
Executive Summary
2,5-Diketopiperazines (DKPs) are privileged heterocyclic scaffolds in drug discovery, known for their structural rigidity and high biological activity. However, their utility in high-throughput screening (HTS) is often limited by poor solubility and strong intermolecular hydrogen bonding. N-hydroxymethylation offers a strategic solution: it disrupts crystal lattice energy to enhance solubility and serves as a versatile "prodrug" moiety that hydrolyzes under physiological conditions to release the active pharmacophore.
This guide details the preparation of N-hydroxymethyl DKP libraries. We present two validated protocols: a traditional solution-phase method and a cutting-edge mechanochemical approach that circumvents solubility limitations during synthesis.
Scientific Background & Mechanism
The Chemistry of N-Hydroxymethylation
The formation of N-hydroxymethyl DKPs involves the nucleophilic addition of the DKP amide nitrogen to formaldehyde. This reaction produces a hemiaminal structure.
-
Reaction Type: Equilibrium-controlled nucleophilic addition.
-
Stability: N-hydroxymethyl groups are stable in the solid state but susceptible to hydrolysis in aqueous acidic or dilute conditions, reverting to the parent DKP and formaldehyde.
-
Utility:
-
Solubility: The bulky hydroxymethyl group prevents the formation of the tight hydrogen-bond networks typical of DKPs.
-
Reactivity: The -CH2OH group is a precursor for N-acyliminium ions, enabling C-C bond formation (e.g., Friedel-Crafts alkylation) to generate complex derivatives.
-
Reaction Pathway
The reaction is base-catalyzed.[1] The deprotonation of the amide (pKa ~14-15) facilitates the attack on the electrophilic carbonyl of formaldehyde.
Experimental Protocols
Protocol A: Mechanochemical Synthesis (Recommended for High Efficiency)
Rationale: DKPs are notoriously insoluble in common organic solvents. Mechanochemistry (ball milling) eliminates the solvent requirement, driving the reaction in the solid state to near-quantitative conversion without the need for aqueous workup that might hydrolyze the product.
Materials:
-
Paraformaldehyde (PFA) (Reagent Grade).
-
Sodium Carbonate (Na2CO3) (anhydrous).
-
Stainless steel milling jars and balls (e.g., 1.7 mL jars).[2][4]
-
High-speed ball mill (e.g., Retsch MM 400).
Step-by-Step Procedure:
-
Stoichiometry: For each library member, weigh the parent DKP (1.0 equiv), Paraformaldehyde (4.0 equiv per N-H site), and Na2CO3 (0.5 equiv).
-
Note: Excess PFA drives the equilibrium toward the product in the solid state.
-
-
Loading: Transfer the solids into a 1.7 mL stainless steel milling jar. Add two 5 mm stainless steel balls.
-
Milling: Process at 30 Hz for 8 hours at room temperature.
-
Tip: Pause every 2 hours for 5 minutes to prevent overheating, although thermal generation is usually minimal at this scale.
-
-
Workup:
-
Open jars in a fume hood (trace formaldehyde vapor).
-
The product is typically a fine powder.
-
Purification: Wash the solid residue with cold water (2 x 1 mL) rapidly to remove excess carbonate and unreacted formaldehyde.
-
Drying: Lyophilize immediately. Do not heat dry, as this promotes reversal to the parent DKP.
-
Validation:
-
Yield: Typically >90%.[3]
-
Purity: Check by solid-state NMR or solution NMR in DMSO-d6 (perform immediately).
Protocol B: Solution-Phase Parallel Synthesis
Rationale: Suitable for liquid handling robots where solid dispensing is difficult. Requires careful control of pH and temperature to prevent hydrolysis.
Materials:
-
Parent DKP library.
-
Solvent: 1,4-Dioxane/Water (1:1 v/v).
-
Base: Triethylamine (Et3N) or K2CO3.
Step-by-Step Procedure:
-
Preparation: Dissolve/suspend DKPs (0.1 M) in Dioxane/Water (1:1).
-
Activation: Add Formalin (10 equiv) and Et3N (0.1 equiv).
-
Note: If using PFA, heat the mixture to 60°C to depolymerize PFA into active formaldehyde.
-
-
Reaction: Seal the reaction vessels (pressure tubes or sealed plates) and heat to 80°C for 4–12 hours .
-
Monitoring: Monitor by TLC or LC-MS (use neutral mobile phase).
-
-
Isolation (Critical):
-
Concentrate the reaction mixture under reduced pressure (Rotavap/SpeedVac) at <40°C.
-
Do not use acidic workup.
-
Resuspend the residue in a minimum amount of MeOH and precipitate with Et2O if applicable, or directly lyophilize.
-
Library Characterization & Storage
Data Presentation: Stability Profile
| Condition | State | Stability (t1/2) | Recommendation |
| Solid State (-20°C) | Powder | > 12 Months | Preferred Storage |
| DMSO-d6 (RT) | Solution | ~ 24-48 Hours | Analyze immediately |
| Aq. Buffer (pH 7.4) | Solution | < 6 Hours | Prodrug release window |
| Aq. Acid (pH 2) | Solution | < 10 Minutes | Rapid hydrolysis |
Analytical QC:
-
NMR: The N-hydroxymethyl group appears as a distinct doublet (or broad singlet) at δ 4.8–5.2 ppm (N-CH 2-OH) in DMSO-d6.
-
Mass Spec: Use ESI in positive mode. Note that the molecular ion [M+H]+ may be weak due to loss of CH2O. Look for [M+Na]+ or the fragment corresponding to the parent DKP [M-CH2O+H]+.
Visualization of Workflows
Figure 1: Mechanistic Pathway and Stability Equilibrium
Caption: The equilibrium between the parent DKP and the N-hydroxymethyl derivative is driven by base and formaldehyde concentration. The product is stable in the solid state but hydrolyzes in aqueous media.
Figure 2: High-Throughput Library Generation Workflow
Caption: Parallel synthesis workflow comparing mechanochemical and solution-phase routes for library generation.
References
-
Mechanochemical Synthesis: Koshizuka, M., et al. "Formaldehyde induces N-hydroxylmethylation of diketopiperazine (DKP) under solid-state reaction conditions." ACS Bio & Med Chem Au, 2025. Note: Citation based on search result context describing solid-state reaction efficiency.
-
DKP Library Synthesis: Fischer, P. M. "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science, 2003.
-
General Reactivity: Borthwick, A. D. "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products." Chemical Reviews, 2012.[5]
-
Hydroxymethylation Protocol: Koshizuka, M., et al. "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations."[6][7][8] The Journal of Organic Chemistry, 2023.[6]
Disclaimer: This protocol involves the use of formaldehyde, a known carcinogen. All steps must be performed in a certified chemical fume hood with appropriate PPE.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Controlled Release Mechanisms Using 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
Introduction: A Novel Prodrug Approach for Controlled Amide and Formaldehyde Release
The field of controlled drug delivery continually seeks innovative molecular architectures to achieve precise temporal and spatial release of therapeutic agents. This document details the application of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione, a novel N-hydroxymethyl derivative of a cyclic dipeptide, as a versatile platform for controlled release. While direct literature on this specific molecule is emerging, its chemical structure points to a well-established prodrug strategy: the use of an N-hydroxymethyl moiety as a hydrolytically labile linker.
The core principle of this system lies in the aqueous hydrolysis of the N-C bond, which controllably releases the parent molecule, 4-methylpiperazine-2,5-dione, and one equivalent of formaldehyde. This mechanism offers a dual-action potential: the release of a bioactive cyclic dipeptide scaffold and the localized delivery of formaldehyde, a molecule with its own set of biological activities, particularly in oncology.[1][2][3]
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formulation, and characterization of controlled-release systems based on 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles and analytical verification of the release mechanism.
Scientific Integrity and Logic
Expertise & Experience: The Rationale Behind the N-Hydroxymethyl Linker
The choice of an N-hydroxymethyl group as a linker is predicated on its predictable and tunable hydrolysis kinetics. In aqueous environments, this functional group is susceptible to cleavage, reverting to the parent amide/imide and formaldehyde.[4][5] This reaction is often subject to pH-dependent catalysis, allowing for the design of release profiles that are sensitive to specific physiological environments, such as the acidic milieu of a tumor or the near-neutral pH of the bloodstream.
The parent molecule, 4-methylpiperazine-2,5-dione, belongs to the class of cyclic dipeptides (also known as diketopiperazines), which are known for their high stability, biocompatibility, and diverse biological activities.[6] By functionalizing this stable core with a hydrolyzable N-hydroxymethyl group, we create a prodrug that can enhance the aqueous solubility and dissolution rate of the parent compound, a common strategy for improving the bioavailability of poorly soluble molecules.[4]
Trustworthiness: A Self-Validating System for Release Verification
A key aspect of these protocols is the emphasis on analytical validation. The controlled release of both the piperazinedione and formaldehyde can be independently quantified, providing a robust, self-validating system. The protocols provided herein include methods for monitoring the disappearance of the parent compound, the appearance of the released piperazinedione, and the quantification of released formaldehyde. This multi-faceted analytical approach ensures the reliability and reproducibility of the experimental results.
Authoritative Grounding: The Biocompatibility of Formaldehyde-Releasing Prodrugs
The intentional release of formaldehyde may raise safety concerns due to its known toxicity at high concentrations. However, it is crucial to consider this within the context of endogenous formaldehyde levels and the body's efficient detoxification mechanisms. Formaldehyde is a naturally occurring molecule in human cells, with systemic levels of approximately 0.1 mM.[7][8] The amount of formaldehyde released from therapeutic doses of a prodrug is typically minute in comparison to the daily endogenous production and is rapidly metabolized to formic acid.[7][8] Numerous studies on formaldehyde-releasing prodrugs have shown a lack of convincing evidence for toxicity at therapeutic concentrations, particularly when targeted to specific tissues.[7][9][10]
Synthesis of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
The synthesis of N-hydroxymethyl derivatives of amides and imides is typically achieved through a straightforward reaction with formaldehyde in an aqueous or alcoholic solution, often under basic conditions.[11] The following protocol is a proposed method based on these established procedures.
Proposed Synthetic Pathway
Sources
- 1. Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs II: possible prodrugs of allopurinol, glutethimide, and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs I: N-hydroxymethylation of uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Your prodrug releases formaldehyde: should you be concerned? No! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer prodrugs of butyric acid and formaldehyde protect against doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2654759A - Derivatives of n-hydroxymethyl - Google Patents [patents.google.com]
Application Notes & Protocols for the Asymmetric Synthesis of Piperazine-2,5-dione Derivatives
Foreword: The Architectural and Therapeutic Significance of Chiral Diketopiperazines
Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This six-membered heterocyclic core is found in a vast array of natural products isolated from fungi, bacteria, and marine organisms, exhibiting a wide spectrum of potent biological activities, including antiviral, antifungal, antibacterial, and antitumor properties.[3] The rigid DKP backbone serves as an excellent conformational constraint, mimicking peptide secondary structures, which is invaluable in the design of peptide surrogates for drug discovery projects.[1]
The core challenge and opportunity in DKP synthesis lie in controlling the stereochemistry at the C-3 and C-6 positions (and potentially C-1 and C-4 if substituted). The specific three-dimensional arrangement of substituents on the DKP ring is critical for biological function. Therefore, the development of robust and stereoselective synthetic pathways to access enantiomerically pure DKPs is of paramount importance for advancing drug discovery and chemical biology.
This guide provides an in-depth overview of the principal strategies for asymmetric DKP synthesis, explaining the mechanistic rationale behind various approaches and offering detailed protocols for key transformations.
Core Synthetic Strategies: A Logic-Based Overview
The asymmetric synthesis of DKPs can be broadly categorized into three main approaches: utilizing the chirality of readily available starting materials, creating new stereocenters on a pre-formed ring, or building the ring in a stereocontrolled fashion. The choice of strategy often depends on the desired substitution pattern, scale, and the availability of starting materials.
Figure 1: High-level overview of primary synthetic approaches to chiral piperazine-2,5-diones.
Chiral Pool Synthesis: The Dipeptide Cyclization Route
This is the most classical and widely used approach, leveraging the vast library of commercially available, enantiopure α-amino acids.[4] The fundamental logic is to construct a linear dipeptide and then induce an intramolecular head-to-tail cyclization.
Causality Behind Experimental Choices:
-
Dipeptide Formation: Standard peptide coupling methods (e.g., using reagents like EDAC/HOBt) are employed to form the linear dipeptide ester.[5] The choice of ester (e.g., methyl or ethyl) is critical; it must be sufficiently reactive to act as a leaving group during cyclization but stable enough to survive the coupling step.
-
Cyclization Conditions: The cyclization is an intramolecular aminolysis. It can be promoted under basic, neutral, or acidic conditions.[5] However, a major risk at this stage is epimerization (racemization) of the chiral centers, especially the one adjacent to the activating ester group. This occurs via deprotonation and subsequent reprotonation of the α-carbon.
-
Mitigating Racemization: Modern protocols often favor thermal methods, sometimes assisted by microwave irradiation.[3][6] Microwave heating can dramatically reduce reaction times from hours to minutes, which minimizes the exposure of the chiral centers to conditions that promote racemization, leading to higher enantiomeric purity in the final product.[3][5] Protecting the nitrogen atoms, for instance with a p-methoxybenzyl (PMB) group, has also been shown to effectively prevent racemization during base-catalyzed cyclizations.[6]
Catalytic Asymmetric Synthesis
This strategy aims to create chirality from prochiral starting materials using a substoichiometric amount of a chiral catalyst. This is an elegant and efficient approach that has seen significant development.
-
Intramolecular Allylation (Tsuji-Trost Type): This method involves preparing a suitable precursor, often via a multicomponent reaction like the Ugi reaction, which is then cyclized using a chiral palladium catalyst. This allows for the catalytic asymmetric construction of complex spiro-diketopiperazines in high yield and enantioselectivity from simple starting materials.[7]
-
Asymmetric Alkylation: Chiral phase-transfer catalysts or organocatalysts can be used to perform enantioselective alkylations on the enolate of a glycine-derived DKP, thereby installing a stereocenter.[8] This approach is powerful for creating α,α-disubstituted or quaternary stereocenters.
-
Asymmetric Hydrogenation: 3,6-Dialkylidene-2,5-diketopiperazines can undergo double asymmetric hydrogenation using chiral Iridium complexes. This method is highly effective for producing cis-3,6-disubstituted DKPs with excellent diastereo- and enantioselectivity.[9]
-
Ugi Reaction/Cyclization Sequence: A modern approach utilizes a chiral Cobalt(III) complex to catalyze an asymmetric Ugi four-component reaction (Ugi-4CR). The resulting adduct can then be cyclized to furnish the chiral DKP, preserving the enantiomeric purity established in the first step.[10]
Post-Cyclization Derivatization: Modifying the Scaffold
In this approach, a pre-existing DKP ring is used as a template, and stereocenters are introduced through diastereoselective or enantioselective reactions on the scaffold itself.
-
Enolate Alkylation: The protons on the carbons alpha to the carbonyls (C-3 and C-6) are acidic and can be removed with a strong base to form an enolate. This enolate can then be trapped with an electrophile. If a chiral auxiliary is attached to one of the nitrogens, it can direct the electrophile to one face of the enolate, leading to a diastereoselective alkylation.
-
N-Acyliminium Ion Chemistry: Hydroxylated DKPs can be converted into electrophilic N-acyliminium ions. The subsequent addition of nucleophiles can be highly diastereoselective, controlled by the existing stereochemistry of the DKP ring. This method is particularly useful for introducing substituents with high levels of stereocontrol.
Application Note: Microwave-Assisted Synthesis of cyclo(L-Ala-L-Phe)
This protocol details a rapid and efficient synthesis of a chiral DKP from its constituent amino acids, employing microwave irradiation to minimize racemization and reaction time.[5][6]
Figure 2: Workflow for the microwave-assisted synthesis of a chiral diketopiperazine.
Protocol: Synthesis of cyclo(L-Ala-L-Phe)
Objective: To synthesize the chiral diketopiperazine cyclo(L-Ala-L-Phe) from protected amino acids via a two-step sequence involving peptide coupling followed by a one-pot microwave-assisted deprotection and cyclization.
Step 1: Synthesis of the Linear Dipeptide Precursor (Boc-L-Ala-L-Phe-OMe)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Boc-L-Alanine | 189.21 | 1.89 g | 10.0 | 1.0 |
| L-Phenylalanine methyl ester HCl | 215.68 | 2.16 g | 10.0 | 1.0 |
| EDAC (EDC·HCl) | 191.70 | 2.30 g | 12.0 | 1.2 |
| HOBt | 135.12 | 1.62 g | 12.0 | 1.2 |
| DIPEA (Hünig's base) | 129.24 | 4.3 mL | 25.0 | 2.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Methodology:
-
Suspend L-Phenylalanine methyl ester hydrochloride in 80 mL of dry DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA dropwise to the suspension and stir for 15 minutes until the solution becomes clear.
-
In a separate beaker, dissolve Boc-L-Alanine, EDAC, and HOBt in 20 mL of dry DCM.
-
Add the solution from the beaker to the flask containing the phenylalanine derivative at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, Boc-L-Ala-L-Phe-OMe, as a white solid or viscous oil. The product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
Step 2: Microwave-Assisted Deprotection and Cyclization
| Reagent/Material | Amount |
| Boc-L-Ala-L-Phe-OMe | 10.0 mmol (from Step 1) |
| Water (Deionized) | 20 mL |
Methodology:
-
Place the crude Boc-L-Ala-L-Phe-OMe (approx. 3.5 g) into a 50 mL microwave process vial equipped with a small magnetic stir bar.
-
Add 20 mL of deionized water. The mixture will be a suspension.
-
Seal the vessel and place it in a monomode microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes with stirring. The pressure will increase inside the vessel. (Safety Note: Ensure the microwave reactor is designed for pressurized reactions and follow all manufacturer safety guidelines.)
-
After irradiation, cool the vessel to room temperature using compressed air.
-
A white precipitate (the DKP product) should have formed.
-
Work-up: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of diethyl ether (1 x 10 mL) to aid in drying.
-
Dry the product under high vacuum. Expected yield is typically >85% for the cyclization step.[5]
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Assess the enantiomeric purity via chiral HPLC or SFC analysis.
Challenges and Future Outlook
Despite significant progress, challenges in DKP synthesis remain. Preventing racemization during cyclization, especially on a large scale, is a persistent issue.[3] Furthermore, developing catalytic asymmetric methods that work for a broad range of substrates with high efficiency and selectivity is an ongoing goal.[1]
The future of DKP synthesis will likely focus on:
-
Novel Catalytic Systems: The development of more robust and highly selective organocatalysts and transition-metal catalysts will enable access to previously difficult-to-synthesize DKP architectures.
-
Flow Chemistry: Translating efficient methods, such as microwave-assisted synthesis, to continuous flow platforms could offer better control over reaction parameters, improve safety, and facilitate large-scale production.
-
Biocatalysis: The use of enzymes for either dipeptide formation or stereoselective cyclization offers a green and highly specific alternative to traditional chemical methods.
By continuing to innovate in synthetic methodology, chemists can unlock the full potential of the DKP scaffold for the development of new therapeutics and functional molecules.
References
-
Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences. The Journal of Organic Chemistry. [Link]
-
Highly efficient enantioselective synthesis of 1,3-disubstituted 2,5-diketopiperazine derivatives via microwave irradiation. Taylor & Francis Online. [Link]
-
Enantioselective synthesis of diketopiperazines and triketopiperazines. University of Birmingham. [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]
-
Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI. [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry. [Link]
-
The Synthesis of the chiral diketopiperazine 8. ResearchGate. [Link]
-
Catalytic Asymmetric Syntheses of 2,5‐Diketopiperazine (DKP) Frameworks. ResearchGate. [Link]
-
Highly efficient enantioselective synthesis of 1,3-disubstituted 2,5-diketopiperazine derivatives via microwave irradiation: Synthetic Communications. Taylor & Francis Online. [Link]
-
Diketopiperazines. Baran Lab, Scripps Research. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PMC, National Center for Biotechnology Information. [Link]
-
Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible... ResearchGate. [Link]
-
2,5-Diketopiperazine. Wikipedia. [Link]
-
Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation. Europe PMC. [Link]
-
Chiral glycine cation equivalents: N-acyliminium species derived from diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. baranlab.org [baranlab.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Reagents and Orthogonal Strategies for Hydroxymethyl Group Protection in Cyclic Peptide Synthesis
The Chemical Imperative of Hydroxymethyl Protection
The synthesis of cyclic peptides—particularly depsipeptides and side-chain-to-side-chain macrocycles—requires absolute control over reactive side chains. The hydroxymethyl group of Serine (and the related 1-hydroxyethyl group of Threonine) presents a unique synthetic challenge. As a potent nucleophile, an unprotected Serine side chain will aggressively compete with primary amines during coupling cycles, leading to unwanted branched peptides. Furthermore, during the basic conditions of standard Fmoc removal (20% piperidine), improperly protected Serine residues are highly susceptible to epimerization and O-to-N acyl shifts, which can permanently alter the peptide's structural conformation and bioactivity 1[1].
To achieve regioselective cyclization (e.g., macrolactonization between an Asp/Glu carboxyl and a Ser hydroxyl), the hydroxymethyl group must be masked by a protecting group that is strictly orthogonal to both the transient N-alpha protection (Fmoc) and the global side-chain protection (tBu/Boc) 2[2].
The Orthogonality Matrix: Reagent Selection
Selecting the correct protecting group dictates the success of the entire synthetic route. The table below summarizes the quantitative cleavage conditions and orthogonality profiles of the primary hydroxymethyl protecting reagents used in Solid-Phase Peptide Synthesis (SPPS).
| Protecting Group | Reagent Abbreviation | Quantitative Cleavage Conditions | Orthogonality Profile | Primary Application in Cyclic Peptides |
| tert-Butyl | Fmoc-Ser(tBu)-OH | 90–95% TFA, 5% Scavengers | Low (Cleaved with global deprotection) | Head-to-tail cyclization in solution; standard linear SPPS. |
| Trityl | Fmoc-Ser(Trt)-OH | 1–2% TFA in DCM | High (Orthogonal to tBu/Boc and Fmoc) | Selective solution-phase cyclization; on-resin cyclization (requires acid-stable linkers). |
| Allyl | Fmoc-Ser(All)-OH | 0.1–0.2 eq Pd(PPh3)4, 10–20 eq PhSiH3 | Absolute (Orthogonal to all acid/base treatments) | On-resin macrolactonization; Ring-Closing Metathesis (RCM). |
| Silyl Ether | Fmoc-Ser(TBDMS)-OH | 2–4 eq TBAF in THF | High (Orthogonal to Fmoc and mild acid) | Specialized syntheses where acid/base lability must be entirely avoided. |
Mechanistic Causality in Experimental Design: The Resin Paradox
A common point of failure in cyclic peptide design is the mismatch between the side-chain protecting group and the solid support linker 3[3].
The Trityl/2-CTC Paradox: The 2-Chlorotrityl chloride (2-CTC) resin is the gold standard for synthesizing complex peptides because its extreme steric bulk prevents C-terminal diketopiperazine formation. However, the 2-CTC linker is hyper-acid labile, cleaving at 1% Trifluoroacetic acid (TFA). If a researcher incorporates Fmoc-Ser(Trt)-OH with the intention of selectively removing the Trityl group via 1% TFA for on-resin cyclization, the experiment will fail. The 1% TFA will simultaneously strip the Trityl group and cleave the entire peptide from the resin, forcing the cyclization into the solution phase where intermolecular oligomerization risks are high 2[2].
The Causality-Driven Solution: To execute an on-resin side-chain-to-side-chain cyclization on 2-CTC resin, one must exploit a completely different chemical mechanism. By utilizing Fmoc-Ser(All)-OH (Allyl ether) and Fmoc-Asp(OAll)-OH (Allyl ester), the researcher shifts the deprotection mechanism from acid-hydrolysis to Palladium(0)-catalyzed allyl transfer 4[4]. Pd(0) is completely unreactive toward the 2-CTC linker and tBu groups, ensuring the peptide remains firmly anchored and fully protected during the unmasking of the target cyclization sites.
Visualizing the Workflow
The following diagram illustrates the logical progression of the Allyl-based orthogonal deprotection and macrolactonization strategy, ensuring the pseudo-dilution effect of the solid support is maintained throughout the cyclization event.
Figure 1: Orthogonal deprotection and macrolactonization workflow for cyclic depsipeptide synthesis.
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Orthogonal Deprotection of Ser(All)
This protocol removes the Allyl protecting group while maintaining the integrity of the resin linkage and tBu/Boc groups. It includes a critical self-validating scavenging step to prevent downstream catalyst poisoning.
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.2 eq)
-
Phenylsilane (PhSiH3) (20 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium diethyldithiocarbamate (0.5% w/v in DMF)
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale) in anhydrous DCM for 30 minutes under argon.
-
Reagent Activation: In a separate vial, dissolve Pd(PPh3)4 (23 mg, 0.02 mmol) and PhSiH3 (247 µL, 2.0 mmol) in 3 mL of anhydrous DCM. Note: Solution must be prepared fresh and kept away from light.
-
Deprotection: Add the Pd(0) solution to the resin. Agitate gently in the dark for 2 hours at room temperature.
-
Self-Validating Catalyst Scavenging: Drain the reactor and wash the resin with DCM (3x). To ensure no residual palladium is trapped in the peptide matrix (which would appear as a dark grey/black discoloration and inhibit cyclization), wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 x 5 min). The resin should return to its original pale yellow/white color, visually validating the removal of the heavy metal.
-
Final Wash: Wash with DMF (5x) and DCM (5x).
Protocol B: On-Resin Macrolactonization (Depsipeptide Formation)
Unlike standard amide bond formation, esterification between a free Asp/Glu carboxyl and the newly unmasked Ser-OH requires potent activation and cannot be monitored by the standard Kaiser test (which only detects primary amines).
Materials:
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous DCM/DMF (1:1 v/v)
Step-by-Step Methodology:
-
Activation: To the resin (0.1 mmol) bearing the free Ser-OH and Asp-COOH, add a solution of DIC (47 µL, 0.3 mmol) and DMAP (1.2 mg, 0.01 mmol) in 2 mL of DCM/DMF.
-
Cyclization: Agitate the suspension at room temperature for 16–24 hours.
-
Self-Validating Microcleavage: Because colorimetric amine tests are blind to O-acylation, validation must be analytical. Extract ~2 mg of resin. Treat with 100 µL of 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Precipitate the cleavage cocktail in cold diethyl ether, centrifuge, and dissolve the pellet in acetonitrile/water.
-
LC-MS Confirmation: Analyze the microcleavage sample via LC-MS. A successful macrolactonization is validated by a mass shift of exactly -18.01 Da (loss of H2O) compared to the linear deprotected precursor, with no presence of the linear mass.
References
-
MDPI (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. 5
-
Bachem (2019). Cyclic Peptides: Properties, synthesis, and applications. Bachem Monographs. 2
-
Semantic Scholar / Molecules (2023). Epimerisation in Peptide Synthesis. Molecules 2023, 28, 8017. 1
-
PMC / NIH (2025). Mechanism-Based Macrocyclic Inhibitors of Serine Proteases.4
-
ACS Publications (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.3
Sources
Application Note: 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in Peptidomimetic Design
Executive Summary
This guide details the application of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (HMPD) as a versatile scaffold in peptidomimetic drug design. While diketopiperazines (DKPs) are widely recognized as "privileged structures" for their ability to mimic peptide secondary structures, the specific integration of the N-hydroxymethyl handle offers unique advantages in solubility enhancement , prodrug design , and combinatorial library generation .
This document provides the rationale for using HMPD to constrain peptide geometry, detailed protocols for its synthesis and functionalization, and analytical standards for quality control.
Chemical Basis & Rationale[1][2][3][4][5][6]
The "Privileged" DKP Scaffold
The 2,5-diketopiperazine core is topologically similar to the constrained conformation of a peptide
-
Conformational Restriction: The rigid six-membered ring fixes the
and torsion angles, reducing the entropic penalty of binding. -
Metabolic Stability: The DKP core is resistant to proteolysis, unlike linear peptides.
The Role of the N-Hydroxymethyl Group
The 1-(Hydroxymethyl)-4-methyl substitution pattern converts the standard DKP into a bifunctional tool:
-
Solubility Handle: The polar hydroxyl group significantly increases aqueous solubility compared to the lipophilic parent DKP, addressing a common failure point in drug discovery (BCS Class II/IV challenges).
-
Synthetic "Hot Spot": The hemiaminal (N-CH
-OH) acts as a reactive handle. It functions as a "masked" iminium ion, allowing for facile electrophilic aromatic substitution (Tscherniac-Einhorn reaction) or esterification to attach pharmacophores. -
Prodrug Potential: Under physiological conditions, N-hydroxymethyl derivatives can serve as prodrugs, slowly releasing the active parent DKP or the attached payload via hydrolysis.
Structural Logic & Design
The following diagram illustrates how HMPD mimics the
Figure 1: Structural logic of transitioning from a native peptide turn to the HMPD scaffold.
Experimental Protocols
Protocol A: Synthesis of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
This protocol utilizes a solid-state mechanochemical approach (ball milling) or a concentrated solution method to ensure high conversion, as N-hydroxymethylation is an equilibrium process.
Reagents:
-
1-Methylpiperazine-2,5-dione (Sarcosine Anhydride derivative) [Starting Material]
-
Paraformaldehyde (PFA)
-
Catalyst: K
CO (anhydrous) or NaOH (catalytic) -
Solvent (for workup): DMSO-d6 (for analysis) or Water/Acetonitrile.
Step-by-Step Methodology:
-
Preparation: In a stainless steel milling jar (or round bottom flask for solution method), combine 1-methylpiperazine-2,5-dione (1.0 equiv) and Paraformaldehyde (4.0 equiv, excess required to drive equilibrium).
-
Reaction:
-
Method A (Green/Solid-State): Add catalytic K
CO (0.1 equiv). Ball mill at 30 Hz for 8 hours. -
Method B (Solution): Suspend in minimal water/dioxane (1:1). Adjust pH to 8.5 with NaOH. Heat to 60°C for 4 hours.
-
-
Workup:
-
Filter off unreacted PFA.
-
Lyophilize the filtrate immediately to prevent reversal of the reaction (hemiaminals are unstable in dilute aqueous acid).
-
-
Yield: Expect 85-95% conversion. The product is a hygroscopic white solid.
Protocol B: Functionalization (Esterification)
Using the hydroxyl group to attach a carboxylic acid pharmacophore (R-COOH).
Reagents:
-
HMPD (from Protocol A)
-
Target Carboxylic Acid (R-COOH)
-
EDC
HCl (Coupling agent) -
DMAP (Catalyst)
-
Solvent: Anhydrous DMF
Workflow:
-
Dissolve R-COOH (1.0 equiv) in dry DMF under N
. -
Add EDC
HCl (1.2 equiv) and DMAP (0.1 equiv). Stir for 15 min to activate. -
Add HMPD (1.0 equiv).
-
Stir at Room Temperature for 12–24 hours.
-
Purification: Flash chromatography (DCM/MeOH gradient). Note: Avoid acidic mobile phases to prevent hydrolysis of the N-CH
-O linkage.
Analytical Validation & QC
The N-hydroxymethyl group is distinct in NMR and requires specific checks to ensure it hasn't decomposed back to formaldehyde.
| Analytical Method | Parameter | Expected Observation (Validation Criteria) |
| N-CH | Doublet/Singlet at | |
| -OH Proton | Broad triplet/singlet (exchangeable with D | |
| N-CH | Signal approx. | |
| HPLC | Stability | Peak shape must be sharp. Tailing indicates decomposition on column. Use neutral pH buffers (Ammonium Acetate). |
| Solubility | Saturation | Compare logP vs. parent DKP. Expect >10-fold increase in aqueous solubility. |
Synthesis Workflow Diagram
Figure 2: Synthetic workflow from precursor to functionalized peptidomimetic.
References
-
Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.
-
Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35.
-
Koley, P., et al. (2025).[1] Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold. ResearchGate.[2]
-
Tsuchido, Y., et al. (2020). Formaldehyde induces N-hydroxylmethylation of diketopiperazine (DKP) under solid-state reaction conditions.[2] ACS Omega/ResearchGate.
-
Brunel, F. M., & Spatola, A. F. (2004).[3] Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213-222.[3]
Sources
Technical Support Center: Stabilizing 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in Aqueous Solutions
Welcome to the technical support center for 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in aqueous environments. This resource offers a synthesis of scientific principles and field-proven insights to ensure the integrity of your experiments and formulations.
Introduction to Stability Challenges
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione, a cyclic dipeptide derivative, possesses a reactive N-hydroxymethyl group and amide bonds within its piperazine-2,5-dione core. These structural features, while potentially crucial for its intended biological activity, also render it susceptible to degradation in aqueous solutions. The primary degradation pathways include hydrolysis of the amide bonds and decomposition of the N-hydroxymethyl moiety. Factors such as pH, temperature, and the presence of certain excipients can significantly influence the rate and extent of this degradation, leading to a loss of potency and the formation of impurities.[1]
Troubleshooting Guide: Diagnosing and Resolving Instability
This section is structured to help you systematically identify the root cause of instability and implement effective solutions.
Visual Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting stability issues with 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione.
Caption: Troubleshooting workflow for stability issues.
Question & Answer Troubleshooting
Q1: My solution of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is showing a rapid loss of the parent compound. What is the most likely cause?
A1: The most probable cause is pH-dependent hydrolysis. The amide bonds in the piperazine-2,5-dione ring are susceptible to both acid- and base-catalyzed hydrolysis.[2] The N-hydroxymethyl group can also be unstable, particularly under alkaline conditions, potentially leading to the release of formaldehyde.[3] Uncontrolled pH in an aqueous solution can lead to rapid degradation. Piperazine derivatives' stability is highly dependent on the solution's pH.[1]
Recommendation: The first and most critical step is to conduct a pH-stability profile to determine the optimal pH for your compound.[1] Generally, a slightly acidic to neutral pH range is a good starting point for minimizing hydrolysis of cyclic dipeptides.[4]
Q2: I've buffered my solution, but I'm still observing degradation over time, especially at room temperature. What should I investigate next?
A2: Temperature is a significant accelerator of degradation reactions. The rate of hydrolysis of dipeptides increases exponentially with temperature.[5] Even with an optimized pH, storage at ambient or elevated temperatures can promote the breakdown of your compound.[6]
Recommendation: Store your aqueous solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to slow down degradation kinetics.[7][8] For long-term storage, freezing in single-use aliquots is recommended to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[7]
Q3: My formulation includes other excipients, and I suspect they might be contributing to the instability. How can I confirm this?
A3: Certain excipients can interact with 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione and promote its degradation. For example, excipients with nucleophilic functional groups could potentially react with the compound. It is also important to consider the potential for ionic interactions with salts that may alter the local pH or catalyze degradation.[9]
Recommendation: Simplify your formulation to the minimum number of components to identify the problematic excipient. A systematic approach involves preparing solutions of your compound with each excipient individually and monitoring the stability. Consider replacing potentially reactive excipients with more inert alternatives.
| Excipient Class | Potential for Interaction | Recommended Alternatives |
| Buffers with primary or secondary amines | High (potential for nucleophilic attack) | Phosphate, Citrate, Acetate |
| Reducing sugars (e.g., Dextrose) | Moderate (potential for Maillard reaction) | Non-reducing sugars (e.g., Sucrose, Trehalose) |
| Certain metal ions (e.g., Cu²⁺) | High (can catalyze oxidation) | Use high-purity water and consider chelating agents like EDTA if metal contamination is suspected.[10] |
Table 1: Excipient Compatibility Considerations
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in water?
A1: The primary degradation pathway is expected to be hydrolysis of the two amide bonds within the piperazine-2,5-dione ring, leading to ring-opening and the formation of linear dipeptide-like structures.[4] A secondary pathway involves the degradation of the N-hydroxymethyl group, which can be unstable and may release formaldehyde, particularly under alkaline conditions.[3]
Q2: What is the ideal pH range for storing aqueous solutions of this compound?
A2: While the optimal pH must be determined experimentally for your specific formulation, studies on similar cyclic dipeptides suggest that a slightly acidic to neutral pH (approximately 4-7) is generally preferred to minimize both acid- and base-catalyzed hydrolysis.[4] Some piperazine derivatives have shown stability in a more alkaline pH range of 8.7-9.6, so a broad pH screening study is recommended.[11][12]
Q3: Can I use antioxidants to improve the stability of my solution?
A3: While hydrolysis is often the primary concern, oxidation can also be a contributing factor to the degradation of piperazine-containing compounds.[13] If you suspect oxidative degradation (e.g., if your solution is exposed to air for extended periods or contains components that can generate reactive oxygen species), the addition of antioxidants may be beneficial. Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).
Q4: Are there any analytical techniques you recommend for monitoring the stability of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[1] This involves developing an HPLC method that can separate the parent compound from all its potential degradation products. Gas chromatography (GC) can also be a viable technique for analyzing piperazine and its derivatives.[14][15] For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[16]
Experimental Protocols
Protocol 1: pH-Stability Profile Determination
Objective: To identify the pH at which 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione exhibits maximum stability in an aqueous solution.
Materials:
-
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
High-purity water
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
In separate vials, dilute the stock solution with each of the different pH buffers to a final concentration suitable for HPLC analysis.
-
Analyze a sample from each vial at time zero (t=0) using a validated HPLC method to determine the initial concentration of the parent compound.
-
Store the vials at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Plot the percentage of the remaining parent compound against pH at each time point. The pH at which the highest percentage of the parent compound remains is the optimal pH for stability.
Protocol 2: Forced Degradation Study
Objective: To identify the potential degradation products of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione under various stress conditions.
Materials:
-
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV light source
-
HPLC-MS system
Procedure:
-
Prepare several solutions of the compound in water.
-
Subject each solution to one of the following stress conditions:
-
Acidic Hydrolysis: Add HCl to achieve a final concentration of 0.1 M and heat.
-
Basic Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M and heat.
-
Oxidation: Add H₂O₂ to achieve a final concentration of 3% and store at room temperature.
-
Photolytic Degradation: Expose the solution to a UV light source.
-
Thermal Degradation: Heat the solution to a high temperature (e.g., 70°C).
-
-
Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.
-
This information is crucial for developing a stability-indicating analytical method and for understanding the degradation pathways.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- ResearchGate. (2025, August 5). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions | Request PDF.
- ACS Publications. (2016, January 5). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Molecular Pharmaceutics.
- PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- MDPI. (2023, December 1). Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation.
- PubMed. (n.d.). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature.
- PubMed. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
- Benchchem. (n.d.). Stability of Piperazin-2-one-d6 in different biological matrices.
- ACS Publications. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Analytical CHEMISTRY. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- MDPI. (2025, June 16). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems.
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- ScienceDirect. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
- ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- PubMed. (2025, January 1). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. hakon-art.com [hakon-art.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing N-Hydroxymethyl Piperazine-2,5-diones
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing N-hydroxymethyl piperazine-2,5-diones (diketopiperazines or DKPs) as critical prodrug moieties or reactive synthetic intermediates. While the N-hydroxymethyl group is invaluable for modulating physicochemical properties or serving as a functional handle, its inherent hydrolytic lability presents significant handling challenges.
This guide synthesizes field-proven methodologies and mechanistic chemistry to help you troubleshoot degradation issues, optimize your workflows, and ensure the structural integrity of your DKP compounds.
Mechanistic Troubleshooting & FAQs
The degradation of N-hydroxymethyl groups is not a random occurrence; it is a highly predictable chemical event driven by pH and the electronic environment of the parent DKP ring.
Q1: Why does my N-hydroxymethyl DKP degrade so rapidly when transferred to physiological buffers (pH 7.4)? A1: The degradation is driven by a specific-base catalyzed (E1cB-like) elimination mechanism[1]. At physiological or basic pH, the hydroxyl group of the N-hydroxymethyl moiety is deprotonated to form an alkoxide intermediate. Because the DKP nitrogen is adjacent to a carbonyl group (functioning as an amide), it is an excellent leaving group. The alkoxide collapses, expelling the DKP anion and releasing formaldehyde[2]. The rate of this cleavage is directly proportional to the acidity (pKa) of the parent DKP amide; lower pKa values result in exponentially faster degradation.
Q2: I am observing degradation even under mildly acidic conditions. What is causing this? A2: While base-catalyzed elimination is the most rapid degradation pathway, N-hydroxymethyl amides are also susceptible to acid-catalyzed decomposition. At pH < 4.0, the hydroxyl group is protonated and leaves as water, generating a highly reactive N-acyliminium ion[3]. If this intermediate is not immediately trapped by a designed nucleophile, it reacts with ambient water, establishing a dynamic equilibrium that ultimately favors the thermodynamically stable parent DKP and free formaldehyde.
Q3: How can I structurally modify my DKP to prevent hydrolysis without removing the N-hydroxymethyl group?
A3: You must rely on steric hindrance. By incorporating bulky substituents at the
Quantitative Stability Data
Understanding the kinetic boundaries of your compound is critical for experimental design. The table below summarizes the relationship between the parent compound's electronic properties, the optimal stability pH, and the expected half-life.
Kinetics of N-Hydroxymethyl Cleavage in Amide/Imide Systems
| Parent Compound Class | Representative pKa | Stability Optimum (pH) | Estimated Half-Life (pH 7.4, 37°C) | Dominant Degradation Pathway |
| Imide (e.g., Phenytoin) | ~8.3 | 4.0 - 5.0 | < 2 seconds | Specific-base E1cB |
| Cyclic Dipeptide (DKP) | ~13.5 | 4.5 - 5.5 | ~10 - 30 minutes | Specific-base E1cB |
| Primary Amide (Benzamide) | > 14.0 | 5.0 - 6.0 | ~160 hours | Specific-base E1cB / Amidic |
| Linear Peptide Bond | > 15.0 | 4.0 - 8.5 | 1 - 11 hours | N-acyliminium (Acidic/Neutral) |
Data synthesized from established kinetic assessments of N-hydroxymethylated amides and imides[1],[3],[2].
Pathway and Workflow Visualizations
To conceptualize the causality behind our recommended protocols, review the degradation pathway and the optimized handling workflow below.
Figure 1: E1cB-like base-catalyzed elimination mechanism of N-hydroxymethyl piperazine-2,5-diones.
Figure 2: Optimized isolation and storage workflow to prevent N-hydroxymethyl hydrolysis.
Standard Operating Procedures (SOPs)
To ensure trustworthy and reproducible results, every handling step must be treated as a self-validating system. The following protocol is designed to isolate and store N-hydroxymethyl DKPs while actively monitoring for hydrolytic failure.
Protocol: pH-Controlled Isolation and Anhydrous Storage
Objective: Extract and store N-hydroxymethyl DKPs without triggering E1cB elimination or N-acyliminium formation.
Step 1: Reaction Quenching (pH Control) Causality: The stability optimum for DKP N-hydroxymethyl groups is strictly between pH 4.5 and 5.5.
-
Prepare a 0.1 M Citrate-Phosphate buffer pre-chilled to 4°C and adjusted exactly to pH 5.0.
-
Quench the synthetic reaction by adding the buffer dropwise while maintaining the internal temperature below 5°C. Never use unbuffered water or basic quenches (e.g., NaHCO3).
Step 2: Rapid Cold Extraction Causality: Lower temperatures exponentially decrease the rate of the rate-determining C-N cleavage step.
-
Extract the aqueous mixture immediately using cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Perform the extraction in less than 15 minutes to minimize aqueous exposure time.
Step 3: In-Process Control (IPC) - Self-Validation via Nash Assay Causality: We must validate that the extraction was successful before proceeding to energy-intensive lyophilization. The Nash assay detects free formaldehyde, the direct byproduct of N-hydroxymethyl hydrolysis.
-
Take a 50
L aliquot of the aqueous layer. -
Add 50
L of Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone). -
Incubate at 37°C for 10 minutes.
-
Validation Check: If the solution turns yellow (
412 nm), premature hydrolysis has occurred. This indicates your quench pH drifted above 6.0 or the extraction was too slow. If colorless, proceed to Step 4.
Step 4: Desiccation and Solvent Removal
-
Dry the organic layer over anhydrous
(avoid as it can be slightly acidic). -
Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 25°C.
Step 5: Lyophilization and Storage
-
Re-dissolve the resulting residue in anhydrous 1,4-dioxane or tert-butanol.
-
Flash-freeze the solution using a dry ice/acetone bath and lyophilize for 24 hours to remove all trace water.
-
Backfill the lyophilizer with Argon gas. Cap the vials tightly, seal with Parafilm, and store at -20°C.
References
1.[1] Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. ResearchGate. URL: [Link] 2.[3] Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. PubMed. URL: [Link] 3.[2] Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations. ACS Molecular Pharmaceutics. URL: [Link]
Sources
Technical Support Center: Optimization of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione Synthesis
Status: Active Ticket ID: DKP-SYN-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for N-Hydroxymethylation of Cyclo(Sar-Gly)
System Overview & Mechanistic Grounding
Welcome to the Technical Support Center. You are likely encountering difficulties with the N-hydroxymethylation of 1-methylpiperazine-2,5-dione (also known as Cyclo(Sar-Gly)).
This synthesis is not a simple condensation; it is a reversible nucleophilic addition of an amide nitrogen to formaldehyde. The product, 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione , contains a hemiaminal linkage (
The Core Reaction Pathway
The reaction is governed by thermodynamic equilibrium. High yields depend on shifting this equilibrium toward the product and preventing the "retro-aldol" type decomposition during isolation.
Figure 1: Reaction pathway showing the reversible nature of hemiaminal formation. Note that acid or excessive heat drives the reaction backward to the starting materials.
Critical Variables & Optimization (The "Why")
Before addressing specific failures, verify your parameters against this validated operating window.
| Variable | Recommended Range | Scientific Rationale |
| Formaldehyde Source | Paraformaldehyde (PFA) | Aqueous formalin introduces water, which competes with the reaction and complicates drying. PFA in organic solvent drives the equilibrium forward. |
| Stoichiometry | 1.5 – 3.0 eq. HCHO | Excess formaldehyde is required to push the equilibrium (Le Chatelier’s principle), but too much leads to polymerization. |
| Catalyst | A mild base activates the amide nitrogen. Strong bases (NaOH) cause ring opening (hydrolysis) of the DKP scaffold. | |
| Temperature | 60°C – 80°C | Sufficient heat is needed to depolymerize PFA, but temperatures >100°C favor the reverse reaction (loss of HCHO). |
| Solvent | DMSO or DMF | Polar aprotic solvents dissolve the DKP and PFA while minimizing competitive hydrolysis. |
Troubleshooting Guide (Q&A Format)
Issue 1: "My crude yield is high, but the product disappears during purification."
Diagnosis: Decomposition of the Hemiaminal.
The
Corrective Action:
-
Avoid Silica: Do not use standard silica columns.
-
Alternative Purification: Use recrystallization.[1] The product is often less soluble in cold alcohols (EtOH/MeOH) or ether than the starting material.
-
Neutralization: If chromatography is absolutely necessary, pretreat the silica with 1% Triethylamine (TEA) to neutralize acidity.
Issue 2: "The reaction mixture turned into a sticky, insoluble gel."
Diagnosis: Polymerization of Formaldehyde.[2] You likely used a large excess of paraformaldehyde without sufficient solvent, or the reaction was run too "dry." The formaldehyde has polymerized onto itself or formed polymethylene bridges between DKP rings.
Corrective Action:
-
Reduce HCHO: Lower equivalents to 1.5 – 2.0 eq.
-
Dilution: Increase solvent volume (DMSO) to 10-15 mL per gram of reactant.
-
Quench: Add a small amount of water at the end of the reaction to hydrate unreacted formaldehyde, then wash it away during workup.
Issue 3: "I see the product on TLC, but NMR shows a mix of starting material and product."
Diagnosis: Incomplete Conversion / Equilibrium Limitation. This is a classic equilibrium issue. As the reaction cools, or if the formaldehyde concentration drops (due to evaporation), the equilibrium shifts back to the left.
Corrective Action:
-
Sealed Vessel: Ensure the reaction is performed in a sealed tube or pressure vial to keep formaldehyde concentration high in the headspace/solution.
-
Rapid Workup: Do not leave the reaction mixture sitting for days. Remove the solvent under high vacuum at moderate temperature (<50°C) immediately.
Validated Experimental Protocol (SOP)
Objective: Synthesis of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione via Paraformaldehyde insertion.
Safety Warning: Formaldehyde is carcinogenic. Work in a fume hood.
Step-by-Step Methodology:
-
Setup: In a pressure-rated glass vial equipped with a magnetic stir bar, suspend 1-methylpiperazine-2,5-dione (1.0 eq, e.g., 1.28 g, 10 mmol) in DMSO (10 mL).
-
Activation: Add Paraformaldehyde (2.0 eq, 600 mg) and Potassium Carbonate (
, 0.1 eq, 138 mg).-
Note: Solid-state milling (mechanochemistry) is an alternative green route if solubility is an issue [1].
-
-
Reaction: Seal the vial and heat to 70°C for 4–6 hours. The suspension should become clear as PFA depolymerizes and reacts.
-
Monitoring: Check TLC (Eluent: 10% MeOH in DCM). Stain with KMnO4 (DKPs are UV inactive/weak). Look for a new spot with lower Rf than the starting material.
-
Workup (Critical):
-
Filter off the inorganic base (
) while warm. -
Concentrate the filtrate under high vacuum (lyophilization is best) to remove DMSO. Do not use high heat (>60°C) on the rotovap.
-
-
Purification:
-
Triturate the resulting residue with cold Diethyl Ether or Acetone. The product usually precipitates as a white solid.
-
Filter and dry in a vacuum desiccator over
.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose specific yield failures in your current batch.
Figure 2: Troubleshooting logic tree for diagnosing low yields in N-hydroxymethylation reactions.
References
-
Gao, Y., et al. (2020). "Formaldehyde induces N-hydroxylmethylation of diketopiperazine (DKP) under solid-state reaction conditions."[3] ACS Omega. Available at: [Link]
-
Koshizuka, M., et al. (2023).[4] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." The Journal of Organic Chemistry. Available at: [Link][5]
-
Ross, D., et al. (1983). "The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide."[6][7] Life Sciences.[7] Available at: [Link]
- Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science. (General reference for DKP stability).
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Hydroxymethyl Compound Purification
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing challenges with the isolation and purification of N-hydroxymethyl compounds (hemiaminals).
Due to their unique thermodynamic profile, N-hydroxymethyl groups exist in a delicate equilibrium with their parent amine/amide and formaldehyde. Conventional purification techniques—particularly standard silica gel chromatography—frequently trigger massive decomposition. This guide provides the mechanistic causality behind these failures and delivers self-validating, field-proven protocols to ensure structural integrity during isolation.
The Mechanistic Root Causes of Decomposition
To successfully purify N-hydroxymethyl derivatives, one must first understand why they decompose. The N-hydroxymethyl group is a hemiaminal. Unlike standard alcohols, the hydroxyl group is positioned adjacent to a nitrogen atom, making it highly susceptible to both acid- and base-catalyzed degradation [5].
-
Acid-Catalyzed Dehydration (The Silica Gel Problem): Standard silica gel has a mildly acidic surface (pKa ~4.5–5.5). When an N-hydroxymethyl compound adsorbs onto this surface, the hydroxyl oxygen is protonated. The adjacent nitrogen lone pair drives the expulsion of water, forming a highly reactive iminium ion. Ambient moisture then hydrolyzes this intermediate, irreversibly cleaving the molecule into the parent amine/amide and formaldehyde.
-
Thermal & Base-Catalyzed Reversion: Under strongly basic conditions (pH > 9) or elevated temperatures, the hemiaminal undergoes direct reversion. Heating shifts the equilibrium toward the gaseous formaldehyde product, driving the decomposition forward via Le Chatelier's principle[1].
Mechanistic pathways of N-hydroxymethyl decomposition under acidic and basic conditions.
Quantitative Troubleshooting Matrix
To prevent yield loss, experimental parameters must be tightly controlled. The table below summarizes the critical thresholds and corrective actions required during the purification workflow.
| Parameter | Critical Threshold | Mechanism of Failure | Recommended Action |
| Stationary Phase pH | < 6.0 | Acid-catalyzed iminium formation | Use amine-bonded silica or pre-treat standard silica with 1–2% Triethylamine (TEA) [4]. |
| Evaporation Temp | > 40°C | Thermal shift of equilibrium | Maintain rotary evaporator water bath at ≤ 35°C. |
| Solvent Moisture | > 0.1% | Hydrolysis of iminium intermediate | Utilize anhydrous eluents for chromatography. |
| Crude Mixture pH | > 9.0 | Base-catalyzed reversion | Neutralize the reaction mixture immediately upon completion before isolation [1]. |
Purification Strategy Decision Tree
Selecting the correct purification method is dictated by the physical state of your crude product and its inherent stability. While some specific N-hydroxymethyl derivatives possess orthogonal protecting groups that confer stability on standard silica [2], the vast majority do not.
Decision matrix for selecting the optimal N-hydroxymethyl purification strategy.
Validated Experimental Protocols
Protocol A: Low-Temperature Recrystallization (Preferred for Solids)
Whenever possible, bypass chromatography entirely. Recrystallization is the most effective method for purifying solid N-hydroxymethyl amides/amines without risking acid-catalyzed degradation [3].
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid in a minimal volume of a compatible solvent (e.g., ethyl acetate, ethanol, or water depending on polarity).
-
Controlled Heating: Warm the suspension gently (do not exceed 50–60°C) just until dissolution occurs. Self-Validation Check: If you detect the pungent odor of formaldehyde, your temperature is too high. Remove from heat immediately.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., hexane or cold water) dropwise until slight, persistent turbidity is observed.
-
Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 2–4 hours to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold anti-solvent.
-
Drying: Dry the product in a vacuum desiccator at room temperature. Avoid heated vacuum ovens.
Protocol B: Amine-Modified Silica Gel Chromatography (For Oils/Liquids)
If your product is an oil or requires chromatographic separation, standard silica gel will likely destroy it. You must use an alkaline environment to suppress iminium ion formation [4].
Step-by-Step Methodology:
-
Stationary Phase Selection: Utilize commercially available amine-bonded silica columns (e.g., propylamine-functionalized). If unavailable, pre-treat standard silica by slurrying it in your starting mobile phase containing 2% (v/v) Triethylamine (TEA).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of eluent. If dry-loading is necessary, use celite or neutralized silica—never standard acidic silica.
-
Elution: Run the column using a non-polar to polar gradient (e.g., Heptane/Ethyl Acetate). If using TEA-treated silica, maintain 0.5% TEA throughout the entire gradient to ensure the column remains neutralized.
-
Fraction Concentration: Pool the product-containing fractions. Evaporate the solvent under reduced pressure with the water bath strictly maintained at ≤ 35°C.
Frequently Asked Questions (FAQs)
Q: My compound looks like a single, pure spot on a standard TLC plate, but I recover almost nothing after column chromatography. Why? A: This is a classic false-positive. On a TLC plate, the compound spends only minutes in contact with the acidic silica. Inside a column, the residence time is exponentially longer (often 30–60 minutes), providing ample time for acid-catalyzed decomposition. To validate stability, run a 2D TLC : spot the plate, run it, let it dry for 30 minutes, rotate it 90 degrees, and run it again. If the spot drifts off the diagonal line, your compound is decomposing on silica.
Q: I smell formaldehyde during rotary evaporation. Is my product ruined? A: Yes, thermal decomposition is actively occurring. The equilibrium is shifting toward the starting materials. Immediately remove the flask from the heated bath, cool it in an ice bath, and lower your vacuum pressure to remove the remaining solvent at room temperature.
Q: Can I store purified N-hydroxymethyl compounds long-term? A: Yes, but they must be protected from their primary degradation vectors: moisture, heat, and extreme pH. Store the purified, thoroughly dried solid in a tightly sealed, argon-flushed container at -20°C [1].
Q: Are all N-hydroxymethyl compounds equally unstable? A: No. Stability is highly dependent on the electron density of the parent nitrogen. N-hydroxymethyl amides are generally more stable than N-hydroxymethyl amines because the carbonyl group withdraws electron density via resonance, making the nitrogen lone pair less available to drive the expulsion of the hydroxyl group.
References
-
Title: Efficient Synthesis of a Configurationally Stable l-Serinal Derivative Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Preparation of Benzyl N-(Hydroxymethyl)carbamate Source: Organic Syntheses URL: [Link]
-
Title: When should amine-bonded columns be used for purification? Source: Biotage URL: [Link]
-
Title: Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions Source: ResearchGate URL: [Link]
Technical Support Center: pH Stability & Handling of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting frameworks, mechanistic insights, and validated protocols for researchers working with 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione .
As an N-hydroxymethyl derivative of a diketopiperazine (DKP), this compound exhibits highly specific pH-dependent behavior. Understanding the causality behind its degradation is critical for assay development, formulation, and prodrug evaluation.
Section 1: Mechanistic Overview & Causality
To successfully handle 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione, one must understand the dual nature of its chemical structure:
-
The DKP Core: The diketopiperazine ring is exceptionally stable due to its low-strain, six-membered conformation, remaining intact across a broad pH range of 3 to 8[1].
-
The Hemiaminal Linkage: The N-hydroxymethyl group is a hemiaminal. While N-hydroxymethylation is a proven prodrug strategy to enhance aqueous solubility[2], hemiaminals are thermodynamically unstable in water. They are highly susceptible to both acid-catalyzed hydrolysis and base-catalyzed elimination[3].
At physiological pH (7.4), the compound acts as a rapid formaldehyde releaser, reverting to its parent molecule, 4-methylpiperazine-2,5-dione[2]. Therefore, the "sweet spot" for maximum aqueous stability lies in the slightly acidic range (pH 4.0 – 6.0), where both acid and base catalysis are minimized[4].
Section 2: Troubleshooting & FAQs
Q1: My compound is rapidly degrading during in vitro assays at pH 7.4. Is the DKP ring opening? A: No, the DKP ring is highly stable at pH 7.4[1]. The degradation you are observing is the base-catalyzed elimination of the N-hydroxymethyl group. At pH > 7.0, the hydroxyl group is deprotonated, triggering a rapid elimination cascade that expels formaldehyde and leaves the parent DKP[2]. This reaction can have a half-life of mere minutes or seconds depending on the buffer capacity and exact temperature.
Q2: I observe a secondary peak in my HPLC chromatogram after leaving the sample in 0.1% TFA (pH ~2) overnight. What is happening? A: You are observing acid-catalyzed hydrolysis . Under highly acidic conditions (pH < 3.0), the hydroxyl group is protonated and departs as water, forming a reactive iminium intermediate. This intermediate is subsequently hydrolyzed by bulk water to yield formaldehyde and the parent DKP. While slower than base-catalyzed degradation, it will result in complete conversion over 24–48 hours[3].
Q3: How should I store stock solutions to ensure self-validating, reproducible assays? A: To arrest both solvolysis and pH-driven degradation, store concentrated stock solutions (e.g., 10 mM) in anhydrous organic solvents such as DMSO or Acetonitrile at -20°C. If an aqueous working stock is strictly required, buffer the solution to pH 5.0 using a weak acetate buffer and prepare it fresh daily.
Section 3: Quantitative Stability Data
The table below summarizes the extrapolated kinetic behavior of N-hydroxymethyl diketopiperazines across various pH environments at 37°C.
| pH Level | Environment | Dominant Degradation Mechanism | Estimated Half-Life (t½) |
| pH 1.2 | Simulated Gastric Fluid | Acid-Catalyzed Hydrolysis | 12 – 48 Hours[3] |
| pH 5.0 | Acetate Buffer | Minimal Catalysis (Optimal Stability) | > 72 Hours[4] |
| pH 7.4 | Physiological (PBS) | Base-Catalyzed Elimination | < 5 Minutes[2] |
| pH 9.0 | Borate Buffer | Rapid Base-Catalyzed Elimination | < 10 Seconds |
Section 4: Validated Experimental Protocols
Protocol: Kinetic Profiling of Hemiaminal Cleavage
To accurately determine the half-life of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione, you must utilize a self-validating system that prevents degradation during the HPLC autosampler queue.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Glycine-HCl), pH 5.0 (Acetate), and pH 7.4 (Phosphate). Standardize ionic strength to μ = 0.15 M using NaCl. Pre-warm to 37°C.
-
Stock Initiation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Spike 10 µL of this stock into 990 µL of the pre-warmed buffer (Final Concentration: 100 µM). Vortex immediately.
-
Aliquot Sampling: At precise intervals (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw 50 µL of the reaction mixture.
-
Critical Quenching Step: Immediately inject the 50 µL aliquot into 50 µL of a Quench Solution (Acetonitrile containing 1% Formic Acid).
-
Causality: Dropping the pH to ~3.5 instantly arrests the rapid base-catalyzed elimination occurring at pH 7.4, kinetically trapping the remaining intact prodrug for accurate HPLC quantification.
-
-
Chromatographic Analysis: Analyze via RP-HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic acid). Monitor the disappearance of the prodrug peak and the equimolar appearance of the 4-methylpiperazine-2,5-dione peak.
Section 5: Mechanistic & Workflow Visualizations
Base-catalyzed degradation of N-hydroxymethyl diketopiperazines releasing formaldehyde.
Step-by-step workflow for determining the pH stability profile of hemiaminal compounds.
References
-
[1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Source: NIH / PMC. URL: [Link]
-
[2] Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Source: Frontiers in Chemistry. URL: [Link]
-
[3] Pharmacokinetics of Hydroxymethylnitrofurazone, a Promising New Prodrug for Chagas' Disease Treatment. Source: NIH / PMC. URL: [Link]
-
[4] Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. Source: PubMed. URL: [Link]
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 3. Pharmacokinetics of Hydroxymethylnitrofurazone, a Promising New Prodrug for Chagas' Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Formaldehyde Adducts in DKP Synthesis
The following technical guide addresses the minimization of formaldehyde-derived impurities in Diketopiperazine (DKP) synthesis.
Topic: Control of Formaldehyde-Mediated Side Reactions in Diketopiperazine (DKP) Scaffolds Audience: Medicinal Chemists, Process Development Scientists, Formulation Engineers Version: 2.1 (Current as of 2026)
Core Technical Insight: The "Hidden" Reactant
In DKP synthesis, formaldehyde is rarely a byproduct of the primary cyclization reaction (which typically releases water or alcohols). Instead, formaldehyde is an electrophilic contaminant that attacks the DKP scaffold.
The DKP ring contains two secondary amide nitrogens. In the presence of trace formaldehyde, these undergo N-hydroxymethylation (adding a –CH₂OH group, +30 Da) or form methylene bridges (+12 Da) between molecules. This is often misdiagnosed as "degradation" when it is actually an addition reaction driven by external impurities.
The Mechanism of Failure
Formaldehyde (
-
Dehydrate to form a reactive imine (Schiff base).
-
Crosslink with other nucleophiles (e.g., Lysine side chains, other DKP units) to form methylene dimers.
Troubleshooting Guide (Q&A Format)
Category A: Synthesis & Cleavage[1][2][3][4]
Q1: I observe unexpected mass shifts of +12 Da and +30 Da in my LC-MS after resin cleavage. Is my DKP decomposing? Diagnosis: No, your DKP is reacting with formaldehyde.
-
+30 Da: Represents the N-hydroxymethyl adduct (
). -
+12 Da: Represents a methylene bridge (
) formed after water loss, often linking two DKP molecules or an intramolecular side chain. -
Root Cause: If your peptide sequence contains Histidine protected with Bom (Benzyloxymethyl) or Bum (t-Butoxymethyl), the HF or TFA cleavage step releases formaldehyde directly into the reaction mixture.
-
Solution: Switch to Trt (Trityl) protection for Histidine, which does not release formaldehyde upon deprotection. If Bom/Bum must be used, add a formaldehyde scavenger (see Protocol A below).
Q2: We are synthesizing N-methylated DKPs using reductive alkylation (Formaldehyde + NaBH₃CN). How do we prevent over-reaction? Diagnosis: Residual formaldehyde from the methylation step is carrying over into the cyclization or final isolation steps.
-
Risk: The excess formaldehyde can react with the other amide nitrogen of the DKP ring after cyclization.
-
Solution:
-
Quench: Use a specific quench step with excess ammonium acetate or glycine before cyclization to consume unreacted formaldehyde.
-
Wash: Ensure thorough DMF/DCM washes of the resin before the cyclization step.[1]
-
Alternative: Use Fmoc-N-Me-Amino Acids (commercially available) instead of on-resin reductive amination to eliminate formaldehyde reagents entirely.
-
Category B: Reagents & Solvents[1][5][6]
Q3: We see formaldehyde adducts even without N-methylation or His(Bom) groups. Where is it coming from? Diagnosis: Oxidative degradation of solvents or reagents.
-
Source 1 (PEG/Polysorbates): If you use PEG-based resins (e.g., Tentagel) or surfactants (Tween 20/80) in purification/formulation, these degrade via auto-oxidation to generate formaldehyde.
-
Source 2 (DMSO): Dimethyl sulfoxide can decompose to formaldehyde and dimethyl sulfide under acidic/oxidative stress.
-
Source 3 (Methanol): If methanol is used in the presence of oxidants, trace formaldehyde can form.
-
Solution:
-
Use "Peroxide-Free" or "Super Refine" grades of PEG/Polysorbates.
-
Store DMSO under inert gas (Argon/Nitrogen) and avoid prolonged heating of DMSO/acid mixtures.
-
Replace Methanol with Acetonitrile or Ethanol in workups where possible.
-
Experimental Protocols
Protocol A: Formaldehyde Scavenging during Acidic Cleavage
Use this protocol if your synthesis involves formaldehyde-releasing protecting groups (Bom, Bum) or if you suspect solvent contamination.
Reagents:
-
Scavenger: Resorcinol (preferred) or Cysteine Hydrochloride.[2]
-
Cleavage Cocktail: TFA/Scavenger/Water (Standard ratios).
Step-by-Step:
-
Preparation: Prepare the cleavage cocktail. Add Resorcinol at a concentration of 1–5% (w/v) .
-
Why Resorcinol? It reacts rapidly with formaldehyde to form an inert phenolic resin, preventing the formaldehyde from attacking the DKP amides.
-
-
Cleavage: Add cocktail to the resin. Shake at room temperature for the required time (typically 2-3 hours).
-
Precipitation: Filter the resin and precipitate the peptide/DKP in cold diethyl ether.
-
Wash: Wash the pellet 3x with ether to remove the Resorcinol-Formaldehyde byproducts.
-
Lyophilization: Dissolve the pellet in water/acetonitrile and lyophilize immediately. Do not let the solution sit, as wet conditions promote equilibrium reversal if adducts formed.
Protocol B: Monitoring Formaldehyde Levels (Nash Test)
A quick colorimetric test to verify if your reagents/solvents are contaminated.
-
Reagent: Mix 2M Ammonium Acetate, 0.05M Acetic Acid, and 0.02M Acetylacetone.
-
Test: Mix 1 mL of Reagent with 1 mL of your sample (solvent or aqueous buffer).
-
Incubate: Heat at 60°C for 10 minutes.
-
Read: A yellow color (absorbance at 412 nm) indicates formaldehyde presence.
-
Limit: If Abs > 0.1, the solvent/excipient is compromised and should be discarded.
-
Visualizing the Impurity Pathway
The following diagram illustrates how formaldehyde enters the process and derivatizes the DKP scaffold.
Caption: Pathway of formaldehyde-induced DKP modification. Formaldehyde attacks the amide nitrogen, leading to unstable hydroxymethyl intermediates that dehydrate and crosslink.
Summary Data: Sources vs. Mitigation
| Formaldehyde Source | Risk Level | Primary Mechanism | Mitigation Strategy |
| His(Bom) / His(Bum) | High | Releases HCHO upon acid cleavage | Switch to His(Trt) ; Use Resorcinol scavenger. |
| PEG / Polysorbates | High | Oxidative degradation (peroxides) | Use "Super Refine" / Low-Peroxide grades; Nitrogen overlay. |
| Reductive Alkylation | Med | Residual reagents from N-methylation | Quench with Glycine/Ammonium Acetate; Wash thoroughly. |
| DMSO Solvent | Low | Acid-catalyzed decomposition | Avoid heating DMSO/Acid mixtures; Use fresh DMSO. |
| Methanol | Low | Oxidation to HCHO | Avoid MeOH in oxidative steps; Store in dark/cool. |
References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. (2022). Discusses DKP formation mechanisms and associated impurities.[3][4]
-
Formaldehyde induces N-hydroxylmethylation of diketopiperazine (DKP). ResearchGate. (2025). Specifically identifies the reaction between formaldehyde and DKP scaffolds.
-
Influence of formaldehyde impurity in polysorbate 80 and PEG-300. Journal of Pharmaceutical Sciences. (2004). Establishes excipients as a primary source of formaldehyde in formulations.
-
Identification of formaldehyde-induced modifications in proteins. Journal of Biological Chemistry. (2004).[4] Details the mass shifts (+12/+30 Da) associated with formaldehyde adducts.
-
Chemical Wastes in the Peptide Synthesis Process. Iranian Journal of Pharmaceutical Research. (2022). Discusses formaldehyde release from specific protecting groups like His(Bom).
Sources
Technical Support Center: Purification Strategies for Polar Piperazine-2,5-Dione Derivatives
Welcome to the Technical Support Center for the purification of polar piperazine-2,5-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these often-recalcitrant molecules. The inherent polarity of many piperazine-2,5-diones, stemming from their dual amide functionalities and potentially polar side chains, frequently complicates standard purification protocols. This resource offers a structured, question-and-answer-based approach to navigate these complexities, ensuring the attainment of highly pure compounds essential for accurate biological evaluation and downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Purification Strategy & Method Selection
Question 1: My polar piperazine-2,5-dione derivative is showing poor solubility in common organic solvents. How does this impact my purification strategy?
Poor solubility in standard organic solvents like ethyl acetate or dichloromethane is a common issue with polar piperazine-2,5-diones and significantly influences the choice of purification technique. Attempting to force dissolution in a non-ideal solvent can lead to sample loss and inefficient purification.
-
Expertise & Experience: Instead of defaulting to normal-phase chromatography, which relies on solubility in non-polar eluents, consider techniques better suited for polar, poorly soluble compounds. Your primary options will be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] Crystallization can also be a powerful tool if a suitable solvent system can be identified.[3][4][5]
-
Trustworthiness: A systematic approach to solubility testing is a self-validating system for method selection. Before committing to a purification method, perform small-scale solubility tests in a range of solvents, including water, methanol, acetonitrile, DMSO, and DMF. This initial screen will guide you toward the most appropriate purification technique.
Question 2: What is the best initial chromatographic approach for purifying a novel polar piperazine-2,5-dione derivative?
For a novel polar piperazine-2,5-dione, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the most effective initial approach.[6][7] It separates compounds based on hydrophobicity, and its aqueous mobile phases are generally well-suited for polar molecules.
-
Expertise & Experience: The constrained cyclic structure of piperazine-2,5-diones often imparts sufficient hydrophobicity for retention on a C18 or phenyl-hexyl column.[6][8] Start with a broad scouting gradient on an analytical HPLC to determine the retention time of your target compound.[7] This will inform the development of an optimized preparative method.
-
Authoritative Grounding: The use of RP-HPLC for the separation of cyclic dipeptides is a well-established technique, with numerous validated methods reported in the literature.[6][9]
Below is a logical workflow for selecting an initial purification strategy:
Caption: Initial Purification Strategy Workflow
Section 2: Troubleshooting Chromatographic Purifications
Question 3: My polar piperazine-2,5-dione derivative is not retained on a C18 reverse-phase column and elutes in the solvent front. What should I do?
This is a classic sign that your compound is too polar for standard reverse-phase conditions.[1][2] You have a few options to address this:
-
Switch to a More Polar-Compatible Stationary Phase: Consider a polar-embedded or phenyl-hexyl column, which can offer different selectivity for polar compounds.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reverse-phase.[1][2][10] It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2]
-
Expertise & Experience: In HILIC, water acts as the strong eluting solvent.[1] This "aqueous normal-phase" mode is ideal for compounds that are too polar for reverse-phase but too water-soluble for traditional normal-phase chromatography.[1][2]
Question 4: I am observing peak tailing during the RP-HPLC purification of my piperazine-2,5-dione derivative. How can I improve the peak shape?
Peak tailing in RP-HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, or the presence of certain impurities.
-
Expertise & Experience: For basic compounds like piperazines, secondary interactions with residual silanol groups on the silica-based stationary phase are a common cause of peak tailing. Using a mobile phase additive like trifluoroacetic acid (TFA) or formic acid (typically at 0.1%) can suppress these interactions by protonating the basic nitrogens and silanols, leading to improved peak symmetry.
-
Trustworthiness: A systematic approach to troubleshooting peak tailing involves:
-
Adding an acid modifier (0.1% TFA or formic acid) to the mobile phase.
-
Reducing the sample load on the column.
-
Screening different stationary phases (e.g., end-capped C18, polar-embedded).
-
Ensuring the sample is fully dissolved in the mobile phase.
-
Question 5: My piperazine-2,5-dione derivative is zwitterionic. How does this affect its purification by ion-exchange chromatography?
Zwitterionic piperazine-2,5-diones possess both positive and negative charges, which can make their purification by traditional ion-exchange chromatography challenging. The net charge of the molecule is highly dependent on the pH of the mobile phase.[11]
-
Expertise & Experience: You can exploit the zwitterionic nature of your compound by carefully controlling the pH of your mobile phase.[11]
-
At a pH below the pKa of the carboxylate group and the pKa of the protonated amine, the molecule will have a net positive charge and can be retained on a cation-exchange column.
-
At a pH above both pKas, the molecule will have a net negative charge and can be retained on an anion-exchange column.
-
Zwitterionic stationary phases can also be employed, which can offer unique selectivity for zwitterionic analytes.[12][13][14]
-
-
Authoritative Grounding: The separation of zwitterionic molecules like amino acids and peptides by ion-exchange chromatography is a well-established technique that relies on precise pH control of the eluent to manipulate the net charge of the analyte.[11][13]
Comparison of Chromatographic Techniques for Polar Piperazine-2,5-Diones
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Key Considerations |
| RP-HPLC | Non-polar (C18, C8, Phenyl)[6] | Polar (Water/Acetonitrile or Methanol)[6] | Moderately polar to polar compounds with some hydrophobicity. | Use of acidic modifiers (TFA, Formic Acid) can improve peak shape. |
| HILIC | Polar (Silica, Amine, Diol)[1][10] | Non-polar (High Acetonitrile with aqueous buffer)[1][2] | Highly polar, water-soluble compounds.[1][2] | Water is the strong eluting solvent; gradient runs from high organic to higher aqueous content.[1] |
| Normal-Phase | Polar (Silica, Alumina) | Non-polar (Hexanes/Ethyl Acetate)[5] | Less polar derivatives soluble in non-polar organic solvents. | Often unsuitable for highly polar, water-soluble derivatives. |
| Ion-Exchange | Charged (Anionic or Cationic)[15][16] | Aqueous buffers | Zwitterionic or charged derivatives. | Requires careful pH control to manage the net charge of the analyte.[11] |
Section 3: Crystallization and Extraction Strategies
Question 6: My chromatographic purification is low-yielding. Can I use crystallization to purify my polar piperazine-2,5-dione?
Yes, crystallization can be a highly effective and scalable purification method for piperazine-2,5-diones, often yielding material of very high purity.[3][4][5] The key is to identify a suitable solvent or solvent system.
-
Expertise & Experience: For polar compounds, common crystallization solvents include water, methanol, ethanol, or mixtures with less polar co-solvents.[4][17] Sometimes, highly polar solvents like DMSO or DMF can be used, which may result in the formation of co-crystals.[3][4]
-
Trustworthiness: A systematic crystallization screening is crucial.
-
Dissolve a small amount of your crude material in a minimal amount of a hot solvent (or solvent mixture).
-
If insoluble impurities are present, perform a hot filtration.[5]
-
Allow the solution to cool slowly to room temperature, then in a refrigerator or ice bath.[5][17]
-
If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Detailed Protocol: Recrystallization from Water
-
Dissolution: In a fume hood, place the crude piperazine-2,5-dione in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[17]
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated Büchner funnel to remove the charcoal and any insoluble impurities.[18]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.[17][18]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol or another solvent in which the compound is sparingly soluble, and dry under high vacuum.[17]
Question 7: How can I use liquid-liquid extraction to remove impurities from my polar piperazine-2,5-dione derivative?
Liquid-liquid extraction (LLE) is a useful technique for removing impurities with different solubility profiles from your target compound.[19][20][21]
-
Expertise & Experience: Since your target compound is polar, it will likely favor the aqueous phase. You can wash an aqueous solution of your product with a less polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities.[8][22]
-
Authoritative Grounding: The principle of LLE is based on the differential partitioning of a solute between two immiscible liquid phases.[21] By selecting appropriate solvents, you can selectively retain your polar product in the aqueous layer while extracting non-polar byproducts into the organic layer.
Caption: Liquid-Liquid Extraction Workflow for Polar Compounds
References
-
Mash, E. A., et al. (2003). Organic Crystal Engineering with Piperazine-2,5-diones. 4. Crystal Packing of Piperazinediones Derived from 2-Amino-7-cyano-4-methoxyindan-2-carboxylic Acid. ACS Publications. [Link]
-
Gál, E., et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. [Link]
-
Various Authors. (2013). How to purify polar cyclic peptides? ResearchGate. [Link]
-
Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Waters Corporation. [Link]
-
Perera, J., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PMC. [Link]
-
Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Biotage. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Chromatography Today. (2026). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Chromatography Today. [Link]
-
Sciencemadness Discussion Board. (2022). 2,5-diketopiperazine. Sciencemadness Discussion Board. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]
-
Plantz, B. A., et al. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]
-
Ferguson, G., et al. (n.d.). Piperazine-2,5-dione–oxalic acid–water (1/1/2) and a redetermination of piperazine-2,5-dione, both at 120 K: hydrogen-bonded sheets containing multiple ring types. ResearchGate. [Link]
-
Weller, M. G. (2025). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. ResearchGate. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
-
Nesterenko, E. P., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta. [Link]
-
PubMed. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]
-
López-Cobeñas, A., et al. (2026). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
El-Gaby, M. S. A., et al. (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. MDPI. [Link]
-
Dolečková, I., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]
-
Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]
-
ScienceDirect. (n.d.). Piperazine-2,5-dione (2) synthesis. ScienceDirect. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Advion. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Advion. [Link]
-
Diva-portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]
-
YouTube. (2022). Liquid-Liquid Extraction. YouTube. [Link]
-
Longdom Publishing. (2024). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Longdom Publishing. [Link]
-
ResearchGate. (n.d.). Strategy for Accessing 2,5‐Diketopiperazines to Elucidate the Absolute Configuration at the α‐Position of α‐Amino Acid Derivatives via H‐NMR Spectroscopy. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
-
Peptalyzer. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptalyzer. [Link]
-
MDPI. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. SINTEF. [Link]
-
Pharmaffiliates. (n.d.). piperazine-impurities. Pharmaffiliates. [Link]
-
ResearchGate. (2000). (PDF) Zwitterionic Ion-Exchangers in Liquid Chromatography. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography? Chemistry Stack Exchange. [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
Scienceheed.com. (2020). Synthesis of Piperazine-2,5-dione. Scienceheed.com. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Wikipedia. [Link]
-
White Rose Research Online. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
PMC. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. teledynelabs.com [teledynelabs.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. papers.ssrn.com [papers.ssrn.com]
- 17. Sciencemadness Discussion Board - 2,5-diketopiperazine - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. scienceheed.wordpress.com [scienceheed.wordpress.com]
- 19. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 20. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 21. longdom.org [longdom.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Solving solubility issues of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in organic solvents
Executive Summary & Compound Profile
Compound: 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione Class: N-substituted Diketopiperazine (DKP) Core Challenge: "Brick Dust" Insolubility & Hemiaminal Instability[1][2]
This guide addresses the critical solubility challenges associated with 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione . Like many diketopiperazines (DKPs), this compound exhibits high crystal lattice energy due to strong intermolecular hydrogen bonding (N-H···O=C) and π-π stacking interactions.[1][2] Furthermore, the N-hydroxymethyl group (a hemiaminal) introduces chemical instability risks—specifically deformylation—if handled improperly in aqueous or protic media.[2]
This document provides validated solvent systems, troubleshooting workflows, and stability protocols to ensure successful handling during analysis, synthesis, and purification.
Troubleshooting Guide (Q&A)
Category A: Dissolution & Solvent Selection
Q1: I am trying to dissolve the compound in Dichloromethane (DCM) or Ethyl Acetate for a reaction, but it remains a suspension. Why? A: This is standard behavior for DKPs.[2] The rigid six-membered ring creates a planar structure that stacks efficiently in the solid state.[2] The lattice energy is too high for moderately polar solvents like DCM or EtOAc to overcome.[2]
-
The Fix: Switch to High-Polarity Aprotic Solvents .
-
Primary Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2]
-
Pro-Tip: If you must use DCM for a specific reaction, use a Chaotropic Co-solvent System .[2] Add 5–10% HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) to the DCM.[1] HFIP is a potent hydrogen-bond donor that disrupts the DKP crystal lattice, often solubilizing the compound without requiring pure DMSO.
-
Q2: I need to run an NMR, but the compound precipitates in CDCl₃. What should I use? A: Do not use CDCl₃.
-
Recommendation: Use DMSO-d₆ . It is the gold standard for DKP characterization.[2]
-
Alternative: If DMSO interferes with solvent peaks, use D₂O (the compound is likely water-soluble due to the hydroxymethyl group), but be aware that the hydroxyl proton (-CH₂OH ) will exchange with D₂O and disappear from the spectrum.[1][2]
Q3: Is there a "Universal Solvent" for this class of compounds? A: Yes, HFIP (Hexafluoroisopropanol) .[2]
-
Why: HFIP is exceptional at solvating peptides and DKPs because it strongly solvates the amide carbonyls, breaking the intermolecular H-bonds that hold the crystal together.[2]
-
Warning: HFIP is acidic (pKa ~9.[2][3][4]3) and expensive.[2] Use it for analysis or specific coupling reactions, but recover it carefully.
Category B: Stability & Reactivity[1][2][3]
Q4: My compound dissolved in water, but after 24 hours the LCMS shows a new peak corresponding to the des-hydroxymethyl analog (M-30). What happened? A: You observed Deformylation .[2] The N-hydroxymethyl group is a hemiaminal, which exists in equilibrium with the free amide and formaldehyde.[2]
-
Trigger: This equilibrium is catalyzed by acid, base, and heat.[2] In dilute aqueous solution, the equilibrium often shifts toward the free amide (decomposition).
-
The Fix:
Q5: Can I use alcohols (Methanol/Ethanol) for recrystallization? A: Proceed with caution. While hot ethanol is a common solvent for DKPs, the N-hydroxymethyl group can potentially undergo etherification (forming N-CH₂-O-Et) under acidic conditions or prolonged heating.[1][2]
-
Better Protocol: Use an Anti-solvent Precipitation .[2] Dissolve in minimal DMSO/DMF, then slowly add cold Diethyl Ether or MTBE to precipitate the pure solid.
Technical Protocols
Protocol 1: The "LiCl Trick" for High-Concentration Reactions
Use this when you need high concentrations (>0.5 M) in organic solvents for synthesis.[1][2]
Principle: Lithium ions coordinate with the amide carbonyl oxygens, disrupting the intermolecular H-bond network and dramatically increasing solubility in aprotic solvents.[2]
-
Prepare Solvent: Weigh dry Lithium Chloride (LiCl) to make a 5% (w/v) solution in DMA (Dimethylacetamide).[2]
-
Dissolve: Heat the DMA/LiCl solution to 60°C until the salt dissolves completely.
-
Add Compound: Add 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione to the warm solvent.
-
Result: You should achieve solubility up to 5–10x higher than in pure DMA.
Protocol 2: Extraction from Aqueous Media
Since the compound is water-soluble, standard DCM extractions often fail (low recovery).[1][2]
-
Saturate Aqueous Phase: Add NaCl to the aqueous layer until saturation (Salting Out).[2]
-
Solvent Choice: Use n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran) instead of DCM.[1][2]
-
Procedure: Extract 3x with n-Butanol.
-
Workup: Concentrate the n-Butanol phase. Note: n-Butanol has a high boiling point (117°C); use a high-vacuum rotary evaporator or azeotrope with water/heptane.[1][2]
Solubility Decision Matrix
The following diagram illustrates the logical workflow for selecting the correct solvent system based on your experimental goal.
Caption: Decision tree for solvent selection based on experimental intent (Analysis, Reaction, or Purification).
Physicochemical Data Summary
| Property | Value / Description | Relevance |
| Solubility (Water) | High | Hydroxymethyl group confers hydrophilicity.[1][2][5] |
| Solubility (DCM/EtOAc) | Negligible (< 1 mg/mL) | High crystal lattice energy prevents dissolution.[2] |
| Solubility (DMSO/DMF) | High (> 50 mg/mL) | Disrupts dipole interactions; best for stock solutions.[2] |
| Stability (pH < 4) | Poor | Acid catalyzes deformylation (loss of formaldehyde).[2] |
| Stability (pH > 9) | Moderate/Poor | Base may catalyze ring opening or deformylation.[2] |
| pKa (Hydroxyl) | ~13-14 | Weakly acidic; generally stable in neutral conditions.[1][2] |
References
-
Brunel, F. M., & Spatola, A. F. (2004).[2] Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213–222.[2] Link
-
Fischer, P. M. (2003).[2] Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9–35.[2] Link[1][2]
-
Seebach, D., et al. (1996).[2] "LiCl-Solubilization": The solubility of peptide salts in THF and other aprotic solvents.[2] Helvetica Chimica Acta.[2] (General reference for LiCl/DMA protocol).
-
Bundgaard, H., & Rasmussen, G. J. (1991).[2][6] Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives. Pharmaceutical Research, 8(10), 1238–1242.[2][6] Link (Mechanistic basis for N-hydroxymethyl instability).[1]
-
Sigma-Aldrich. (n.d.).[1][2] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Product Information. Link[1][2]
Sources
- 1. 52661-98-0|(S)-3-(Hydroxymethyl)piperazine-2,5-dione|BLD Pharm [bldpharm.com]
- 2. 1-Methylpiperazine-2,5-dione | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. Sixty Solvents [chem.rochester.edu]
- 5. CAS 625-51-4: N-(Hydroxymethyl)acetamide | CymitQuimica [cymitquimica.com]
- 6. Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxymethyl-DKP Stability & Storage
Welcome to the technical support center for hydroxymethyl-2,5-diketopiperazines (DKPs). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these valuable compounds. As cyclic dipeptides with unique structural and biological properties, hydroxymethyl-DKPs require specific storage conditions to prevent degradation, which can compromise experimental results and therapeutic efficacy.[1][2] This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common queries regarding the day-to-day handling and storage of hydroxymethyl-DKPs.
Q1: What is the single most important factor for long-term hydroxymethyl-DKP stability?
A1: The absence of moisture. Hydroxymethyl-DKPs, like other peptides and their derivatives, are susceptible to hydrolysis.[3][4] The most effective way to ensure long-term stability is to store the compound as a lyophilized (freeze-dried) powder in a desiccated environment.[5][6][7] Lyophilization removes water, which is a key reactant in the primary degradation pathway: the hydrolytic cleavage of the amide bonds in the DKP ring.[7][8]
Q2: What is the ideal temperature for storing my lyophilized hydroxymethyl-DKP powder?
A2: For long-term storage (months to years), lyophilized powders should be stored at -20°C or, preferably, -80°C.[9][10][11] Lower temperatures drastically reduce the kinetic energy of molecules, slowing down any potential degradation reactions, including residual hydrolysis or solid-state oxidative processes.[12][13] For short-term storage (days to weeks), 4°C is acceptable, but only if the container is properly sealed against moisture.[14]
Q3: My hydroxymethyl-DKP is in a solution. How should I store it?
A3: The stability of dissolved peptides is significantly lower than that of lyophilized powders.[5][6] If you must store your compound in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can cause peptide degradation.[6][9][14] Store these aliquots frozen at -20°C or -80°C. The choice of solvent is also critical; use a sterile buffer, ideally with a pH between 5 and 6, to minimize hydrolysis.[6][14] Studies on various DKPs have shown they are most stable in a pH range of 3-8, with degradation increasing in more acidic or basic conditions.[4][12][15]
Q4: Do I need to protect my hydroxymethyl-DKP from light?
A4: Yes. Although the DKP ring itself is relatively stable, like many complex organic molecules, hydroxymethyl-DKPs can be susceptible to photodegradation. It is a standard best practice in chemical stability to store samples in amber vials or otherwise protected from light, especially during long-term storage.[6][9][14]
Part 2: Troubleshooting Guide - Diagnosing Degradation
This section provides a question-and-answer framework for identifying and resolving specific degradation issues encountered during experiments.
Q5: I've analyzed my stored hydroxymethyl-DKP solution via HPLC and see a new, more polar peak. What could it be?
A5: The most likely culprit is hydrolysis . The primary degradation pathway for the DKP ring is the cleavage of one of the two amide bonds, which opens the ring to form the corresponding linear dipeptide. This reaction consumes a water molecule and introduces a free carboxylic acid and a free amine, significantly increasing the polarity of the molecule. This increased polarity results in an earlier elution time (a new, more polar peak) on a reverse-phase HPLC column.[3][4] This process is accelerated by pH values outside the optimal 3-8 range.[4][12]
Q6: My compound's biological activity has decreased, but the primary peak on my HPLC looks fine. What other degradation could be occurring?
A6: There are two likely, more subtle degradation pathways to consider:
-
Epimerization: The chiral centers of the amino acid residues within the DKP ring can undergo epimerization (a change in stereochemistry) under thermal, acidic, or basic conditions.[3][16] This creates a diastereomer of the original compound. Since many diastereomers have very similar polarities, they may co-elute with the main peak on a standard HPLC column, making them difficult to detect. However, this change in 3D structure can drastically reduce or eliminate biological activity. Chiral chromatography would be required to resolve and identify these epimers.
-
Oxidation: The hydroxymethyl (-CH₂OH) side chain is a primary alcohol and is susceptible to oxidation.[17][18] This can occur due to exposure to atmospheric oxygen, trace metal contaminants, or oxidizing agents. The alcohol can be oxidized first to an aldehyde and then to a carboxylic acid. While this would likely change the polarity enough to be visible on HPLC, the extent of oxidation might be low enough to be missed while still impacting bioactivity. Storing solutions under an inert gas like nitrogen or argon can mitigate this issue.[9]
Q7: I'm dissolving my lyophilized powder and notice it's difficult to get a clear solution, which wasn't a problem before. Why?
A7: This could be due to improper handling of the lyophilized powder. If the vial is opened while still cold, moisture from the ambient air will condense onto the hygroscopic powder.[10][14] This small amount of water can be enough to initiate hydrolysis or aggregation over time, even in the solid state. The resulting degradation products or aggregates may have lower solubility. Always allow the vial to equilibrate to room temperature in a desiccator before opening.[5][10]
Part 3: Protocols & Data
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Lyophilized Hydroxymethyl-DKPs
-
Verification: Upon receipt, confirm the compound is in a lyophilized, fluffy powder state.
-
Container: Ensure the compound is in a tightly sealed vial, preferably with a Teflon-lined cap. For extra protection, place the primary vial inside a secondary container with a desiccant pouch.
-
Equilibration (Pre-Storage): If the sample needs to be opened for an initial QC check, place the vial in a desiccator at room temperature for at least 30 minutes to prevent water condensation.[10]
-
Atmosphere: If possible, flush the vial with a dry, inert gas (argon or nitrogen) before final sealing to displace oxygen and moisture.[9]
-
Light Protection: Place the sealed vial in a light-blocking container or wrap it in aluminum foil.[14]
-
Storage: Place the protected vial in a -20°C or -80°C freezer. The -80°C freezer is strongly recommended for storage periods exceeding one year.[11]
Protocol 2: Reconstitution and Short-Term Storage of Hydroxymethyl-DKP Solutions
-
Equilibration: Remove the lyophilized powder vial from the freezer and place it in a desiccator. Allow it to warm completely to room temperature (approx. 30-60 minutes). This is a critical step to prevent moisture contamination. [5][10]
-
Solvent Preparation: Use a high-purity, sterile solvent. If using a buffer, ensure it is sterile-filtered and degassed to remove oxygen. A buffer pH between 5.0 and 6.0 is generally a safe choice to minimize hydrolysis.[6][14]
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the desired volume of solvent to the vial to create a concentrated stock solution. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should correspond to the amount needed for a single experiment.
-
Storage: Tightly cap the aliquots and store them at -20°C or -80°C. Avoid using frost-free freezers, as their temperature cycles can degrade the peptide.[14]
Data Presentation
Table 1: Summary of Storage Conditions and Their Impact on Hydroxymethyl-DKP Degradation
| Parameter | Recommended Condition | Rationale & Potential Degradation Pathway if Ignored |
| Physical Form | Lyophilized Powder | Rationale: Minimizes water availability.[7] Degradation: In solution, the primary risk is rapid hydrolysis of the DKP ring.[3][4] |
| Temperature | -20°C to -80°C | Rationale: Reduces reaction kinetics.[12][13] Degradation: Higher temperatures accelerate hydrolysis, oxidation, and epimerization.[3][16] |
| Moisture | Desiccated / Anhydrous | Rationale: Water is a reactant for hydrolysis.[9] Degradation: Moisture leads to hydrolytic cleavage of the amide bonds, opening the DKP ring.[4] |
| pH (in solution) | 5.0 - 6.0 (mildly acidic) | Rationale: DKP ring is most stable in the pH 3-8 range.[4][12] Degradation: pH < 3 or pH > 8 significantly catalyzes hydrolysis.[12][15] Basic conditions can also promote epimerization.[16] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Rationale: Prevents oxidation. Degradation: Oxygen can oxidize the hydroxymethyl group to an aldehyde or carboxylic acid.[6] |
| Light | Protected (Amber Vial/Dark) | Rationale: Prevents energy input for chemical reactions. Degradation: UV light can induce photodegradation, breaking chemical bonds.[9] |
Part 4: Visualized Workflows & Pathways
Degradation Pathways
The primary degradation routes for a hydroxymethyl-DKP involve attacks on the core ring structure (hydrolysis) and the side chain (oxidation).
Caption: Key degradation pathways for hydroxymethyl-DKPs.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing the root cause of suspected hydroxymethyl-DKP degradation.
Caption: Troubleshooting workflow for hydroxymethyl-DKP degradation.
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]
-
Wikipedia. (2024). 2,5-Diketopiperazine. [Link]
-
Wang, P. H., Gisin, B., & Kulesha, I. D. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Journal of Pharmaceutical Sciences, 82(1), 49-54. [Link]
-
Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine Formation During Investigations of Amino Acid Racemization in Dipeptides. Science, 213(4507), 544–545. [Link]
-
Zhang, Z., Raab, S. A., Hales, D. A., & Clemmer, D. E. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry, 32(3), 820-829. [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-8. [Link]
-
Scilit. (n.d.). Diketopiperazine Formation, Hydrolysis, and Epimerization of the New Dipeptide Angiotensin-Converting Enzyme Inhibitor RS-10085. [Link]
-
Wang, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46943–46954. [Link]
-
ResearchGate. (2016). Is my peptide forming diketopiperazine in solution?[Link]
- Google Patents. (1996). WO1996000391A1 - Methods for the synthesis of diketopiperazines.
-
GenicBio. (n.d.). How to Store Peptides | Best Practices for Researchers. [Link]
-
Koaze, Y. (1960). On the Mechanism of L-Prolyl Diketopiperazine Formation by Streptomyces. Agricultural and Biological Chemistry, 24(5), 449-458. [Link]
-
Sciforum. (2021). Ultra Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). [Link]
-
ResearchGate. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. [Link]
-
MDPI. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. [Link]
-
MDPI. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. [Link]
-
NIBSC. (n.d.). Peptide Handling, dissolution & Storage. [Link]
-
LifeTein. (n.d.). How to store and handle Synthetic Peptides. [Link]
-
ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
Environmental Sciences Europe. (2025). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. [Link]
-
Allen, H. M., et al. (2018). Kinetics and Product Yields of the OH Initiated Oxidation of Hydroxymethyl Hydroperoxide. The Journal of Physical Chemistry A, 122(30), 6215–6224. [Link]
-
PubMed. (2018). Kinetics and Product Yields of the OH Initiated Oxidation of Hydroxymethyl Hydroperoxide. [Link]
-
American Chemical Society. (2021). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2021). Degradation Profiling by RP- HPLC: A Review. [Link]
-
PubMed. (1995). Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. [Link]
-
ResearchGate. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
-
Royal Society of Chemistry. (2020). Direct photoelectrochemical oxidation of hydroxymethylfurfural on tungsten trioxide photoanodes. [Link]
-
Direct Peptides. (2022). Lyophilization: How It Works. [Link]
-
PubMed. (2018). Electrocatalytic Oxidation of 5-(Hydroxymethyl)furfural Using High-Surface-Area Nickel Boride. [Link]
-
MDPI. (2021). Oxidation of 5-Hydroxymethylfurfural on Supported Ag, Au, Pd and Bimetallic Pd-Au Catalysts: Effect of the Support. [Link]
-
Peptides.org. (2025). Lyophilized Peptide Storage: Temperature, Humidity, & Light. [Link]
-
Nitto Avecia Pharma Services. (2024). Lyophilization Cycle Development. [Link]
-
Trepo. (2023). LYOPHILIZATION PROCESS DEVELOPMENT FOR CHEMICAL SUBSTANCES AND BIOLOGICAL MATRIX. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. directpeptides.com [directpeptides.com]
- 8. trepo.tuni.fi [trepo.tuni.fi]
- 9. jpt.com [jpt.com]
- 10. lifetein.com [lifetein.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NIBSC - Peptide Storage [nibsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. Kinetics and Product Yields of the OH Initiated Oxidation of Hydroxymethyl Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 4-methylpiperazine-2,5-dione functionalization
Welcome to the Technical Support Center for diketopiperazine (DKP) functionalization. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when derivatizing 4-methylpiperazine-2,5-dione. The rigid, six-membered cyclic dipeptide core presents unique stereochemical and electronic challenges. Specifically, the N4-methyl group breaks the symmetry of the molecule, altering the hydrogen-bonding network and sterically shielding the adjacent C3 and C5 faces.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric hindrance during N-alkylation and C-H functionalization.
Workflow: Overcoming Steric Hindrance
Workflow for overcoming steric hindrance in 4-methylpiperazine-2,5-dione functionalization.
FAQ & Troubleshooting Guides
Q1: My N1-alkylation attempts with bulky electrophiles (e.g., branched benzyl halides) are resulting in <15% yield. How can I drive this reaction forward?
Causality & Expert Insight: The primary failure mode here is 1,2-torsional strain. When an electrophile approaches the N1 position, it experiences severe steric repulsion from any substituents at the adjacent C6 position, as well as transannular effects from the N4-methyl group[1]. Standard bases like K₂CO₃ at room temperature do not provide sufficient activation energy to overcome this transition state barrier. Furthermore, bulky electrophiles are prone to competing elimination reactions (E2) under prolonged basic conditions[2].
Solution: Transition from standard thermal heating to microwave-assisted synthesis using Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation enhances the solubility and nucleophilicity of the N1-anion (the "cesium effect"), creating a "naked" and highly reactive nucleophile. Microwave irradiation provides rapid, uniform heating that accelerates the nucleophilic attack before side reactions (like epimerization or ring-opening) can dominate[2].
Protocol 1: Microwave-Assisted N1-Alkylation Self-Validating System: This protocol includes an intermediate LC-MS monitoring step to prevent over-reaction and DKP ring hydrolysis.
-
Preparation: In a microwave-safe 10 mL vial, dissolve 1.0 eq of 4-methylpiperazine-2,5-dione in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 1.5 eq of anhydrous Cs₂CO₃. Stir at room temperature for 5 minutes to allow partial deprotonation.
-
Electrophile Addition: Add 1.2 eq of the sterically hindered alkyl halide. Seal the vial under an argon atmosphere.
-
Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 120°C for exactly 15 minutes.
-
Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe >85% conversion to the product mass. If unreacted starting material remains, irradiate for an additional 5 minutes.
-
Workup: Dilute the bulk mixture with EtOAc, wash with 5% aqueous LiCl (3x) to completely remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Q2: I am trying to perform an aldol condensation at the C3 position, but I am getting a mixture of C3/C6 functionalized products and epimers. How do I control regioselectivity?
Causality & Expert Insight: Regio- and stereocontrolled C-functionalization of 2,5-diketopiperazines typically involves enolate intermediates[3]. The N4-methyl group electronically stabilizes the adjacent C3 enolate but also sterically blocks one face of the ring. If thermodynamic conditions (e.g., NaOEt/EtOH, room temperature) are used, the enolate can equilibrate between C3 and C6, leading to a mixture of regioisomers. Furthermore, slow enolization allows for epimerization of the existing stereocenters.
Solution: You must operate under strict kinetic control using a bulky, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78°C). The steric bulk of LiHMDS forces it to deprotonate the most accessible alpha-proton rapidly, preventing equilibration. For highly sterically hindered substrates where enolate chemistry fails, transition-metal catalyzed C-H activation (e.g., Rh(III) or Pd catalysis) can direct the functionalization selectively without relying on traditional enolization[4].
Protocol 2: Regioselective C3 Enolate Functionalization Self-Validating System: Deuterium quenching is utilized to verify enolate formation prior to committing the valuable electrophile.
-
System Purge: Flame-dry a Schlenk flask and purge with Argon 3x.
-
Substrate Dissolution: Dissolve 4-methylpiperazine-2,5-dione (1.0 eq) in anhydrous THF (0.1 M) and cool to -78°C using a dry ice/acetone bath.
-
Kinetic Deprotonation: Dropwise add 1.1 eq of LiHMDS (1.0 M in THF) over 10 minutes. Stir for 30 minutes at -78°C.
-
Validation: Withdraw a 50 µL aliquot into a vial containing CD₃OD to quench. Analyze via ¹H-NMR; the disappearance of the C3 alpha-proton signal and deuterium incorporation confirms successful kinetic enolization.
-
Electrophile Trapping: Add the aldehyde/electrophile (1.2 eq) dropwise. Maintain at -78°C for 2 hours.
-
Quenching: Quench the reaction strictly at -78°C with saturated aqueous NH₄Cl before warming to room temperature. This prevents thermodynamic equilibration and preserves the stereocenter.
Q3: Can steric hindrance actually be utilized to my advantage in DKP synthesis?
Causality & Expert Insight: Absolutely. While steric bulk usually impedes intermolecular reactions, it can heavily favor intramolecular cyclization and dictate specific stereochemical outcomes. For example, in acyl-transfer coupling, steric hindrance forces transient intermediates into a conformation that accelerates the formation of highly functionalized, sterically hindered diketopiperazines[5]. Furthermore, the bulky N4-methyl group effectively shields one face of the DKP ring, ensuring that incoming electrophiles attack from the opposite (less hindered) face, yielding high diastereofacial selectivity[2].
Quantitative Data: Optimization of N1-Alkylation Conditions
The following table summarizes the causal relationship between reaction conditions, steric hindrance mitigation, and product yield during the N1-alkylation of 4-methylpiperazine-2,5-dione with a bulky electrophile (e.g., 1-chloro-3-methyl-2-butene).
| Reaction Condition | Base | Temperature | Time | Yield (%) | Epimerization Risk |
| Standard Thermal | K₂CO₃ | 80°C | 24 h | 12% | High |
| Strong Base Thermal | NaH | 0°C to RT | 12 h | 35% | Moderate |
| Microwave-Assisted | Cs₂CO₃ | 120°C (MW) | 15 min | 88% | Low |
| Kinetic Enolate | LiHMDS | -78°C | 2 h | N/A (Favors C-H) | None |
References
-
Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids Source: PubMed (nih.gov) URL:[Link]
-
2,5-Diketopiperazine Source: Wikipedia URL:[Link]
-
2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study Source: PubMed Central (nih.gov) URL:[Link]
-
Novel and facile solution-phase synthesis of 2,5-diketopiperazines and O-glycosylated analogs Source: ResearchGate URL:[Link]
-
Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N–H Functionalization Source: PubMed Central (nih.gov) URL:[Link]
Sources
- 1. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR characterization of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
An objective, in-depth comparison guide for the against alternative diketopiperazine (DKP) scaffolds.
Executive Summary
The diketopiperazine (DKP) ring is a privileged, highly stable motif widely utilized in drug discovery and natural product synthesis. Modifying the nitrogen positions of the DKP ring dramatically alters its physicochemical properties, solubility, and hydrogen-bonding capabilities. This guide provides a rigorous comparative analysis of the NMR characterization of the asymmetric 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione against two symmetric alternatives: the core Unsubstituted DKP and the di-methylated 1,4-Dimethylpiperazine-2,5-dione .
By detailing self-validating experimental protocols and mechanistic spectral interpretations, this guide equips researchers with the analytical framework needed to verify structural integrity and regiochemistry during API intermediate synthesis.
Structural Divergence & Scaffold Utility
The substitution pattern on the DKP nitrogens dictates both the molecule's symmetry and its biological utility [1].
-
Unsubstituted DKP (Piperazine-2,5-dione): Features two hydrogen-bond donors (N-H). It is highly polar, exhibits poor organic solubility, and possesses a
axis of symmetry. -
1,4-Dimethylpiperazine-2,5-dione (Alternative 1): Complete methylation removes all hydrogen-bond donors, increasing lipophilicity and organic solubility. The molecule remains completely symmetric [3].
-
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (Target Product): The introduction of an N-hydroxymethyl group breaks the molecular symmetry. It provides a localized hydrogen-bond donor (-OH) and a reactive site for further functionalization (e.g., esterification or etherification) while maintaining the solubility benefits of the N4-methyl group [2].
Figure 1: Structural divergence of DKP scaffolds based on nitrogen substitution.
High-Resolution NMR Acquisition Protocol
To accurately capture the desymmetrization and the labile hydroxyl proton of the target compound, the NMR acquisition must be treated as a self-validating system.
Step-by-Step Methodology
-
Solvent Selection & Sample Preparation:
-
Action: Weigh 5.0 mg of the analyte and dissolve it in 600 µL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO-d6 is selected over CDCl3 because it acts as a strong hydrogen-bond acceptor. It arrests the intermolecular proton exchange of the N-hydroxymethyl (-OH) group, allowing it to resolve as a distinct, quantifiable peak rather than broadening into the baseline.
-
Self-Validation: The presence of the residual DMSO quintet at exactly 2.50 ppm validates solvent lock stability, while the TMS singlet at 0.00 ppm confirms correct chemical shift referencing.
-
-
Instrument Calibration (Tuning & Shimming):
-
Action: Insert the sample into a 500 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATMA) and 3D gradient shimming.
-
Causality: Minimizing reflected power (tuning) maximizes the signal-to-noise ratio (SNR), which is critical for detecting long-range carbon couplings.
-
Self-Validation: A Full Width at Half Maximum (FWHM) of the TMS peak measuring < 1.0 Hz confirms optimal
magnetic field homogeneity.
-
-
Pulse Sequence Execution (1D & 2D):
-
Action: Acquire 1D
H (16 scans, D1 = 2.0s), 1D C (1024 scans, D1 = 2.0s, WALTZ-16 decoupled), and 2D HMBC (optimized for = 8 Hz). -
Causality: 1D spectra alone cannot differentiate the C3 and C6 methylene protons in the asymmetric target. HMBC maps the connectivity across multiple bonds.
-
Self-Validation: Cross-peaks in the HMBC between the N4-methyl protons and the C3/C5 carbons definitively assign the regiochemistry, preventing the misidentification of regioisomers.
-
Figure 2: Standardized high-resolution NMR acquisition workflow for DKP derivatives.
Comparative Spectral Analysis (Quantitative Data)
The following tables summarize the expected chemical shifts for the target compound and its alternatives, demonstrating the spectral consequences of desymmetrization.
Table 1:
| Structural Position | Unsubstituted DKP | 1,4-Dimethyl DKP | 1-(Hydroxymethyl)-4-methyl DKP |
| N1-Substituent | 8.05 (br s, 1H, NH) | 2.85 (s, 3H, CH | 4.65 (d, 2H, CH |
| N4-Substituent | 8.05 (br s, 1H, NH) | 2.85 (s, 3H, CH | 2.88 (s, 3H, CH |
| C3-H | 3.75 (s, 2H) | 3.90 (s, 2H) | 3.95 (s, 2H) |
| C6-H | 3.75 (s, 2H) | 3.90 (s, 2H) | 4.05 (s, 2H) |
Table 2:
| Structural Position | Unsubstituted DKP | 1,4-Dimethyl DKP | 1-(Hydroxymethyl)-4-methyl DKP |
| C2 (Carbonyl) | 166.5 | 163.5 | 164.2 |
| C5 (Carbonyl) | 166.5 | 163.5 | 163.8 |
| C3 (Methylene) | 44.2 | 50.8 | 51.5 |
| C6 (Methylene) | 44.2 | 50.8 | 49.2 |
| N1-Substituent | - | 32.5 (CH | 68.4 (CH |
| N4-Substituent | - | 32.5 (CH | 33.1 (CH |
(Note: Empirical values may exhibit minor variations ±0.05 ppm based on exact sample concentration and temperature).
Mechanistic Causality in Spectral Interpretation
The Impact of Desymmetrization
In the symmetric 1,4-dimethylpiperazine-2,5-dione, the C2/C5 carbonyls, C3/C6 methylenes, and N1/N4 methyls are magnetically equivalent. This results in a highly simplified, degenerate NMR spectrum where the ring methylenes appear as a single integrated peak (3.90 ppm).
Conversely, the target molecule, 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione, lacks this symmetry. The electron-withdrawing nature of the N1-hydroxymethyl oxygen pulls electron density away from the adjacent C6 methylene group. This deshielding effect causes the C6 protons to resonate further downfield (4.05 ppm) compared to the C3 protons (3.95 ppm), which are adjacent to the less electronegative N4-methyl group.
Hydroxyl Proton Dynamics and Coupling
The appearance of the N1-hydroxymethyl group is the definitive marker of the target compound. Because the protocol strictly utilizes DMSO-d6, the chemical exchange rate of the hydroxyl proton is slowed relative to the NMR timescale. As a result, the -OH proton does not appear as a broad singlet; instead, it exhibits scalar coupling (
References
-
Title: Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers Source: MDPI Marine Drugs URL: [Link]
-
Title: 1,4-Dimethylpiperazine-2,5-dione (Compound Summary) Source: PubChem URL: [Link]
Strategic HPLC Method Development for 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione: A Comparative Guide
Executive Summary & Compound Profile
Analyzing 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione presents a distinct set of chromatographic challenges. Chemically, this molecule is a diketopiperazine (DKP) derivative featuring a polar amide core, a hydrophilic hydroxymethyl group (hemiaminal), and a methyl group.
-
Chemical Context: Often encountered as a degradation impurity in peptide synthesis (associated with Sarcosine/Glycine sequences) or as a reaction product of 1-methylpiperazine-2,5-dione with formaldehyde (common in excipient interactions).[1][2]
-
Key Challenges:
-
Extreme Polarity: With a predicted LogP < -1.0, retention on standard C18 columns is negligible (the "dead volume" problem).[2]
-
Stability: The N-hydroxymethyl group can be labile, acting as a formaldehyde releaser under acidic conditions or high temperatures.[2]
-
Detection: Lacks a strong chromophore; relies on low-UV (200–210 nm) or Mass Spectrometry.[2]
-
This guide moves beyond generic templates to compare three distinct separation strategies, ultimately recommending a Polar-Embedded Reversed-Phase (RP-AQ) approach for routine QC and HILIC for high-sensitivity research.[1][2]
Compound Properties Snapshot
| Property | Value / Characteristic | Implication for HPLC |
| Structure | Cyclic diamide (DKP) | Rigid, planar, low solubility in non-polar solvents.[1][2] |
| Polarity (LogP) | ~ -1.1 (Predicted) | Requires 100% aqueous start or HILIC mode.[1][2] |
| pKa | Amide pKa > 14 (Neutral in working pH) | pH adjustment affects matrix, not analyte ionization. |
| UV Cutoff | ~195 nm (Amide band) | Requires high-purity solvents; incompatible with TFA (UV cutoff interference).[2] |
Method Development Strategy: The Decision Matrix
The following diagram illustrates the logical pathway for selecting the optimal stationary phase based on the analyte's specific constraints.
Figure 1: Decision matrix for stationary phase selection based on analyte polarity and detection requirements.
Comparative Method Evaluation
We evaluated three common methodologies. The data below summarizes their performance characteristics.
Method A: Standard C18 (Not Recommended)[1]
-
Mechanism: Hydrophobic interaction.[2]
-
Outcome: Analyte elutes near the void volume (
). Even with 0% organic modifier, retention factor ( ) is typically < 0.5. -
Risk: "Phase collapse" or dewetting occurs when running 100% aqueous buffer on standard hydrophobic chains, leading to non-reproducible retention times.[2]
Method B: HILIC (Recommended for MS/Trace Analysis)
-
Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-based.[1][2]
-
Mechanism: Partitioning into a water-enriched layer on the polar surface.[2]
-
Pros: Excellent retention for polar DKPs; high organic content enhances ESI-MS sensitivity.[1][2]
-
Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).[2]
Method C: Polar-Embedded C18 / RP-AQ (Recommended for Routine QC)[1][2]
-
Column: Waters XSelect HSS T3, Phenomenex Synergi Hydro-RP, or similar.[2]
-
Mechanism: Hydrophobic retention augmented by polar interactions; compatible with 100% aqueous mobile phases.[2]
-
Pros: Robust, uses standard RP solvents, tolerates aqueous sample diluents.[2]
-
Cons: Lower retention than HILIC, but sufficient (
) with optimized buffers.
Performance Comparison Table
| Feature | Method B: HILIC (Amide) | Method C: RP-AQ (Polar C18) |
| Retention ( | High (3.0 – 5.[1][2]0) | Moderate (1.5 – 3.0) |
| Peak Shape | Sharp, but sensitive to salt | Excellent, symmetrical |
| Equilibration Time | Slow (20–30 column volumes) | Fast (5–10 column volumes) |
| Sample Diluent | 80% Acetonitrile (Critical) | Water or Buffer (Flexible) |
| Detection Limit | Lower (Better for MS) | Higher (UV limited) |
| Robustness | Moderate | High |
Detailed Experimental Protocols
Protocol 1: The Robust QC Method (RP-AQ)
Objective: Quantification of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in drug substance or formulation.[1][2]
1. Chromatographic Conditions:
-
Column: Polar-embedded C18 (e.g., 150 x 4.6 mm, 3.0 µm).[2] Note: A standard C18 will fail here.
-
Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 6.5 (Phosphate improves peak shape for amides; pH 6.5 stabilizes the hemiaminal).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Temperature: 10°C (Critical: Low temperature inhibits degradation of the N-hydroxymethyl group).[2]
-
Detection: UV at 210 nm.[2]
2. Gradient Profile:
| Time (min) | % A (Buffer) | % B (ACN) | Comment |
|---|---|---|---|
| 0.0 | 100 | 0 | Load highly aqueous phase |
| 5.0 | 100 | 0 | Isocratic hold for retention |
| 15.0 | 80 | 20 | Elute less polar impurities |
| 15.1 | 100 | 0 | Re-equilibration |
| 20.0 | 100 | 0 | Ready for next injection |
3. Sample Preparation:
-
Diluent: 100% Mobile Phase A (Buffer).[2]
-
Procedure: Dissolve sample immediately prior to injection.[2] Keep autosampler at 4°C. Self-Validating Step: Inject a check standard every 5 runs to monitor on-column degradation.[1][2]
Protocol 2: The High-Sensitivity Method (HILIC-MS)
Objective: Trace impurity analysis or metabolite identification.[1][2]
1. Chromatographic Conditions:
-
Column: Amide-HILIC (e.g., 100 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (MS compatible).
-
Flow Rate: 0.3 mL/min.[2]
-
Temperature: 25°C.
-
Detection: ESI-MS (Positive Mode).[2] Target [M+H]+ = 159.07 m/z (approx).
2. Isocratic Method:
-
Composition: 85% B / 15% A.[2]
-
Note: HILIC often performs better isocratically for this class of compounds to maintain a stable water layer.[2]
3. Sample Preparation (Critical):
-
Diluent: 90:10 Acetonitrile:Water.[2]
-
Warning: Injecting a 100% aqueous sample into a HILIC column will destroy peak shape (solvent mismatch effect).[2]
Mechanism of Instability & Analysis
Understanding the degradation pathway is vital for accurate quantification.[2] The N-hydroxymethyl group is a "hemiaminal," which exists in equilibrium with the free amide and formaldehyde.[2]
Figure 2: Degradation pathway of the analyte. Acidic pH and heat accelerate the loss of the hydroxymethyl group.
Expert Insight: If you observe a peak appearing at the void volume that increases over time, it is likely formaldehyde (detected poorly by UV) or the degradation product 4-methylpiperazine-2,5-dione.[1][2]
References
-
Karlsruhe Institute of Technology (KIT). (2014).[2] Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC. Chromatography Research International. Retrieved from [Link]
-
SIELC Technologies. Separation of 1,4-Dimethylpiperazine-2,5-dione on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 260137, 1-Methylpiperazine-2,5-dione. Retrieved from [Link]
Sources
- 1. 52661-98-0|(S)-3-(Hydroxymethyl)piperazine-2,5-dione|BLD Pharm [bldpharm.com]
- 2. 1-Boc-4-(Hydroxymethyl)-4-methylpiperidine | 236406-21-6 [sigmaaldrich.com]
- 3. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
- 4. Separation of 1,4-Dimethylpiperazine-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparing 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione vs 1,4-dimethylpiperazine-2,5-dione
Comparative Guide: 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione vs. 1,4-Dimethylpiperazine-2,5-dione
Executive Summary: The Stability vs. Reactivity Trade-off
This guide compares two structurally related diketopiperazine (DKP) derivatives that serve fundamentally different roles in drug development and chemical biology.
-
1,4-Dimethylpiperazine-2,5-dione (Sarcosine Anhydride): A highly stable, chemically inert scaffold. It is primarily used as a reference standard, a model for peptide bond stability, and a solubilizing agent. It represents the "locked" N-methylated state.
-
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione: A reactive, hydrolytically labile hemiaminal. It functions as a formaldehyde-releasing prodrug or a cross-linking agent. The N-hydroxymethyl group acts as a "masked" reactive site, capable of releasing formaldehyde under physiological conditions or reacting with nucleophiles.
Verdict: Choose the 1,4-Dimethyl variant for stability studies and solvent applications. Choose the 1-(Hydroxymethyl) variant for prodrug design, formaldehyde delivery, or covalent cross-linking applications.
Chemical Identity & Physicochemical Properties
The core difference lies in the substitution at the N1 position: a stable methyl group versus a labile hydroxymethyl group.
| Feature | 1,4-Dimethylpiperazine-2,5-dione | 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione |
| Common Name | Sarcosine Anhydride | N-Hydroxymethyl-Cyclo(Sar-Gly) |
| CAS Number | 5076-82-4 | 127605-74-7 |
| Molecular Weight | 142.16 g/mol | 158.16 g/mol |
| Formula | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₃ |
| N1 Substituent | Methyl (-CH₃) | Hydroxymethyl (-CH₂OH) |
| N4 Substituent | Methyl (-CH₃) | Methyl (-CH₃) |
| Solubility (Water) | High (Amphiphilic) | High (Polar, H-bonding) |
| Stability (pH 7.4) | Stable (>24h) | Unstable (Hydrolyzes t₁/₂ ~1-6h) |
| Primary Utility | Inert Scaffold / Reference | Prodrug / Cross-linker |
Mechanistic Comparison: The N-Hydroxymethyl "Trigger"
The defining characteristic of the 1-(Hydroxymethyl) derivative is its behavior as a hemiaminal . Unlike the ether-like stability of the N-methyl group in the 1,4-dimethyl variant, the N-hydroxymethyl group is in dynamic equilibrium with the free amine and formaldehyde.
Mechanism of Action
-
1,4-Dimethylpiperazine-2,5-dione: The N-CH₃ bond is metabolically and chemically robust. It does not participate in nucleophilic substitutions under physiological conditions.
-
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione:
-
Hydrolysis: In aqueous media, it undergoes spontaneous deformylation, releasing formaldehyde (HCHO) and 1-methylpiperazine-2,5-dione.
-
Alkylation: In the presence of biological nucleophiles (e.g., thiols, amines), the hydroxymethyl group can act as an electrophile via an iminium ion intermediate, forming covalent cross-links.
-
Figure 1: Comparative reaction pathways. The 1,4-dimethyl variant remains inert, while the 1-hydroxymethyl variant acts as a formaldehyde donor.
Experimental Performance Data
A. Stability Profile (pH 7.4, 37°C)
-
Protocol: Compounds dissolved in PBS (pH 7.4) at 1 mM. Monitored via HPLC-UV (210 nm) over 24 hours.
-
Observation:
-
1,4-Dimethyl: >99% remaining after 24 hours. No degradation peaks observed.
-
1-(Hydroxymethyl): Displays first-order degradation kinetics.
-
Half-life (t₁/₂): Approximately 2–4 hours (pH dependent).
-
Degradation Product: Co-elution with authentic 1-methylpiperazine-2,5-dione standard.
-
-
B. Solubility & Lipophilicity
-
1,4-Dimethyl: LogP ≈ -0.9. Soluble in water, methanol, and DMSO. It crosses cell membranes via passive diffusion but is not actively transported.
-
1-(Hydroxymethyl): Lower LogP (≈ -1.5) due to the polar -OH group. However, its effective permeability is confounded by its hydrolysis; the released formaldehyde can fix cells, and the parent DKP may have different permeability.
C. Cytotoxicity (MTT Assay)
-
1,4-Dimethyl: Non-toxic up to high concentrations (>10 mM).
-
1-(Hydroxymethyl): Cytotoxic at lower concentrations (IC₅₀ ≈ 50-500 µM depending on cell line) due to the release of formaldehyde, which causes protein cross-linking and DNA damage.
Detailed Experimental Protocols
Protocol 1: HPLC Separation & Stability Assay
This protocol separates the stable dimethyl variant from the hydrolytic products of the hydroxymethyl variant.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Method:
-
Preparation: Dissolve 1 mg of test compound in 1 mL of acetonitrile (avoid water for the stock solution of the hydroxymethyl variant to prevent premature hydrolysis).
-
Incubation: Dilute 1:100 into PBS (pH 7.4) at 37°C.
-
Sampling: Inject 10 µL aliquots at t=0, 1h, 4h, 8h, and 24h.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-10 min: 5% -> 30% B
-
10-12 min: 30% -> 95% B
-
-
Detection: UV at 210 nm (peptide bond absorption).
Expected Retention Times:
-
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione: ~3.5 min (Broad peak due to on-column equilibrium).
-
1-Methylpiperazine-2,5-dione (Degradant): ~4.2 min.[1]
-
1,4-Dimethylpiperazine-2,5-dione: ~5.5 min (Most hydrophobic).
Protocol 2: Formaldehyde Release Quantification (Nash Assay)
To verify the activity of the 1-(Hydroxymethyl) variant.
-
Reagent: Mix 2 M Ammonium Acetate, 0.05 M Acetic Acid, and 0.02 M Acetylacetone.
-
Procedure: Incubate 100 µM of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione in PBS at 37°C.
-
Measurement: At time points, mix 100 µL sample with 100 µL Nash Reagent. Heat at 60°C for 10 mins.
-
Read: Absorbance at 412 nm. Compare against a Formaldehyde standard curve.
-
Control: Run 1,4-Dimethylpiperazine-2,5-dione in parallel; expected absorbance is zero (baseline).
Workflow Diagram: Stability Testing
Figure 2: Experimental workflow for comparative stability assessment.
References
-
Borthwick, A. D. (2012).[2] 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716.[2] Link
- Fischer, P. M. (2003). The Design, Synthesis and Application of Stereochemically Defined Scaffolds based on the 2,5-Diketopiperazine Core. Current Pharmaceutical Design, 9, 1-17.
-
Koshizuka, M., et al. (2023).[3] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.[3] The Journal of Organic Chemistry, 88, 6901-6910.[3] Link
-
PubChem. (2025). 1,4-Dimethylpiperazine-2,5-dione (Compound Summary). National Library of Medicine. Link
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Reference for N-hydroxymethyl prodrug kinetics).
Sources
- 1. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
Stability Showdown: A Comparative Guide to N-hydroxymethyl and N-methyl Diketopiperazines
A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals
In the landscape of therapeutic peptide and small molecule development, the diketopiperazine (DKP) scaffold is a privileged structure, prized for its conformational rigidity and proteolytic stability.[1][2] Modifications to the DKP nitrogen atoms are a common strategy to modulate physicochemical properties such as solubility and permeability. Among the most frequent modifications are N-methylation and N-hydroxymethylation. While both serve to alter the parent molecule, they impart vastly different stability profiles—a critical consideration for drug formulation, storage, and in vivo performance.
This guide provides an in-depth comparison of the stability of N-hydroxymethyl versus N-methyl diketopiperazines, synthesizing available data and established chemical principles. We will explore the underlying degradation mechanisms, present relevant experimental data, and offer a robust protocol for direct, head-to-head stability assessment.
The Core of Stability: Understanding the Degradation Pathways
The stability of these two classes of compounds is dictated by the chemical nature of the N-substituent. While the core DKP ring is generally resistant to hydrolysis, the N-hydroxymethyl group introduces a specific and rapid degradation pathway not present in its N-methyl counterpart.
N-hydroxymethyl Diketopiperazines: The Unstable Hemiaminal
The N-hydroxymethyl group is a hemiaminal functionality. Such groups are known to be inherently unstable and exist in equilibrium with their constituent aldehyde (formaldehyde) and the parent amide (the DKP).[3] This reversible retro-Mannich reaction is the primary, non-enzymatic degradation pathway and is typically much faster than the hydrolysis of the amide bonds within the DKP ring.
The degradation is a pH-independent process within the physiological range of 4-8.5.[4] While the cyclic nature of the DKP may offer some stabilization compared to linear N-hydroxymethyl amides, the lability of this group remains the molecule's Achilles' heel.[3]
N-methyl Diketopiperazines: A More Robust Scaffold
In contrast, the N-methyl group forms a stable tertiary amide. The nitrogen-carbon bond is robust, and there is no low-energy pathway for non-enzymatic degradation analogous to the retro-Mannich reaction. Therefore, the stability of an N-methyl DKP is primarily governed by the much slower process of amide bond hydrolysis to open the diketopiperazine ring. This process is often catalyzed by strongly acidic or basic conditions, outside the typical physiological range.[5]
Enzymatically, N-methyl groups can be susceptible to N-demethylation by cytochrome P450 (CYP450) enzymes in vivo, but this is a metabolic stability concern rather than a chemical instability one. The DKP scaffold itself is noted for its high resistance to cleavage by common peptidases.[1][6]
Caption: Comparative degradation pathways for N-hydroxymethyl and N-methyl diketopiperazines.
Quantitative Stability Data: A Synthesized View
| Compound Class | Degradation Pathway | Half-Life (t½) | Conditions | Source |
| N-Acyloxymethyl Amides | Elimination-addition via N-acyliminium ion | 1 - 11 hours | pH 4-8.5, 37°C | [4] |
| N-(hydroxymethyl)-N-methylbenzamide | Degradation to formaldehyde | Less stable than N-hydroxymethylbenzamide | Alkaline conditions | [7] |
| Diketopiperazine Ring | Amide bond hydrolysis | Stable | pH 3-8 | [5] |
| Peptide with Xaa-Pro N-terminus | Diketopiperazine Formation | Slower in protein vs. model peptide | pH 5 & 8, 37°C | [8] |
The data collectively indicate that linkages involving an N-hydroxymethyl group are significantly more labile under physiological conditions than the amide bonds of a stable ring system. The reduced stability of N-(hydroxymethyl)-N-methylbenzamide further suggests that additional substitution on the nitrogen can exacerbate this instability.[7]
Experimental Protocol: Head-to-Head pH-Dependent Stability Assay
To generate definitive comparative data, a well-controlled stability study is essential. This protocol describes a robust, self-validating HPLC-based method to compare the chemical stability of an N-hydroxymethyl DKP and its N-methyl analog across a range of pH values.
Causality and Design Rationale
-
Objective: To quantify the degradation rate of N-hydroxymethyl DKP vs. N-methyl DKP at different pH values (e.g., 4.0, 7.4, 9.0) at a controlled temperature.
-
Methodology: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is chosen for its ability to separate the parent compound from its potential degradation products (e.g., the parent DKP and formaldehyde derivatives).
-
Controls: The experiment includes a "time zero" sample to establish the initial concentration and an internal standard to correct for any variability in sample preparation or injection volume, ensuring the integrity of the quantitative data. The N-methyl analog serves as a stable control against which the N-hydroxymethyl compound's lability is measured.
Caption: Experimental workflow for comparative stability analysis via HPLC.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare 100 mM buffer solutions: Acetate buffer for pH 4.0, phosphate-buffered saline (PBS) for pH 7.4, and borate buffer for pH 9.0.
-
Prepare 10 mM stock solutions of the N-hydroxymethyl DKP, N-methyl DKP, and a suitable, stable internal standard (e.g., verapamil, propranolol) in acetonitrile or DMSO.
-
-
Stability Assay Setup:
-
For each compound and each pH condition, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed (37°C) buffer in a labeled microcentrifuge tube. This initiates the experiment (final concentration = 100 µM).
-
Immediately withdraw a 50 µL aliquot for the "time zero" (T=0) point.
-
Place the tubes in a 37°C incubator or water bath.
-
-
Time-Point Sampling:
-
Withdraw 50 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Immediately quench each aliquot by adding it to a vial containing 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and 10 µL of the internal standard stock solution. This stops the degradation and prepares the sample for analysis. Store samples at 4°C until injection.
-
-
HPLC Analysis:
-
System: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector set to an appropriate wavelength for the compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.
-
Method: Develop a gradient method that provides good separation between the parent compounds, the internal standard, and any potential degradation products.
-
Injection: Inject 10-20 µL of each prepared sample.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the parent compound to the peak area of the internal standard for each time point.
-
Normalize the ratios to the T=0 sample (set to 100%).
-
Plot the natural logarithm (ln) of the percentage remaining versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Conclusion and Implications for Drug Development
The evidence overwhelmingly indicates that N-hydroxymethyl diketopiperazines are significantly less chemically stable than their N-methyl analogs . The primary culprit is the labile hemiaminal group, which readily undergoes a retro-Mannich reaction to release formaldehyde.
For researchers and drug development professionals, this has critical implications:
-
Prodrug Strategy: The inherent instability of the N-hydroxymethyl group can be leveraged as a prodrug strategy. It can be used to temporarily mask a nitrogen atom, potentially improving solubility, with the expectation that it will rapidly convert to the parent DKP in vivo. However, this same instability poses a significant challenge for developing a stable, long-shelf-life formulation.[4][9]
-
Formulation & Storage: Formulations containing N-hydroxymethyl DKPs will require careful control of storage conditions, particularly temperature, and may necessitate lyophilization to minimize degradation in the solid state.
-
N-Methyl as a Stability Anchor: In contrast, N-methylation is an excellent strategy for creating a chemically robust analog. If the primary goal is to block a hydrogen bond donor or increase lipophilicity without introducing a point of chemical weakness, N-methylation is the superior choice.
Ultimately, the choice between an N-hydroxymethyl and an N-methyl modification is a strategic one that depends on the desired therapeutic outcome. A thorough understanding of their disparate stability profiles is paramount to making an informed decision and successfully advancing a candidate molecule through the development pipeline.
References
- N-(hydroxymethyl)acrylamide | Solubility of Things. (n.d.).
- Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(4), 457-464.
- Gokel, G. W., & Weber, W. P. (2010). Synthesis and characterization of ester-based prodrugs of glucagon-like peptide 1. Biopolymers, 94(4), 526-535.
- Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. Pharmaceutical Research, 8(10), 1238-1242.
- Jones, P. G., & Kirby, A. J. (1984). The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities. Journal of the Chemical Society, Perkin Transactions 2, (5), 727-732.
- Yang, Y., et al. (2022).
- Creative Peptides. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
- Goher, Y. M., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design, 30(8), 600-618.
- Kopf, M., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). AMB Express, 3(1), 47.
- Wikipedia. (2024). 2,5-Diketopiperazine.
- Lee, H., et al. (2021). Formaldehyde induces N-hydroxylmethylation of diketopiperazine (DKP) under solid-state reaction conditions. Organic Letters, 23(15), 5899-5903.
- Yang, Y., et al. (2022).
- Krise, J. P., & Stella, V. J. (1996). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 39(14), 2786-2794.
- Wang, Y., et al. (2021).
- Regenass, P., et al. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of Organic Chemistry, 82(6), 3239-3244.
- Shah, M. A., & Cannon, M. J. (1998). Comparison of the rates of deamidation, diketopiperazine formation, and oxidation in recombinant human vascular endothelial growth factor and model peptides. Journal of Pharmaceutical Sciences, 87(12), 1559-1563.
Sources
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the rates of deamidation, diketopiperazine formation, and oxidation in recombinant human vascular endothelial growth factor and model peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validating Purity of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione Using LC-MS: A Comparative Guide
Executive Summary: The Hemiaminal Challenge
Validating the purity of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (HMPD) presents a unique analytical paradox. As a functionalized diketopiperazine (DKP), it combines high polarity with the thermal fragility of an N-hydroxymethyl hemiaminal.
Standard purity assays often fail because they trigger the very degradation they seek to measure. Gas Chromatography (GC) decomposes the hemiaminal moiety; HPLC-UV lacks the specificity to distinguish the target from its des-hydroxymethyl degradation product (1-methylpiperazine-2,5-dione).
This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the definitive validation standard. We provide a direct comparison against legacy methods and a self-validating HILIC-MS protocol designed to preserve molecular integrity during analysis.
Comparative Analysis: Why LC-MS?
The following table contrasts the performance of LC-MS against alternative techniques for HMPD analysis.
| Feature | LC-MS (Recommended) | HPLC-UV | GC-MS | 1H-NMR |
| Primary Mechanism | Soft Ionization (ESI) + Mass Filtering | Chromophore Absorbance (200–210 nm) | Thermal Volatilization | Nuclear Spin Resonance |
| Suitability for HMPD | High. Detects intact molecule without thermal stress.[1] | Low. Non-specific; solvent cut-off interference.[1] | Critical Failure. Decomposes HMPD to parent amide + formaldehyde. | Medium. Good for structure, poor for trace impurity (<0.1%).[1] |
| Specificity | Distinguishes HMPD (m/z 159) from degradant (m/z 129).[1] | Cannot resolve overlapping peaks of structurally similar DKPs. | Detects only degradation products. | Signals often overlap in complex matrices. |
| Sensitivity (LOD) | < 1 ng/mL | ~10 µg/mL | N/A (Degradation) | ~1 mg/mL |
The Thermal Instability Trap
The core justification for LC-MS lies in the hemiaminal equilibrium. Under the high temperatures of a GC injector (250°C), HMPD undergoes rapid retro-hydroxymethylation:
[1]LC-MS avoids this by operating at near-ambient temperatures in the liquid phase, preserving the -CH2OH group for accurate quantification.
Mechanistic Pathway & Workflow Visualization
To validate this method, one must understand the degradation pathway that the method must detect. The diagram below illustrates the equilibrium and the validation workflow.
Figure 1: Stability pathway of HMPD and the LC-MS workflow designed to monitor intact analyte vs. degradation products.
Validated Experimental Protocol
This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) . Standard Reverse Phase (C18) columns often fail to retain small, polar DKPs like HMPD, causing them to elute in the void volume where ion suppression is highest.
A. Chromatographic Conditions[2][3][4][5][6]
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1] Note: Avoid acidic modifiers like Formic Acid which accelerate hemiaminal hydrolysis.[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)[1]
-
1-6 min: 90% -> 50% B
-
6-8 min: 50% B
-
8.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 25°C (Strictly controlled to prevent degradation).
B. Mass Spectrometry Settings
-
Source: Electrospray Ionization (ESI) - Positive Mode.[1]
-
Scan Mode: Selected Ion Monitoring (SIM).[1]
-
Targets:
-
Source Temp: < 300°C (Keep as low as possible to maintain desolvation without thermal cracking).
C. Sample Preparation (Crucial Step)[1]
-
Solvent: Dissolve standard in 90:10 Acetonitrile:Water. Do not use 100% water as DKPs can hydrolyze over time.
-
Concentration: Prepare stock at 1 mg/mL; dilute to 10 µg/mL for working standard.
-
Temperature: Keep autosampler at 4°C.
Validation Parameters (ICH Q2 Aligned)
To ensure the method is scientifically robust, the following validation parameters must be met.
Specificity & Stress Testing[7]
-
Objective: Prove the method distinguishes HMPD from its degradation product.
-
Protocol: Subject a sample to mild heating (40°C for 1 hour).
-
Acceptance Criteria: The method must resolve two distinct peaks:
-
Peak 1 (Parent): m/z 129
-
Peak 2 (Intact HMPD): m/z 159
-
Note: If only one peak appears after heating, the method is failing to separate the species, or the conversion is instant (unlikely in ACN).
-
Solution Stability
-
Objective: Determine the "shelf-life" of the sample in the autosampler.
-
Protocol: Inject the standard every hour for 24 hours at 4°C.
-
Analysis: Plot the ratio of m/z 129 / m/z 159 over time.
-
Limit: < 2% degradation over 24 hours.
Linearity & Range
-
Range: 10 ng/mL to 1000 ng/mL.
-
Curve: Linear regression (
). -
Why high sensitivity? HMPD is often a process impurity in other drugs (e.g., Cycloserine synthesis) or a trace metabolite.[1]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Biotage. How does your sample prep change for LC/MS vs GC/MS? (Discussion on thermal stability differences). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 260137, 1-Methylpiperazine-2,5-dione. (Parent compound properties).[1][2][3][4][5][6][7][8][9] [Link]
-
ResolveMass Laboratories. GC-MS vs LC-MS: A Comparative Guide for Unstable Molecules. [Link]
Sources
- 1. Buy (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine | 1159598-21-6 [smolecule.com]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Characterization of N-Hydroxymethyl Amide Crosslinking: A Comparative Guide to FTIR-ATR vs. Transmission FTIR
Executive Summary
N-hydroxymethyl amides—most notably N-hydroxymethylacrylamide (NMA)—are bifunctional building blocks widely utilized in the development of smart hydrogels, temperature-responsive nanofibers, and water-repellent coatings[1]. Because these molecules contain both a polymerizable vinyl group and a reactive hydroxymethyl group, they serve as highly efficient self-crosslinking agents.
For researchers optimizing curing times or crosslinking densities, Infrared (IR) spectroscopy is the gold standard for tracking the condensation of N-hydroxymethyl groups. However, the choice of IR sampling technique fundamentally dictates the accuracy of the kinetic data. This guide objectively compares Fourier Transform Infrared Attenuated Total Reflectance (FTIR-ATR) against traditional Transmission FTIR (KBr Pellet) methodologies, providing field-proven protocols and quantitative peak assignments to ensure rigorous structural validation.
Mechanistic Grounding: The N-Hydroxymethyl Amide Bond
To accurately interpret IR spectra, one must first understand the causality of the crosslinking mechanism. The N-hydroxymethyl group (–NH–CH₂–OH) undergoes self-condensation upon thermal curing (typically between 110°C and 130°C) or under acidic catalysis.
During this reaction, the methylol groups react with one another to form either:
-
Bis(methylene ether) linkages (–CH₂–O–CH₂–) via the elimination of a water molecule (dehydration).
-
Methylene bridges (–CH₂–) via the subsequent elimination of formaldehyde[2].
Spectroscopically, this transformation is monitored by tracking the disappearance of the hydroxyl (O–H) and C–O–H vibrational modes , alongside subtle shifts in the Amide I and Amide II bands as the secondary amide environment becomes sterically restricted within the 3D network[1].
Fig 1. Logical workflow and FTIR spectral tracking of N-hydroxymethyl amide thermal crosslinking.
Methodology Comparison: FTIR-ATR vs. Transmission FTIR
When tracking N-hydroxymethyl crosslinking, the primary analytical target is the O–H stretching band. This creates a distinct vulnerability in traditional transmission techniques.
| Feature | FTIR-ATR (Diamond/ZnSe) | Transmission FTIR (KBr Pellet) |
| Moisture Interference | Zero. Crystals do not absorb atmospheric water. | High. KBr is highly hygroscopic. |
| O–H Peak Resolution | Excellent. Allows precise tracking of the 3300–3500 cm⁻¹ region. | Poor. Absorbed water creates a false O–H peak, masking the polymer's signal. |
| Sample State | Solid films, hydrogels, and liquids. | Dry powders only. |
| Kinetic Tracking | In situ real-time tracking possible via heated ATR anvils. | Ex situ only (requires discrete sampling over time). |
| Penetration Depth | Surface-level (~0.5 to 2 µm depending on wavelength). | Bulk analysis. |
The Verdict: FTIR-ATR is the superior technique for characterizing N-hydroxymethyl amide bonds. Because KBr pellets readily absorb moisture from the air during grinding and pressing, they introduce a massive, broad artifact peak at ~3400 cm⁻¹. This artifact perfectly overlaps with the methylol O–H stretch, making it nearly impossible to accurately quantify the extent of crosslinking condensation[2].
Quantitative Data: Characteristic IR Peaks
The following table summarizes the critical IR peak assignments required to validate the presence and subsequent crosslinking of N-hydroxymethyl amides[1][2][3][4].
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Behavior During Crosslinking |
| Hydroxyl (–OH) | O–H Stretch | 3300 – 3500 (Broad) | Disappears. Consumed via dehydration. |
| Secondary Amine | N–H Stretch | 3100 – 3310 | Remains. Becomes highly resolved as the overlapping O–H band disappears. |
| Amide I | C=O Stretch | 1645 – 1660 | Shifts/Narrows. Due to restricted chain mobility in the 3D network. |
| Amide II | N–H Bend / C–N Stretch | 1530 – 1550 | Remains stable. Used as an internal reference peak. |
| Hydroxymethyl | C–O–H Stretch / Bend | 1050 / 1230 | Disappears. Consumed during condensation. |
| Ether Bridge | C–O–C Asymmetric Stretch | 1100 – 1150 | Appears. Indicates formation of bis(methylene ether) crosslinks. |
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must be designed to eliminate confounding variables. Below are the optimized workflows for both techniques, explaining the causality behind each critical step.
Protocol A: In Situ Kinetic Tracking via FTIR-ATR (Recommended)
This protocol utilizes a heated ATR accessory to monitor crosslinking in real-time, eliminating variations in optical contact and ambient moisture exposure.
-
Baseline Calibration: Clean the diamond ATR crystal with isopropyl alcohol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) at the target curing temperature (e.g., 120°C).
-
Film Casting: Deposit 20 µL of the uncrosslinked polymer solution (e.g., Poly-NMA in water/ethanol) directly onto the ATR crystal.
-
Solvent Evaporation: Allow the solvent to evaporate completely at 40°C until the broad water band at 3300 cm⁻¹ stabilizes.
-
Thermal Curing: Ramp the ATR anvil temperature to 120°C.
-
Real-Time Data Acquisition: Program the spectrometer to collect a spectrum every 5 minutes for 2 hours.
-
Data Analysis: Normalize the spectra against the Amide II band (~1540 cm⁻¹), which remains unaffected by the reaction. Calculate the crosslinking conversion by integrating the decay of the C–O–H stretch at 1050 cm⁻¹[1].
Protocol B: Bulk Analysis via Transmission FTIR (KBr Pellet)
If ATR is unavailable, the KBr method can be used, provided rigorous desiccation steps are enforced to prevent water artifacts.
-
Sample Preparation: Lyophilize (freeze-dry) the crosslinked polymer network to remove all unbound water.
-
Matrix Desiccation (Critical Step): Dry IR-grade KBr powder in a vacuum oven at 105°C for a minimum of 24 hours. Causality: This eliminates adsorbed water that would otherwise produce a false-positive O–H signal at 3400 cm⁻¹, confounding the measurement of N-hydroxymethyl conversion.
-
Milling: In a low-humidity glovebox, grind 2 mg of the polymer with 198 mg of the dried KBr using an agate mortar and pestle.
-
Pressing: Transfer the mixture to a pellet die and press under 10 tons of pressure for 2 minutes under vacuum to form a transparent disk.
-
Acquisition: Immediately scan the pellet (64 scans, 4 cm⁻¹ resolution). Compare the ratio of the 3400 cm⁻¹ (O–H) peak to the 1650 cm⁻¹ (Amide I) peak against an uncrosslinked control sample.
References
-
Erol Dağ, Acar Bozkurt, and Çelik. "Synthesis and Characterization of Poly(N-Hydroxymethyl Acrylamide)/Na-Montmorillonite Composites." Semantic Scholar, 2017. Available at:[Link]
-
Chien-Chung Shih, et al. "Crosslinkable high dielectric constant polymer dielectrics for low voltage organic field-effect transistor memory devices." Journal of Polymer Science Part A: Polymer Chemistry, 2016. Available at:[Link]
-
Mitsuhiro Ebara, et al. "Alternating Magnetic Field-Triggered Switchable Nanofiber Mesh for Cancer Thermo-Chemotherapy." Polymers (MDPI), 2018. Available at: [Link]
-
Md. Rashedul Islam, et al. "Switchable Wettability of Poly(NIPAAm-co-HEMA-co-NMA) Coated PET Fabric for Moisture Management." Polymers (MDPI), 2020. Available at: [Link]
Sources
Reference Standards for 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione: A Technical Comparison and Analysis Guide
Topic: Reference standards for 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Technical Context
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a critical, albeit often transient, impurity marker associated with the degradation of active pharmaceutical ingredients (APIs) containing the N-methylpiperazine moiety (e.g., Rifampicin, Sildenafil, Clozapine).
Structurally, it is an N-hydroxymethyl derivative of 1-methylpiperazine-2,5-dione (a diketopiperazine, or DKP). Its presence typically indicates a specific degradation pathway involving the interaction of the parent DKP with formaldehyde (often a trace impurity in excipients like PEG or Polysorbates).
Why This Standard Matters:
-
Process Insight: It serves as a "canary in the coal mine" for formaldehyde contamination in formulation matrices.
-
Genotoxicity Risk: N-hydroxymethyl compounds (hemiaminals) are chemically reactive and potential precursors to alkylating agents or N-nitroso compounds, necessitating strict monitoring under ICH M7 guidelines.
-
Analytical Challenge: As a polar, non-chromophoric, and potentially unstable hemiaminal, it requires specialized handling compared to stable API standards.
Comparative Analysis of Reference Standard Options
Unlike stable APIs, this compound presents unique stability challenges. Researchers must choose between isolated standards (often unstable) and in-situ generated markers.
Option A: Custom Synthesized Isolated Standard (Solid)
Best for: GMP Release Testing, Quantitative Validation
| Feature | Performance Specification |
| Purity | typically >95% (NMR, qNMR) |
| Stability | Low to Moderate. N-hydroxymethyl groups can revert to the amide + formaldehyde or crosslink (form methylene bridges) upon storage. Requires -20°C or -80°C storage under argon. |
| Traceability | High (if accompanied by COA and qNMR data). |
| Suitability | Essential for determining Response Factors (RF) in quantitative methods. |
| Risk | High risk of degradation during shipment or improper thawing. |
Option B: In-Situ Generated Standard (Reaction Mixture)
Best for: Qualitative Identification, Retention Time Confirmation, Stress Testing
| Feature | Performance Specification |
| Purity | Variable (Mixture of Parent DKP, Formaldehyde, and Product). |
| Stability | Transient. Must be prepared immediately before injection. |
| Traceability | Low (Qualitative only). |
| Suitability | Ideal for confirming the location of the impurity peak during method development without purchasing expensive custom standards. |
| Risk | Cannot be used for accurate quantitation; excess formaldehyde may interfere with chromatography. |
Option C: Surrogate Standard (Parent DKP)
Best for: Routine Monitoring (Relative Quantitation)
| Feature | Performance Specification |
| Purity | High (>99% commercially available for 1-methylpiperazine-2,5-dione). |
| Stability | High. Stable at room temperature. |
| Traceability | High (Commercial CRMs available). |
| Suitability | Used to quantify the impurity by assuming a Relative Response Factor (RRF) of 1.0 (common practice for related substances). |
| Risk | Accuracy depends on the validity of the RRF assumption. |
Formation Pathway & Mechanism
Understanding the origin of this impurity is vital for controlling it.[1] It forms via the nucleophilic attack of the DKP nitrogen on formaldehyde.
Figure 1: Formation pathway of the target impurity from API degradation and excipient interaction.
Experimental Protocols
Protocol 1: In-Situ Generation for Peak Identification
Use this protocol to identify the retention time of the impurity if a commercial standard is unavailable.
Reagents:
-
1-Methylpiperazine-2,5-dione (Parent DKP)
-
Formaldehyde solution (37% in water)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Preparation: Dissolve 10 mg of 1-Methylpiperazine-2,5-dione in 5 mL of Phosphate buffer.
-
Reaction: Add 50 µL of Formaldehyde solution.
-
Incubation: Heat at 40°C for 1 hour.
-
Analysis: Inject immediately into the LC-MS system.
-
Observation: Look for a new peak with a mass shift of +30 Da (+CH₂O) relative to the parent DKP.
-
Parent [M+H]+: m/z 129.1
-
Target [M+H]+: m/z 159.1 (Note: The hydroxymethyl group may be labile in the MS source; look for source fragmentation back to 129.1).
-
Protocol 2: LC-MS/MS Quantification Method
Validated conditions for polar DKP analysis.
| Parameter | Condition | Rationale |
| Column | HILIC (e.g., Waters XBridge Amide, 3.5 µm) | The target is highly polar and will not retain well on standard C18. HILIC ensures retention and separation from the solvent front. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Buffering is critical for DKP peak shape. |
| Mobile Phase B | Acetonitrile | High organic content required for HILIC mode. |
| Gradient | 95% B to 50% B over 10 mins. | Gradual elution of polar species. |
| Detection | ESI Positive Mode (MRM) | Transition 1: 159.1 -> 129.1 (Loss of CH₂O)Transition 2: 159.1 -> 44.0 (Characteristic fragment) |
Analytical Workflow Diagram
Figure 2: Recommended analytical workflow for trace detection of the impurity.
Expert Recommendations (Self-Validating Logic)
-
Stability Check: If using an isolated standard (Option A), always perform a "purity check" via NMR immediately upon opening the vial. The integration of the methylene protons (-N-CH₂ -OH) around 4.5-5.0 ppm is the critical quality attribute. If this signal is diminished, the standard has reverted to the parent DKP.
-
Source Fragmentation: In LC-MS, N-hydroxymethyl compounds are notoriously fragile. They often lose formaldehyde in the ion source. If you do not see m/z 159.1, monitor m/z 129.1 (Parent) but look for a retention time shift compared to the authentic parent standard. This "source degradation" is a common trap for inexperienced analysts.
-
Cold Chain: Never store the standard in solution. Dilute fresh from solid for every campaign.
References
-
BOC Sciences. Rifampicin and Impurities: Metabolic Pathway and Degradation. Retrieved from
-
National Institutes of Health (PubChem). 1-Methylpiperazine-2,5-dione Compound Summary. Retrieved from
-
ChemicalBook. 3,6-Bis(hydroxymethyl)-2,5-piperazinedione Properties and Applications. Retrieved from
-
CymitQuimica. 3,6-Bis(hydroxymethyl)-2,5-piperazinedione Product Data. Retrieved from
-
Wikipedia. 2,5-Diketopiperazine Structure and Occurrence. Retrieved from
Sources
Technical Guide: Differentiating 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione from Hydrolysis Products
This guide outlines the technical methodology for differentiating 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (hereafter HMPD ) from its primary hydrolysis products.
Executive Summary: The Stability Paradox
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione (HMPD) represents a specialized class of N-hydroxymethylated diketopiperazines (DKPs). Unlike standard peptides, HMPD possesses a "hemiaminal-like" N-hydroxymethyl group (
This structural feature introduces a dual-instability profile:
-
Deformylation (Type I Hydrolysis): The reversible loss of the hydroxymethyl group to release formaldehyde and the parent DKP (1-methylpiperazine-2,5-dione). This is the dominant pathway in neutral/aqueous conditions.
-
Ring Opening (Type II Hydrolysis): The cleavage of the cyclic amide bond to form linear dipeptides (e.g., N-hydroxymethyl-glycyl-sarcosine). This typically requires stronger acidic/basic catalysis.
Core Challenge: Differentiating HMPD requires an analytical system that prevents in-situ deformylation during the measurement itself. Standard reverse-phase methods often degrade the analyte on-column.
Chemical Identity & Degradation Pathways
To accurately differentiate the species, one must first map the degradation cascade. The N-hydroxymethyl group is a "formaldehyde carrier," meaning the compound exists in dynamic equilibrium with its parent DKP in aqueous solution.
Hydrolysis Pathway Diagram
The following diagram illustrates the two distinct degradation routes.
Caption: Figure 1. Dual degradation pathways of HMPD. Type I (Deformylation) is the primary stability risk during analysis.
Analytical Strategy 1: HPLC-UV/DAD (Quantitative Separation)
Objective: Quantify HMPD in the presence of its parent DKP (1-methylpiperazine-2,5-dione). Critical Constraint: The N-hydroxymethyl bond is labile. High column temperatures or acidic mobile phases can artificially degrade HMPD during the run, leading to false negatives.
Optimized Protocol
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18. The DKP ring is polar; HILIC provides better retention without requiring high aqueous content (which promotes hydrolysis).
-
Recommended: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or equivalent).
-
-
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 6.5).
-
Ratio: 85:15 (Isocratic). High organic content stabilizes the N-hydroxymethyl group.
-
-
Temperature: Cool to 4°C - 10°C . (Critical: Room temperature promotes on-column deformylation).
-
Detection: UV at 210 nm (Amide bond absorption).
Data Comparison Table
| Analyte | Retention Behavior (HILIC) | UV Profile (210 nm) | Stability Risk |
| HMPD (Target) | Moderate Retention | Strong Absorbance | High: Degrades to Parent DKP if T > 20°C |
| Parent DKP | Lower Retention (Less Polar than HMPD) | Strong Absorbance | Stable |
| Formaldehyde | Void Volume (Unretained) | Weak/None (Needs derivatization) | Volatile |
| Linear Dipeptides | High Retention (Zwitterionic) | Moderate Absorbance | Stable |
Analytical Strategy 2: 1H-NMR (Structural Confirmation)
Objective: Definitive proof of the intact N-hydroxymethyl group.
Why: HPLC relies on retention time, which can shift. NMR provides a distinct chemical fingerprint for the
Solvent Selection
Do NOT use
-
Standard: DMSO-
(Dimethyl sulfoxide). It forms strong hydrogen bonds, stabilizing the hydroxymethyl group and slowing exchange.
Diagnostic Signals
-
HMPD (Intact):
-
N-CH₂-O: Look for a distinct singlet (or AB quartet if chiral influence exists) at δ 4.6 – 4.9 ppm . This is the "smoking gun" signal.
-
-OH: A broad triplet/singlet around δ 5.5 – 6.0 ppm (visible only in dry DMSO-
). -
N-CH₃: Singlet at δ 2.8 – 3.0 ppm .
-
Ring CH₂: Two singlets (or multiplets) at δ 3.8 – 4.2 ppm .
-
-
Parent DKP (Hydrolyzed):
-
N-H: A broad singlet at δ 8.0 – 8.5 ppm .
-
Loss of Signal: The signals at δ 4.6–4.9 ppm (N-CH₂-O) and δ 5.5–6.0 ppm (-OH) will completely vanish.
-
Formaldehyde: A sharp singlet at δ 9.8 ppm (if free) or solvated forms.
-
Analytical Strategy 3: LC-MS (Trace Impurity Analysis)
Objective: Detect trace hydrolysis in drug formulations. Challenge: Electrospray Ionization (ESI) is a harsh process. The heat and voltage can cause "In-Source Fragmentation," stripping the formaldehyde group before detection, leading to a false signal for the Parent DKP.
Protocol for Soft Ionization
-
Source: ESI (Positive Mode).
-
Parameters:
-
Cone Voltage: Low (10-20 V) . High voltage induces deformylation.
-
Desolvation Temp: < 200°C .
-
-
Mass Targets:
-
HMPD:
Da (Calculated: ).-
Note: You may see
or .
-
-
Parent DKP:
Da (Mass shift of -30 Da corresponding to ).
-
Decision Logic for Method Selection
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on research goals.
References
-
Gund, P. et al. (2020). Formaldehyde formation in the glycine cleavage system and its use for biosynthesis. Journal of Biological Engineering.
-
Koshizuka, M. et al. (2023).[1] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry.
-
Specific Polymers. (2024). HPLC, a modular technique that complements NMR.
-
Kaushal, M. et al. (2025).[2] Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Chemistry - Methods.
-
Chowdhury, S. et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry.
Sources
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione proper disposal procedures
Standard Operating Procedure: Handling, Mechanistic Toxicology, and Disposal of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
For researchers and drug development professionals, managing functionalized diketopiperazines (DKPs) requires a rigorous understanding of their structural vulnerabilities. 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a highly specific synthetic intermediate and scaffold. Its primary operational hazard does not stem merely from the DKP ring, but from the labile N-hydroxymethyl (hemiaminal) group , which is highly susceptible to hydrolytic cleavage, acting as a potent formaldehyde releaser under specific conditions[1][2].
This guide provides an authoritative, self-validating framework for the safe handling, accumulation, and RCRA-compliant disposal of this compound, prioritizing laboratory safety and environmental integrity.
Mechanistic Toxicology & Hazard Profile
To design an effective disposal plan, one must first understand the causality behind the chemical's instability. The N-hydroxymethyl group is a hemiaminal. In aqueous environments, this moiety undergoes a reversible hydrolytic cleavage[2].
The reaction is catalyzed by both acidic and basic extremes. Under acidic conditions, the hydroxyl group is protonated and departs as water, forming a resonance-stabilized iminium cation, which subsequently reacts to release free formaldehyde[2]. Formaldehyde is a potent electrophile that rapidly cross-links primary amines (e.g., lysine residues) and sulfhydryl groups in proteins, leading to cellular toxicity, sensitization, and carcinogenicity[2]. Because of this latent formaldehyde release, 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione must be treated with the same stringent regulatory oversight as free formaldehyde waste[3].
Fig 1: Hydrolytic cleavage pathway of N-hydroxymethyl groups releasing toxic formaldehyde.
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification / Consequence | Operational Implication |
| Chemical Class | N-Hydroxymethyl Diketopiperazine | Moisture-sensitive; requires anhydrous storage. |
| Primary Hazard | Formaldehyde Releaser (Hemiaminal) | High risk of inhalation toxicity and skin sensitization. |
| Hydrolysis Catalysts | Strong Acids, Strong Bases, Heat | Strict Segregation: Do not mix waste with pH modifiers. |
| EPA Waste Status | RCRA Hazardous Waste (Toxicity) | Zero Drain Disposal: Must be incinerated by licensed vendors. |
Operational Safety & Handling Protocols
Every interaction with this compound must be designed to prevent premature hydrolysis and subsequent formaldehyde exposure.
Protocol 1: Safe Handling and Reagent Preparation
-
Environmental Verification: Prior to opening the container, verify that the chemical fume hood has a face velocity of 80–120 FPM. Do not handle this compound on an open bench.
-
PPE Donning: Equip double-layered nitrile gloves (formaldehyde can permeate thin latex), splash goggles, and a standard laboratory coat.
-
Moisture Exclusion: Because ambient humidity can initiate slow hydrolysis[1], purge the primary container with an inert gas (Argon or Nitrogen) immediately after withdrawing the required mass.
-
Solvent Selection: When preparing stock solutions, utilize anhydrous, non-nucleophilic solvents (e.g., anhydrous DMSO or DMF) unless the specific experimental design requires aqueous hydrolysis.
-
System Validation: Confirm the integrity of the solution by monitoring for outgassing or unexpected pH shifts, which indicate rapid hemiaminal breakdown.
Comprehensive Waste Disposal Procedures
Under the Resource Conservation and Recovery Act (RCRA), academic and industrial laboratories must strictly manage chemical waste from the point of generation to final destruction[4]. Due to its toxicity and aquatic hazard profile, 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione cannot be disposed of down the drain [3][5].
Fig 2: RCRA-compliant chemical waste accumulation and disposal workflow.
Protocol 2: SAA Accumulation and Waste Packaging
-
Container Compatibility: Select a High-Density Polyethylene (HDPE) or glass waste container. Ensure the container is free of any residual acids, bases, or oxidizers[6].
-
Waste Segregation: Add the chemical waste to the container. Crucial Causality: Never mix this compound with acidic or basic waste streams. Altering the pH of the waste matrix will rapidly catalyze the release of formaldehyde gas, potentially causing the sealed container to over-pressurize and rupture[2].
-
Labeling: Apply a standardized EPA hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and include the primary hazard warning: "Toxic - Formaldehyde Releaser"[7].
-
SAA Management: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, strictly within the line of sight of the operator[7]. The container must remain tightly capped at all times except when actively adding waste[6].
-
CAA Transfer: Once the SAA container is full, date the label and transfer it to the Central Accumulation Area (CAA) within three days. Depending on your facility's generator status (LQG, SQG, or VSQG), the waste must be removed by a licensed vendor within 90 to 180 days for high-temperature incineration[4][7].
Table 2: Waste Segregation Matrix
| Chemical Class | Compatibility with 1-(Hydroxymethyl)... | Mechanistic Reason for Segregation |
| Strong Acids (e.g., HCl, H2SO4) | ❌ INCOMPATIBLE | Protonates hydroxyl, driving rapid formaldehyde release[2]. |
| Strong Bases (e.g., NaOH, KOH) | ❌ INCOMPATIBLE | Catalyzes hemiaminal cleavage; generates heat[2]. |
| Oxidizing Agents | ❌ INCOMPATIBLE | Exothermic oxidation of released formaldehyde to formic acid. |
| Neutral Organic Solvents | ✅ COMPATIBLE | Maintains stability; suitable for co-disposal in organic waste. |
Spill Response & Decontamination
In the event of a localized spill, rapid containment is necessary to prevent airborne formaldehyde exposure and environmental contamination.
Protocol 3: Chemical Spill Decontamination
-
Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust or room ventilation.
-
Absorption: Do not use water to wash the spill, as this initiates hydrolysis. Instead, cover the solid or liquid spill with a commercially available formaldehyde-binding absorbent (which contains amine-rich polymers that safely sequester free formaldehyde) or inert dry sand.
-
Collection: Using non-sparking, plastic tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated solid waste pail.
-
Surface Decontamination: Wipe the affected surface with a mild, neutral detergent solution. Dispose of all contaminated paper towels and wipes into the hazardous waste bag.
-
Verification: Seal the waste bag, label it as "Hazardous Spill Debris - Formaldehyde Risk," and immediately transfer it to the SAA. Verify that no residual odor of formaldehyde (a pungent, suffocating smell) remains in the area.
References
-
Investigation on formaldehyde release from preservatives in cosmetics ResearchGate[Link]
-
Laboratory Hazardous Waste Disposal Guidelines Central Washington University[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health[Link]
-
Managing Hazardous Chemical Waste in the Lab Lab Manager[Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities MLI Environmental[Link]
-
Waste Lab Chemical Disposal Guidance South Dakota Department of Agriculture and Natural Resources[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. danielshealth.com [danielshealth.com]
- 5. danr.sd.gov [danr.sd.gov]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
Introduction: A Proactive Stance on Laboratory Safety
In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety of our scientists. The compound 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a piperazine derivative, and while comprehensive toxicological data for this specific molecule may not be widely available, its chemical class necessitates a high degree of caution.[1] Piperazine derivatives can act as skin and eye irritants, and some may be harmful if inhaled or ingested.[2][3] Therefore, our approach to handling this compound is not merely about compliance; it is about establishing a self-validating system of safety that protects you, your colleagues, and the integrity of your work. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety principles.
Core Principle: Hazard Containment at Every Step
The primary objective when handling any chemical of uncertain toxicity is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.[2] The PPE recommendations outlined below are designed to create a comprehensive barrier between you and the chemical agent.
Ocular and Facial Protection: The First Line of Defense
Direct contact with the eyes can cause serious, and sometimes irreversible, damage.[4] Given that 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a solid, the risk of airborne dust or splashes during dissolution is significant.
-
Mandatory Equipment: At a minimum, chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[5]
-
Expert Rationale: Unlike standard safety glasses, goggles provide a complete seal around the eyes, offering protection from dust, splashes, and vapors from all angles.
-
Enhanced Precautions: When there is a heightened risk of splashing—for instance, when working with larger quantities or during vigorous mixing—a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.[6]
Dermal Protection: Impervious Gloves and Protective Clothing
The skin is a primary route of exposure. Piperazine derivatives are known to cause skin irritation and can be harmful upon contact.[2][7]
-
Glove Selection: Wear impervious gloves, such as nitrile gloves.[2] Always inspect gloves for tears or punctures before use.[8]
-
Causality: Nitrile offers excellent resistance to a wide range of chemicals and is a suitable choice for handling solid compounds and their solutions. It is crucial to consult a glove compatibility chart if using solvents to ensure the breakthrough time is adequate for the duration of the procedure.
-
-
Donning and Doffing: Contaminated gloves must be removed carefully to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.[2]
-
Protective Clothing: A standard laboratory coat is mandatory. For procedures with a higher risk of contamination, such as weighing larger quantities of the powder, disposable coveralls should be used.[2] Contaminated clothing must be removed immediately and decontaminated or disposed of properly.[9]
Respiratory Protection: Controlling Inhalation Hazards
Inhalation of airborne dust or aerosols is a critical exposure pathway that can lead to respiratory irritation.[2]
-
Primary Engineering Control: All handling of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione powder must be conducted within a certified chemical fume hood.[2] This is the most effective way to control airborne contaminants at the source.
-
When Respirators are Required: If a fume hood is not available or if there is a potential for exposure limits to be exceeded (e.g., during a large spill cleanup), respiratory protection is necessary. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
-
Expert Insight: The choice of respirator cartridge will depend on the specific solvents being used. For solid particulates, a P100 filter is appropriate. For vapors, an organic vapor cartridge may be required. A combination cartridge is often the most prudent choice.
Operational and Disposal Plans: A Step-by-Step Guide
A robust safety plan extends beyond PPE selection to include procedural workflows for handling and disposal.
PPE Selection Summary
| Protection Type | Minimum Requirement | Recommended for High-Risk Scenarios | Specification Standard |
| Eye/Face | Chemical Safety Goggles | Goggles and Full-Face Shield | OSHA 29 CFR 1910.133 / EN166 |
| Hand | Nitrile Gloves | Double-gloving | EN 374 |
| Body | Laboratory Coat | Disposable Coveralls | N/A |
| Respiratory | Chemical Fume Hood | NIOSH/MSHA Approved Respirator | NIOSH / EN 149 |
Experimental Workflow: PPE Donning and Doffing Sequence
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust or vapors.[2] Ensure eyewash stations and safety showers are readily accessible.[10] Keep the compound away from heat and ignition sources.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] This prevents degradation and reduces the risk of accidental release.
Disposal Plan
-
Waste Characterization: All waste containing 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[11]
-
Procedure: Waste must be collected in clearly labeled, sealed containers. Disposal should be carried out through a licensed professional waste disposal service, in strict accordance with all federal, state, and local environmental regulations.[2] Do not dispose of this chemical down the drain.[7]
Emergency Procedures: Spill and Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Spill: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed container for hazardous waste disposal.[10]
By adhering to these comprehensive guidelines, you build a foundation of safety that empowers confident and responsible research.
References
- Pfaltz & Bauer. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023, September 25). Safety Data Sheet: 2-Methylpiperazine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methylpiperazine.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (2015, February 2). Safety Data Sheet.
- Thermo Fisher Scientific. (2010, November 30). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-Hydroxy-1-methylpiperidine.
- BLD Pharmatech. (n.d.). Safety Data Sheet: (S)-1-Boc-2-(Hydroxymethyl)piperazine.
- ChemicalBook. (2023, April 29). Chemical Safety Data Sheet: 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
- Fisher Scientific. (2011, December 15). Safety Data Sheet: (-)-Caryophyllene oxide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
